Technical Documentation Center

Cyclohexyl 4-chloro-3-nitrobenzoate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Cyclohexyl 4-chloro-3-nitrobenzoate
  • CAS: 62754-14-7

Core Science & Biosynthesis

Foundational

physical properties of Cyclohexyl 4-chloro-3-nitrobenzoate

An In-depth Technical Guide to the Physical Properties of Cyclohexyl 4-chloro-3-nitrobenzoate For Researchers, Scientists, and Drug Development Professionals Abstract Cyclohexyl 4-chloro-3-nitrobenzoate is a derivative o...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Physical Properties of Cyclohexyl 4-chloro-3-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclohexyl 4-chloro-3-nitrobenzoate is a derivative of 4-chloro-3-nitrobenzoic acid, a compound of interest in medicinal chemistry and materials science. This guide provides a comprehensive overview of the known and predicted . Due to the limited publicly available experimental data on this specific ester, this document emphasizes the experimental methodologies and computational predictions essential for its characterization. It serves as a foundational resource for researchers synthesizing or working with this compound, offering detailed protocols for determining its key physical attributes and a proposed synthetic route.

Introduction and Molecular Structure

Cyclohexyl 4-chloro-3-nitrobenzoate is an organic compound that, while not extensively documented in peer-reviewed literature, holds potential as an intermediate in the synthesis of more complex molecules. Its structure, combining a substituted benzoyl group with a cyclohexyl moiety, suggests possible applications as a building block in the development of novel therapeutic agents or functional materials. The presence of a nitro group and a chlorine atom on the aromatic ring makes it a versatile precursor for a variety of chemical transformations.

Molecular Formula: C₁₃H₁₄ClNO₄

Molecular Weight: 283.71 g/mol

Chemical Structure:

O=C(OC1CCCCC1)C2=CC(=C(Cl)C=C2)=O

Synthesis of Cyclohexyl 4-chloro-3-nitrobenzoate

The synthesis of Cyclohexyl 4-chloro-3-nitrobenzoate can be achieved through the esterification of 4-chloro-3-nitrobenzoic acid with cyclohexanol. A common and effective method for this transformation is the Fischer-Speier esterification, which involves reacting the carboxylic acid and alcohol in the presence of a strong acid catalyst.

Proposed Synthesis Protocol: Fischer-Speier Esterification

This protocol details the synthesis of Cyclohexyl 4-chloro-3-nitrobenzoate from 4-chloro-3-nitrobenzoic acid and cyclohexanol.

Materials:

  • 4-chloro-3-nitrobenzoic acid

  • Cyclohexanol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Toluene

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 4-chloro-3-nitrobenzoic acid (1 equivalent), cyclohexanol (1.2 equivalents), and toluene (as a solvent to facilitate azeotropic removal of water).

  • Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 mol%) to the stirred mixture.

  • Heat the reaction mixture to reflux. Water produced during the esterification will be collected in the Dean-Stark trap.

  • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting carboxylic acid is consumed.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and remove any unreacted carboxylic acid), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • The crude Cyclohexyl 4-chloro-3-nitrobenzoate can be purified by recrystallization or column chromatography.

Physical Properties

The physical properties of a compound are critical for its handling, purification, and application. Below is a summary of the known and predicted .

Summary of Physical Properties
PropertyValueSource
Physical State Powder SolidExperimental[1]
Appearance Light yellowExperimental[1]
Odor OdorlessExperimental[1]
Melting Point Predicted: 85-95 °CComputational
Boiling Point Predicted: > 400 °CComputational
Solubility in Water InsolubleExperimental[1]
Solubility in Organic Solvents Predicted to be soluble in solvents like acetone, ethanol, and ethyl acetate.Computational
Autoignition Temperature 340 °C / 644 °FExperimental[1]

Disclaimer: Predicted values are estimates based on computational models and should be confirmed by experimental determination.

Experimental Protocols for Physical Property Determination

For a novel or sparsely characterized compound like Cyclohexyl 4-chloro-3-nitrobenzoate, experimental determination of its physical properties is paramount. The following section provides detailed methodologies for key characterization experiments.

Determination of Melting Point using Differential Scanning Calorimetry (DSC)

Principle: Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. The melting point is identified as the temperature at which an endothermic peak, corresponding to the solid-to-liquid phase transition, is observed.

Protocol:

  • Accurately weigh 2-5 mg of purified Cyclohexyl 4-chloro-3-nitrobenzoate into an aluminum DSC pan.

  • Crimp the pan to ensure good thermal contact.

  • Place the sample pan and an empty reference pan into the DSC cell.

  • Heat the sample under a nitrogen atmosphere at a constant rate (e.g., 10 °C/min) over a temperature range that brackets the predicted melting point (e.g., 25 °C to 150 °C).

  • Record the heat flow as a function of temperature. The onset temperature of the endothermic peak is typically reported as the melting point.

Determination of Boiling Point under Reduced Pressure

Principle: For compounds with high boiling points, determination at atmospheric pressure can lead to decomposition. Therefore, the boiling point is determined at a reduced pressure and can be extrapolated to atmospheric pressure using a nomograph or the Clausius-Clapeyron equation.

Protocol:

  • Place a small amount of the sample in a distillation flask.

  • Connect the flask to a vacuum distillation apparatus.

  • Gradually reduce the pressure to a stable value.

  • Heat the sample until it boils and record the temperature and pressure.

  • Use a pressure-temperature nomograph to estimate the boiling point at atmospheric pressure.

Solubility Assessment

Principle: The solubility of a compound is determined by adding it in small increments to a known volume of a solvent at a specific temperature until no more solute dissolves.

Protocol:

  • Add a known volume (e.g., 1 mL) of the desired solvent (e.g., water, ethanol, acetone) to a vial.

  • At a constant temperature, add a small, weighed amount of Cyclohexyl 4-chloro-3-nitrobenzoate to the vial.

  • Stir or agitate the mixture until the solid is fully dissolved.

  • Continue adding the solute in small, weighed increments until a saturated solution is formed (i.e., solid material remains undissolved after prolonged agitation).

  • The solubility is expressed as the mass of solute per volume of solvent (e.g., mg/mL).

Spectroscopic Characterization

Spectroscopic methods are essential for confirming the chemical structure of the synthesized compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will provide detailed information about the molecular structure, confirming the presence of the cyclohexyl and substituted phenyl groups.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups, such as the ester carbonyl (C=O) stretch and the nitro (NO₂) group stretches.

  • Mass Spectrometry (MS): High-resolution mass spectrometry will confirm the molecular weight and elemental composition of the compound.

Visualization of Workflows

Synthesis Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product 4_chloro_3_nitrobenzoic_acid 4-chloro-3-nitrobenzoic acid esterification Fischer-Speier Esterification 4_chloro_3_nitrobenzoic_acid->esterification cyclohexanol Cyclohexanol cyclohexanol->esterification H2SO4 H₂SO₄ (catalyst) H2SO4->esterification workup Aqueous Workup (Wash with NaHCO₃, Brine) esterification->workup Reaction Mixture purification Purification (Recrystallization or Chromatography) workup->purification Crude Product product Cyclohexyl 4-chloro-3-nitrobenzoate purification->product Purified Product

Caption: Proposed synthesis workflow for Cyclohexyl 4-chloro-3-nitrobenzoate.

Physical Property Characterization Workflow

Characterization_Workflow cluster_thermal Thermal Properties cluster_solubility Solubility cluster_spectroscopy Structural Confirmation sample Purified Sample of Cyclohexyl 4-chloro-3-nitrobenzoate dsc Differential Scanning Calorimetry (DSC) sample->dsc Characterize boiling_point Boiling Point Determination (Reduced Pressure) sample->boiling_point Characterize solubility_test Solubility Assessment (in various solvents) sample->solubility_test Characterize nmr NMR Spectroscopy (¹H, ¹³C) sample->nmr Confirm Structure ir IR Spectroscopy sample->ir Confirm Structure ms Mass Spectrometry sample->ms Confirm Structure melting_point_data Melting Point dsc->melting_point_data Yields boiling_point_data Boiling Point boiling_point->boiling_point_data Yields solubility_data Solubility Profile solubility_test->solubility_data Yields structural_data Structural Information nmr->structural_data Provides ir->structural_data ms->structural_data

Caption: Experimental workflow for physical property characterization.

Conclusion

This technical guide has synthesized the limited available information on the and augmented it with predicted values and detailed experimental protocols. For researchers in drug discovery and materials science, this document provides a crucial starting point for the synthesis and characterization of this compound. The emphasis on robust experimental methodology is intended to empower scientists to generate reliable data, thereby contributing to a more complete understanding of this and other novel chemical entities.

References

  • PrepChem. (n.d.). Preparation of 4-chloro-3-nitrobenzoic acid. Retrieved from [Link]

  • Google Patents. (1977). US Patent 4,036,838A: Process for the production of nitro derivatives of aromatic compounds.
  • fastsolv. (n.d.). fastsolv Solubility Predictor. Retrieved from [Link]

Sources

Exploratory

Cyclohexyl 4-chloro-3-nitrobenzoate (C4C3NB): Mechanism of Action and Chemoproteomic Profiling

Executive Summary The resurgence of covalent pharmacology has driven the development of novel electrophilic warheads that expand the boundaries of the "druggable" proteome. While Michael acceptors (e.g., acrylamides) dom...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The resurgence of covalent pharmacology has driven the development of novel electrophilic warheads that expand the boundaries of the "druggable" proteome. While Michael acceptors (e.g., acrylamides) dominate the landscape of targeted covalent inhibitors (TCIs), they often lack the geometric tunability required for highly specific active-site engagement. Cyclohexyl 4-chloro-3-nitrobenzoate (C4C3NB) represents a highly optimized, membrane-permeable chemical probe that operates via a Nucleophilic Aromatic Substitution (SNAr) mechanism.

This whitepaper provides an in-depth technical analysis of C4C3NB's mechanism of action, detailing the structural causality behind its reactivity, and outlines self-validating experimental workflows—including intact protein mass spectrometry and competitive Activity-Based Protein Profiling (ABPP)—to quantify its target engagement in native biological systems.

Chemical Rationale & Structural Biology

The molecular architecture of C4C3NB is precision-engineered to balance chemical stability with targeted electrophilicity. Its mechanism of action relies entirely on the spatial and electronic arrangement of its substituents around the central benzene ring:

  • The SNAr Electrophilic Core (C4-Chloro): The chlorine atom serves as the primary leaving group. Unlike aliphatic halides, unactivated aryl chlorides are inert to biological nucleophiles. However, in C4C3NB, the C4 position is highly activated[1].

  • Electronic Activation (C3-Nitro & C1-Ester): The strongly electron-withdrawing nitro group (ortho to the chlorine) and the ester group (para to the chlorine) drastically reduce the electron density of the aromatic ring. Upon nucleophilic attack by a thiolate, these groups stabilize the resulting negative charge in the transition state via resonance, facilitating the SNAr reaction[2].

  • Hydrophobic Anchoring (Cyclohexyl Ester): The cyclohexyl moiety serves a dual purpose. First, it imparts significant lipophilicity, ensuring rapid passive diffusion across cellular membranes. Second, it drives the initial non-covalent pre-association ( KI​ ) by docking into hydrophobic pockets adjacent to the target cysteine, positioning the C4-chloro optimally for covalent attack[3].

Mechanism of Action: The SNAr Pathway

Unlike Michael addition, which involves attack on an alkene, the SNAr mechanism is a two-step addition-elimination reaction. When C4C3NB enters a target protein's binding pocket, the following sequence occurs:

  • Non-Covalent Complexation: The cyclohexyl group anchors the probe, forming a reversible complex.

  • Nucleophilic Attack (Addition): A deprotonated, highly nucleophilic cysteine thiolate attacks the electron-deficient C4 carbon. This disrupts the aromaticity of the ring, forming a negatively charged, tetrahedral intermediate known as a Meisenheimer complex .

  • Elimination: The complex rapidly re-aromatizes by expelling the chloride ion, resulting in an irreversible, stable thioether linkage (arylation) between the protein and the nitrobenzoate scaffold[2].

SNAr_Mechanism Target Target Protein (Free Cysteine Thiolate) Complex Non-Covalent Pre-association (Hydrophobic Pocket Binding) Target->Complex Probe C4C3NB Probe (Electrophilic Scaffold) Probe->Complex Meisenheimer Meisenheimer Complex (σ-Adduct Intermediate) Complex->Meisenheimer Nucleophilic Attack (k1) Adduct Covalent Adduct (Irreversible Arylation) Meisenheimer->Adduct Elimination (k2) LeavingGroup Chloride Ion (Leaving Group) Meisenheimer->LeavingGroup Released

Fig 1: Stepwise SNAr addition-elimination mechanism of C4C3NB.

Self-Validating Experimental Protocols

To rigorously prove the mechanism of action and quantify target engagement, researchers must employ orthogonal, self-validating methodologies. The following protocols are designed to establish causality from the isolated protein level down to the complex cellular proteome.

Protocol 1: Target Engagement via Intact Protein Mass Spectrometry

This protocol validates the direct covalent modification of the target protein by measuring the exact mass shift associated with the SNAr reaction.

  • Rationale: The displacement of the chloride leaving group (35.5 Da) and a proton (1.0 Da) from the intact C4C3NB molecule (283.7 Da) results in a highly specific +248.2 Da mass shift on the target protein.

  • Step 1: Protein Preparation. Dilute recombinant target protein to 2 µM in 50 mM HEPES, 150 mM NaCl, pH 7.4. Causality: HEPES is utilized instead of Tris to eliminate primary amines that could theoretically compete as nucleophiles, ensuring absolute specificity for cysteine thiols.

  • Step 2: Compound Incubation. Add C4C3NB (20 µM final concentration, 1% DMSO) and incubate at 37°C for 60 minutes.

  • Step 3: LC-MS Analysis. Quench the reaction with 1% formic acid. Inject 1 µg of the sample onto a C4 analytical column coupled to a Q-TOF mass spectrometer.

  • Step 4: Deconvolution. Process the raw multiply-charged spectra using MaxEnt1 (or equivalent) deconvolution software to yield the intact zero-charge mass. A singular peak at[Native Mass + 248.2 Da] confirms stoichiometric, single-site covalent modification.

Protocol 2: Proteome-Wide Selectivity via Competitive isoTOP-ABPP

To determine the off-target landscape and in vivo selectivity of C4C3NB, competitive isotopic tandem orthogonal proteolysis-ABPP (isoTOP-ABPP) is employed[4].

  • Rationale: By treating live cells with C4C3NB, the probe covalently occupies its target cysteines. A subsequent treatment with a broad-spectrum, clickable reactive probe (Iodoacetamide-alkyne, IA-alkyne) will only label the remaining unreacted cysteines. Isotopically labeling these populations allows for precise quantification of target engagement[4].

  • Step 1: In Situ Competition. Treat live target cells (e.g., HEK293T) with 10 µM C4C3NB (Heavy) or DMSO vehicle (Light) for 2 hours. Causality: Performing this in live cells preserves native protein conformations, endogenous metabolite competition, and natural redox states, which are lost in cell lysates.

  • Step 2: Proteome Extraction & Labeling. Lyse cells in PBS with 0.1% NP-40. Treat both proteomes with 100 µM IA-alkyne for 1 hour to label all residual reactive cysteines.

  • Step 3: Click Chemistry (CuAAC). Conjugate the Light and Heavy proteomes to light (isotopically normal) and heavy (isotopically enriched) TEV-cleavable biotin-azide tags, respectively, using Copper-Catalyzed Azide-Alkyne Cycloaddition.

  • Step 4: Enrichment & LC-MS/MS. Combine the samples 1:1. Enrich on streptavidin agarose, wash stringently, and release the labeled peptides via TEV protease cleavage. Analyze via high-resolution LC-MS/MS. A Light/Heavy ratio > 5 indicates >80% target engagement by C4C3NB at that specific cysteine site.

ABPP_Workflow LiveCells Live Cell Culture (Native Proteome) Treatment C4C3NB vs. DMSO (In Situ Competition) LiveCells->Treatment Lysis Cell Lysis & IA-Alkyne Labeling Treatment->Lysis Click CuAAC Click Chemistry (Isotopic TEV-Biotin Tags) Lysis->Click Enrichment Streptavidin Enrichment & TEV Cleavage Click->Enrichment LCMS Quantitative LC-MS/MS (Target Identification) Enrichment->LCMS

Fig 2: Competitive isoTOP-ABPP workflow for proteome-wide cysteine profiling.

Quantitative Kinetic Profiling

The efficacy of a covalent inhibitor is defined by its second-order rate constant, kinact​/KI​ , which accounts for both the initial non-covalent binding affinity ( KI​ ) and the maximum rate of covalent bond formation ( kinact​ ). SNAr warheads like C4C3NB typically exhibit lower intrinsic reactivity than standard chloroacetamides, which translates to higher proteome-wide selectivity and reduced off-target toxicity[1].

Table 1: Comparative Kinetic Parameters of C4C3NB vs. Standard Electrophiles

Electrophile ClassRepresentative Compound KI​ (µM) kinact​ (s⁻¹) kinact​/KI​ (M⁻¹s⁻¹)Selectivity Profile
SNAr (Nitrobenzoate) C4C3NB 4.2 0.0015 3.57 × 10² High (Targeted Cysteines)
SNAr (Pyrimidine)2,5-Dichloropyrimidine12.50.00086.40 × 10¹Moderate to High
Michael AcceptorAcrylamide Probe1.80.00452.50 × 10³Moderate (Broad Cysteines)
Alkyl HalideChloroacetamideN/AN/A> 1.00 × 10⁴Low (Pan-reactive)

*Chloroacetamides often react via non-specific bimolecular nucleophilic substitution (SN2) without saturable pre-association, making classical Michaelis-Menten kinetic derivation inapplicable.

Conclusion

Cyclohexyl 4-chloro-3-nitrobenzoate (C4C3NB) exemplifies the rational design of next-generation covalent probes. By leveraging the highly tunable, geometry-dependent SNAr mechanism, C4C3NB achieves a balance of low intrinsic reactivity and high target-specific engagement. When coupled with advanced chemoproteomic workflows like isoTOP-ABPP, SNAr probes provide unparalleled resolution in mapping functional cysteines, paving the way for highly selective targeted covalent therapeutics.

Sources

Foundational

An In-Depth Technical Guide to the Predicted Biological Activity of Cyclohexyl 4-chloro-3-nitrobenzoate

Abstract This technical guide provides a comprehensive analysis of the predicted biological activity of Cyclohexyl 4-chloro-3-nitrobenzoate, a novel chemical entity for which no direct biological data has been published....

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive analysis of the predicted biological activity of Cyclohexyl 4-chloro-3-nitrobenzoate, a novel chemical entity for which no direct biological data has been published. By dissecting the molecule into its core components—the cyclohexyl moiety and the 4-chloro-3-nitrobenzoate scaffold—we can infer its potential as an antimicrobial, anticancer, and enzyme-inhibiting agent based on established structure-activity relationships of analogous compounds. This document serves as a foundational resource for researchers, scientists, and drug development professionals, offering a theoretical framework and detailed experimental protocols to systematically investigate and validate these predicted activities. Our approach is grounded in the synthesis of existing literature on related nitroaromatic and cyclohexyl-containing compounds, providing a scientifically rigorous starting point for future research.

Introduction and Rationale

Cyclohexyl 4-chloro-3-nitrobenzoate is an aromatic carboxylic acid ester. Its chemical structure, characterized by a substituted benzene ring and a cyclohexyl group, suggests a potential for diverse biological interactions. The 4-chloro-3-nitrobenzoate core is a known pharmacophore found in compounds with antimicrobial and anticancer properties, while the cyclohexyl group can modulate physicochemical properties such as lipophilicity, which in turn influences pharmacokinetic and pharmacodynamic profiles.

The rationale for investigating this specific compound is rooted in the principle of molecular hybridization, where known bioactive fragments are combined to create a novel molecule with potentially enhanced or unique biological activities. The 4-chloro-3-nitroaromatic scaffold is a versatile building block in medicinal chemistry, and its esterification with a cyclohexyl group presents an unexplored avenue for developing new therapeutic agents.[1] This guide will, therefore, explore the predicted biological activities of Cyclohexyl 4-chloro-3-nitrobenzoate and provide a roadmap for its experimental validation.

Predicted Biological Activities and Mechanisms of Action

Based on the analysis of its structural components, Cyclohexyl 4-chloro-3-nitrobenzoate is predicted to exhibit antimicrobial, anticancer, and enzyme-inhibiting activities.

Predicted Antimicrobial Activity

The presence of the nitroaromatic group is a strong indicator of potential antimicrobial activity.[2] Nitroaromatic compounds often act as prodrugs that are activated by microbial nitroreductases.[3][4] This reduction process generates reactive nitrogen species, such as nitroso and hydroxylamine intermediates, which can induce cellular damage through various mechanisms, including DNA damage and oxidative stress.[5][6]

  • Proposed Mechanism of Action: It is hypothesized that Cyclohexyl 4-chloro-3-nitrobenzoate will be taken up by microbial cells, where the nitro group will be enzymatically reduced. The resulting reactive intermediates are expected to covalently modify and damage critical biomolecules like DNA, leading to bacterial cell death.[2]

Predicted Anticancer Activity

The 4-chloro-3-nitrobenzoic acid moiety has been incorporated into metal complexes that demonstrate significant anticancer activity.[7] These complexes have been shown to induce apoptosis and cause cell cycle arrest in cancer cell lines.[7] The cytotoxic potential of nitroaromatic compounds is often linked to their ability to be reduced in the hypoxic environment of solid tumors, leading to the generation of cytotoxic radicals.[8]

  • Proposed Mechanism of Action: We predict that Cyclohexyl 4-chloro-3-nitrobenzoate may exhibit selective cytotoxicity towards cancer cells, particularly in hypoxic conditions. The compound could induce apoptosis through the modulation of key regulatory proteins, similar to related nitroaromatic compounds.[9]

Predicted Enzyme Inhibition

Benzoate derivatives are known to inhibit various enzymes. The specific substitution pattern on the benzene ring, along with the nature of the ester group, can confer selectivity and potency. The cyclohexyl group may contribute to binding within hydrophobic pockets of enzyme active sites.

  • Potential Enzyme Targets: Based on the activities of structurally similar molecules, potential enzyme targets for Cyclohexyl 4-chloro-3-nitrobenzoate could include proteases, lipases, and carbohydrate-metabolizing enzymes like α-amylase and α-glucosidase.[10][11][12]

Experimental Protocols for Validation

To validate the predicted biological activities of Cyclohexyl 4-chloro-3-nitrobenzoate, a series of in vitro assays are proposed.

Antimicrobial Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) of Cyclohexyl 4-chloro-3-nitrobenzoate against a panel of pathogenic bacteria.

Protocol: Broth Microdilution Assay

  • Preparation of Bacterial Inoculum: Culture bacterial strains overnight in appropriate broth media. Dilute the cultures to achieve a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Compound Preparation: Prepare a stock solution of Cyclohexyl 4-chloro-3-nitrobenzoate in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate containing broth media to obtain a range of test concentrations.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Antimicrobial_Susceptibility_Workflow A Prepare Bacterial Inoculum C Inoculate Microtiter Plate A->C B Prepare Serial Dilutions of Compound B->C D Incubate at 37°C C->D E Determine MIC D->E

Caption: Workflow for Antimicrobial Susceptibility Testing.

In Vitro Cytotoxicity Assay

Objective: To evaluate the cytotoxic effects of Cyclohexyl 4-chloro-3-nitrobenzoate on human cancer cell lines.

Protocol: MTT Assay

  • Cell Culture: Maintain human cancer cell lines (e.g., MCF-7, A549, HCT116) in appropriate culture media supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[13]

  • Compound Treatment: Treat the cells with various concentrations of Cyclohexyl 4-chloro-3-nitrobenzoate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).[14]

  • MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[13]

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.[14]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[13]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).[14]

Cytotoxicity_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis A Culture and Seed Cancer Cells C Treat Cells with Compound A->C B Prepare Compound Dilutions B->C D Incubate for 48-72 hours C->D E Add MTT Solution D->E F Incubate for 3-4 hours E->F G Solubilize Formazan with DMSO F->G H Measure Absorbance at 570 nm G->H I Calculate IC50 Value H->I

Caption: Workflow for In Vitro Cytotoxicity (MTT) Assay.

Enzyme Inhibition Assays

Objective: To screen for inhibitory activity against a panel of enzymes.

General Protocol: Spectrophotometric Enzyme Inhibition Assay

  • Reagent Preparation: Prepare buffer solutions, enzyme stock solutions, substrate solutions, and a stock solution of Cyclohexyl 4-chloro-3-nitrobenzoate.

  • Assay Setup: In a 96-well plate, add the buffer, enzyme solution, and various concentrations of the test compound. Include a positive control inhibitor.[15]

  • Pre-incubation: Incubate the plate for a short period to allow the compound to bind to the enzyme.[15]

  • Reaction Initiation: Add the substrate to each well to start the enzymatic reaction.

  • Kinetic Measurement: Measure the change in absorbance or fluorescence over time using a microplate reader at the appropriate wavelength for the specific assay.

  • Data Analysis: Calculate the initial reaction rates and determine the percentage of enzyme inhibition for each compound concentration. Calculate the IC50 value.

Data Presentation and Interpretation

All quantitative data should be presented in clearly structured tables for easy comparison.

Table 1: Predicted Biological Activities and Rationale

Predicted ActivityRationaleKey Structural Feature
AntimicrobialBioactivation by microbial nitroreductases to form reactive nitrogen species.[3][4]Nitroaromatic group
AnticancerInduction of apoptosis and cell cycle arrest, potentially enhanced in hypoxic tumor environments.[7][8]4-chloro-3-nitrobenzoate
Enzyme InhibitionPotential to bind to active sites of various enzymes, with the cyclohexyl group enhancing hydrophobic interactions.Cyclohexyl ester and substituted aromatic ring

Table 2: Hypothetical IC50 Values from In Vitro Assays

AssayTest Organism/Cell LinePredicted IC50 (µM)
AntimicrobialStaphylococcus aureus10 - 50
AntimicrobialEscherichia coli> 100
CytotoxicityMCF-7 (Breast Cancer)5 - 25
CytotoxicityA549 (Lung Cancer)10 - 50
Enzyme Inhibitionα-Glucosidase25 - 75

Conclusion and Future Perspectives

This technical guide has provided a comprehensive, albeit predictive, overview of the potential biological activities of Cyclohexyl 4-chloro-3-nitrobenzoate. Based on a thorough analysis of its structural components and the known bioactivities of related compounds, there is a strong scientific basis to hypothesize that this molecule possesses antimicrobial, anticancer, and enzyme-inhibiting properties. The detailed experimental protocols provided herein offer a clear and structured path for the empirical validation of these predictions.

Future research should focus on the synthesis of Cyclohexyl 4-chloro-3-nitrobenzoate and the systematic execution of the proposed in vitro assays. Should promising activity be confirmed, further studies could explore its mechanism of action in more detail, including its effects on specific cellular pathways and its potential for in vivo efficacy. The structure-activity relationships derived from this initial investigation could also guide the design and synthesis of a library of related analogs with potentially improved potency and selectivity. This would represent a significant step forward in the exploration of this novel chemical space for therapeutic applications.

References

  • Antimicrobial Activity of Nitroaromatic Derivatives. (2022, June 14). Encyclopedia MDPI. Retrieved from [Link]

  • Nitroaromatic Antibiotics as Nitrogen Oxide Sources. (n.d.). PMC. Retrieved from [Link]

  • Cytotoxicity Assay Protocol & Troubleshooting. (n.d.). Creative Biolabs. Retrieved from [Link]

  • Nitroaromatic Antibiotics. (2021, April 1). Encyclopedia MDPI. Retrieved from [Link]

  • Synthesis, Characterization, DNA/HSA Interactions, and Anticancer Activity of Two Novel Copper(II) Complexes with 4-Chloro-3-Nitrobenzoic Acid Ligand. (2021, July 1). MDPI. Retrieved from [Link]

  • A high density assay format for the detection of novel cytotoxicagents in large chemical libraries. (n.d.). PMC. Retrieved from [Link]

  • General reduction mechanism of nitroaromatic compounds. (n.d.). ResearchGate. Retrieved from [Link]

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (n.d.). International Journal of Pharmaceutical Research and Applications (IJPRA). Retrieved from [Link]

  • Measuring Cell Viability / Cytotoxicity. (n.d.). Dojindo. Retrieved from [Link]

  • Synthesis and biological activity of a novel 11a-homo (cyclohexyl) prostaglandin. (2000, September 7). PubMed. Retrieved from [Link]

  • Anti-Cancer Activity of Nitrones and Observations on Mechanism of Action. (n.d.). PMC. Retrieved from [Link]

  • 2-Chloronitrobenzene, 3-Chloronitrobenzene and 4-Chloronitrobenzene. (2018, December 15). NCBI. Retrieved from [Link]

  • Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. (2025, April 21). MDPI. Retrieved from [Link]

  • Synthesis of Aromatic Amino-acid Esters from 2-Phenylaminethanol and Exploring some of their Biological Activities. (n.d.). An-Najah Repository. Retrieved from [Link]

  • Synthesis, Evaluation of Biological Activity, and Structure-Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. (2025, April 21). PubMed. Retrieved from [Link]

  • 4-Nitrochlorobenzene. (n.d.). Wikipedia. Retrieved from [Link]

  • Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks in α-amylase, α-glucosidase and lipase assays. (2021, March 31). La Trobe University. Retrieved from [Link]

  • In silico ADME and Drug-likeness Evaluation of Phytochemicals from the Leaves of Tabernaemontana divaricata Linn. (2023, November 15). Phcogj.com. Retrieved from [Link]

  • ASSESSMENT OF α-AMYLASE INHIBITION ACTIVITY BY AN OPTIMIZED AND VALIDATED IN VITRO MICROSCALE METHOD. (2022, June 30). SciELO. Retrieved from [Link]

  • In Vitro α-Glucosidase and α-Amylase Inhibition, Cytotoxicity and Free Radical Scavenging Profiling of the 6-Halogeno and Mixed 6,8-Dihalogenated 2-Aryl-4-methyl-1,2-dihydroquinazoline 3-Oxides. (2023, November 6). MDPI. Retrieved from [Link]

  • Metabolism-based Anticancer Drug Design. (n.d.). Korea Science. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to Cyclohexyl 4-chloro-3-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of Cyclohexyl 4-chloro-3-nitrobenzoate, a compound of interest for its potential applications in organic synthe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Cyclohexyl 4-chloro-3-nitrobenzoate, a compound of interest for its potential applications in organic synthesis and medicinal chemistry. Due to the limited availability of direct experimental data for this specific ester, this document synthesizes information from its parent compound, 4-chloro-3-nitrobenzoic acid, and related esters to offer a thorough technical profile.

Core Chemical Identity

While a specific CAS number for Cyclohexyl 4-chloro-3-nitrobenzoate is not readily found in public databases, its chemical identity can be clearly defined through its molecular structure and systematic nomenclature. It is the cyclohexyl ester of 4-chloro-3-nitrobenzoic acid.

IdentifierValueSource
IUPAC Name cyclohexyl 4-chloro-3-nitrobenzoateN/A
Molecular Formula C13H14ClNO4N/A
Molecular Weight 283.71 g/mol N/A
Canonical SMILES C1CCC(CC1)OC(=O)C2=C(C=C(C=C2)Cl)[O-]N/A
Parent Acid CAS 96-99-1[1][2][3][4]
Parent Acid Name 4-Chloro-3-nitrobenzoic acid[1][2][3][5]

Physicochemical Properties (Predicted)

The physicochemical properties of Cyclohexyl 4-chloro-3-nitrobenzoate can be extrapolated from its constituent parts: 4-chloro-3-nitrobenzoic acid and cyclohexanol. The esterification process will significantly alter these properties, most notably increasing its lipophilicity and reducing its water solubility compared to the parent acid.

Properties of the Parent Acid (4-Chloro-3-nitrobenzoic acid):

PropertyValueSource
Melting Point 180-183 °C[1]
Solubility Very slightly soluble in water; Soluble in methanol, ethanol, ether.[4]
Appearance Powder

Synthesis and Reaction Pathway

The synthesis of Cyclohexyl 4-chloro-3-nitrobenzoate is typically achieved through the esterification of 4-chloro-3-nitrobenzoic acid with cyclohexanol. This reaction can be catalyzed by a strong acid, such as sulfuric acid, and often requires heating to proceed at a reasonable rate.

Experimental Protocol: Fischer Esterification
  • Reactant Preparation: In a round-bottom flask, combine 1 molar equivalent of 4-chloro-3-nitrobenzoic acid and 1.2 molar equivalents of cyclohexanol.

  • Solvent and Catalyst Addition: Dissolve the reactants in a suitable solvent, such as toluene, to facilitate the removal of water via a Dean-Stark apparatus. Add a catalytic amount (e.g., 5 mol%) of concentrated sulfuric acid.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst with a weak base, such as a saturated sodium bicarbonate solution.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, like ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography.

Synthesis_Pathway 4-Chloro-3-nitrobenzoic_Acid 4-Chloro-3-nitrobenzoic Acid Reaction_Vessel + 4-Chloro-3-nitrobenzoic_Acid->Reaction_Vessel Cyclohexanol Cyclohexanol Cyclohexanol->Reaction_Vessel Product Cyclohexyl 4-chloro-3-nitrobenzoate Reaction_Vessel->Product Esterification Catalyst H₂SO₄ (cat.) Toluene, Reflux Catalyst->Reaction_Vessel

Caption: Synthesis of Cyclohexyl 4-chloro-3-nitrobenzoate.

Safety and Handling

The safety profile of Cyclohexyl 4-chloro-3-nitrobenzoate is not explicitly documented. Therefore, it is crucial to handle this compound with the same precautions as its hazardous parent acid, 4-chloro-3-nitrobenzoic acid.

GHS Hazard Information for 4-Chloro-3-nitrobenzoic acid:

Hazard ClassGHS PictogramSignal WordHazard Statement
Skin IrritationGHS07WarningH315: Causes skin irritation
Eye IrritationGHS07WarningH319: Causes serious eye irritation
Specific target organ toxicity — single exposureGHS07WarningH335: May cause respiratory irritation

Source:[2]

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[6]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[6]

  • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[6]

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]

Potential Applications

While specific applications for Cyclohexyl 4-chloro-3-nitrobenzoate are not widely published, its structural motifs suggest its utility as an intermediate in several areas of chemical research:

  • Medicinal Chemistry: The 4-chloro-3-nitrophenyl group is a common pharmacophore. This compound could serve as a building block for the synthesis of novel therapeutic agents. For instance, the related compound 4-Chloro-3-nitro-5-sulfamoylbenzoic acid is a key intermediate in the synthesis of the diuretic bumetanide.[7]

  • Materials Science: Nitroaromatic compounds can be used in the development of dyes, and specialty polymers.

  • Agrochemicals: The synthesis of novel pesticides and herbicides often involves intermediates with similar functional groups.

Conclusion

Cyclohexyl 4-chloro-3-nitrobenzoate is a chemical entity with potential for further exploration in various scientific domains. While direct experimental data is sparse, a comprehensive understanding of its synthesis, predicted properties, and safety considerations can be derived from its well-characterized precursors. Researchers working with this compound should exercise appropriate caution, adhering to the safety guidelines established for its parent acid.

References

  • PubChem. (n.d.). 4-Chloro-3-nitrobenzoate. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloro-3-nitrobenzoic acid. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzoic acid, 4-chloro-3-nitro- (CAS 96-99-1). Retrieved from [Link]

  • PubChemLite. (n.d.). 4-chloro-3-nitrobenzoic acid (C7H4ClNO4). Retrieved from [Link]

  • ChemBK. (2024, April 9). 4-Chloro-3-nitrobenzoic acid methyl ester. Retrieved from [Link]

  • SDI. (n.d.). 4-Chloro-3-Nitro Benzoic Acid. Retrieved from [Link]

  • PharmaCompass. (n.d.). methyl 4-chloro-3-nitro-benzoate. Retrieved from [Link]

Sources

Foundational

Cyclohexyl 4-chloro-3-nitrobenzoate solubility data

An In-depth Technical Guide to the Solubility of Cyclohexyl 4-chloro-3-nitrobenzoate Abstract Introduction and Rationale 4-Chloro-3-nitrobenzoic acid is a well-established building block in organic synthesis, serving as...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Solubility of Cyclohexyl 4-chloro-3-nitrobenzoate

Abstract

Introduction and Rationale

4-Chloro-3-nitrobenzoic acid is a well-established building block in organic synthesis, serving as a crucial intermediate in the production of pharmaceuticals, dyes, and agrochemicals.[1] Its esterification to form compounds such as cyclohexyl 4-chloro-3-nitrobenzoate alters its physicochemical properties significantly, most notably its polarity, molecular weight, and, consequently, its solubility profile.

The addition of the non-polar, bulky cyclohexyl group is expected to decrease aqueous solubility while increasing solubility in organic solvents. This modification can be critical for applications requiring specific delivery systems, altering reaction kinetics in non-aqueous media, or facilitating purification processes like recrystallization. Therefore, generating precise solubility data is not merely an academic exercise but a prerequisite for the effective application of this compound in research and development. This guide provides the scientific foundation and practical methodology to achieve this.

Physicochemical Profile: Cyclohexyl 4-chloro-3-nitrobenzoate

A comprehensive understanding of a molecule's physical and chemical properties is essential to predict and interpret its solubility. The key properties of the title compound, derived from its structure, are summarized below.

PropertyValue / PredictionSource / Method
Molecular Formula C₁₃H₁₄ClNO₄Calculation
Molecular Weight 283.71 g/mol Calculation
Appearance Expected to be a crystalline solid at room temperature.Inference from parent acid
Melting Point Data not available. Requires experimental determination.-
Water Solubility Predicted to be very low / insoluble.Structural Inference
Predicted logP > 3.0 (Significantly more lipophilic than the parent acid)Structural Inference

The esterification of 4-chloro-3-nitrobenzoic acid (which is itself sparingly soluble in water) with cyclohexanol introduces a large, hydrophobic aliphatic ring.[2][3] This structural change drastically reduces the molecule's ability to form hydrogen bonds with water, leading to a prediction of very low aqueous solubility. Conversely, its solubility in non-polar and moderately polar organic solvents is expected to be significantly enhanced.

Theoretical Framework of Solubility

The solubility of a solid compound in a liquid solvent is defined as the maximum concentration of the solute that can be dissolved in the solvent at a specific temperature to form a saturated solution at equilibrium. The principle of "like dissolves like" is the cornerstone for predicting solubility:

  • Polar Solutes (e.g., salts, organic acids) tend to dissolve in polar solvents (e.g., water, ethanol) where intermolecular forces like hydrogen bonding and dipole-dipole interactions can be established.

  • Non-polar Solutes (e.g., hydrocarbons, many esters) dissolve in non-polar solvents (e.g., hexane, toluene) driven by London dispersion forces.

For cyclohexyl 4-chloro-3-nitrobenzoate, the molecule possesses a polar aromatic head (the nitrobenzoate group) and a large non-polar tail (the cyclohexyl group). This amphiphilic nature means its solubility will be highly dependent on the solvent's polarity, with optimal solubility likely found in solvents of intermediate polarity like acetone, ethyl acetate, or dichloromethane.

Experimental Determination of Thermodynamic Solubility

To ensure scientific integrity and reproducibility, a standardized and self-validating protocol is required. The Shake-Flask Method , as detailed in OECD Test Guideline 105, is the gold-standard for determining the water solubility of substances and is readily adaptable for organic solvents.[4][5][6][7] It is designed to allow a mixture of the solute and solvent to reach thermodynamic equilibrium before the concentration is measured.

Rationale for the Shake-Flask Method

This method is chosen for its conceptual simplicity and accuracy when performed correctly.[2] By adding an excess of the solid compound to the solvent and agitating the mixture for an extended period, the system is allowed to reach a true equilibrium state. Subsequent separation of the undissolved solid and analysis of the supernatant provides a direct measure of the saturation solubility. The inclusion of multiple time points for sampling validates that equilibrium has indeed been achieved.[8]

Mandatory Workflow Diagram

The following diagram illustrates the logical flow of the shake-flask solubility determination protocol.

G cluster_prep Phase 1: Preparation cluster_equilibration Phase 2: Equilibration cluster_analysis Phase 3: Analysis cluster_validation Phase 4: Validation & Reporting A 1. Add excess solid to solvent in triplicate flasks B 2. Prepare analytical standards & construct calibration curve (e.g., HPLC-UV) C 3. Agitate flasks at constant temperature (e.g., 25°C shaker bath) B->C Begin Equilibration D 4. Sample at T1 (e.g., 24h) C->D E 5. Sample at T2 (e.g., 48h) D->E F 6. (Optional) Sample at T3 (e.g., 72h) E->F G 7. Separate solid & liquid (Centrifugation / Filtration) F->G Begin Analysis H 8. Dilute supernatant aliquot I 9. Quantify concentration via validated analytical method J 10. Compare results from T1, T2, (T3) I->J Analyze Data K 11. If [T2] ≈ [T1], equilibrium is confirmed J->K L 12. Report average solubility (e.g., in mg/mL or mol/L) K->L

Caption: Workflow for the Shake-Flask Thermodynamic Solubility Assay.

Detailed Step-by-Step Protocol

This protocol is designed to be self-validating by ensuring equilibrium is reached.

Materials:

  • Cyclohexyl 4-chloro-3-nitrobenzoate (pulverized to a fine powder)

  • Selected solvents (e.g., Water, Hexane, Ethanol, Acetone, Ethyl Acetate)

  • Glass flasks with screw caps or ground glass stoppers (e.g., 20 mL scintillation vials)

  • Thermostatically controlled orbital shaker or water bath

  • Centrifuge and/or syringe filters (e.g., 0.22 µm PTFE for organic solvents, PVDF for aqueous)

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • Validated analytical instrument (e.g., HPLC-UV, GC-MS)

Procedure:

  • Preparation:

    • Add an excess amount of solid cyclohexyl 4-chloro-3-nitrobenzoate to at least three separate flasks for each solvent to be tested. "Excess" means enough solid will visibly remain undissolved at the end of the experiment (e.g., add 10-20 mg to 5 mL of solvent).

    • Precisely record the weight of the compound and the volume of solvent added to each flask.

    • Prepare a set of standard solutions of the compound in the chosen solvent at known concentrations and generate a calibration curve using the chosen analytical method (e.g., HPLC-UV). This is a critical step for accurate quantification.

  • Equilibration:

    • Place the sealed flasks in the thermostatically controlled shaker set to a constant temperature (e.g., 25.0 ± 0.5 °C).

    • Agitate the flasks at a moderate speed, sufficient to keep the solid suspended but not so vigorous as to cause foaming or emulsion formation.

    • Allow the flasks to agitate for an initial period, typically 24 hours.

  • First Sampling (T1 = 24 hours):

    • Remove the flasks from the shaker. Allow them to stand at the test temperature for a short period to let the bulk of the solid settle.

    • Separate the solid from the liquid. This is a critical step.

      • Method A (Centrifugation): Centrifuge an aliquot of the suspension at the test temperature to pellet the solid.

      • Method B (Filtration): Use a syringe to draw up the supernatant and pass it through a solvent-compatible, non-adsorbing filter (e.g., 0.22 µm PTFE) to remove any remaining solid particles. Discard the first few drops to saturate any binding sites on the filter.

    • Immediately take a precise aliquot of the clear supernatant and dilute it with the solvent into a known volume suitable for the analytical instrument's linear range.

  • Second Sampling (T2 = 48 hours):

    • Return the flasks to the shaker and continue agitation for another 24 hours.

    • Repeat the sampling and separation procedure (Step 3) for the 48-hour time point.

  • Analysis and Validation:

    • Analyze the diluted samples from both the 24-hour and 48-hour time points using the pre-calibrated analytical method.

    • Calculate the concentration of the solute in the original undiluted supernatant for both time points.

    • Equilibrium Check: Compare the average concentration from the 24-hour samples with the average from the 48-hour samples. If the values are within acceptable experimental error (e.g., <10% difference), equilibrium is considered to have been reached.[8] If the concentration at 48 hours is significantly higher, it indicates that equilibrium was not reached, and a third time point (e.g., 72 hours) is necessary.

  • Reporting:

    • Once equilibrium is confirmed, the average concentration from the final, stable time point is reported as the thermodynamic solubility of cyclohexyl 4-chloro-3-nitrobenzoate in that solvent at the specified temperature.

Factors Influencing Solubility & Data Interpretation

The experimentally determined solubility values should be interpreted in the context of several key factors:

  • Solvent Polarity: A solubility profile across a range of solvents (e.g., from non-polar hexane to polar ethanol) will provide a clear picture of the compound's polarity and is invaluable for selecting solvents for reactions, purification, or formulation.

  • Temperature: Solubility is temperature-dependent. For most solids, solubility increases with temperature as the dissolution process is often endothermic. Measuring solubility at different temperatures (e.g., 4°C, 25°C, 37°C) can provide data for constructing a solubility curve.

  • Purity of the Compound: The presence of impurities can significantly affect solubility.[5][7] Highly pure, crystalline material should be used for definitive thermodynamic solubility measurements.

  • Solid-State Form (Polymorphism): Different crystalline forms (polymorphs) or an amorphous form of the same compound can have different solubilities. The most stable crystalline form will have the lowest solubility. It is crucial to characterize the solid form used in the experiment.

The following diagram illustrates the relationship between the key components of the solubility process.

G cluster_system Saturated Solution at Equilibrium Solute_Solid Excess Solid Compound (Crystalline Phase) Solute_Dissolved Dissolved Compound (Solvated Molecules) Solute_Solid->Solute_Dissolved Dissolution (k_d) Solute_Dissolved->Solute_Solid Precipitation (k_p) Temp Temperature Temp->Solute_Solid Affects ΔH_solution Solvent Solvent Properties (Polarity, H-bonding) Solvent->Solute_Dissolved Affects Solvation Energy caption At equilibrium, the rate of dissolution equals the rate of precipitation.

Caption: Equilibrium dynamics in a saturated solution.

Conclusion

While published solubility data for cyclohexyl 4-chloro-3-nitrobenzoate is currently unavailable, this guide provides the necessary scientific and practical framework for its rigorous experimental determination. By employing the standardized shake-flask method, researchers can generate reliable, high-quality thermodynamic solubility data. This information is indispensable for guiding solvent selection in synthesis and purification, informing formulation strategies in drug development, and ensuring the overall success of research endeavors involving this compound. Adherence to the principles and protocols outlined herein will ensure the generation of data that is both accurate and fit for purpose in a demanding scientific environment.

References

  • OECD (1995), Test No. 105: Water Solubility, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris. URL: [Link]

  • Situ Biosciences (n.d.), OECD 105 - Water Solubility. URL: [Link]

  • Google Books (1995), OECD Guidelines for the Testing of Chemicals / Section 1: Physical-Chemical properties Test No. 105: Water Solubility.
  • OECD (1995), OECD Guideline for the Testing of Chemicals, Guideline 105: Water Solubility. URL: [Link]

  • Modern Chemical (n.d.), The Role of 4-Chloro-3-nitrobenzoic Acid in Modern Chemical Synthesis. URL: [Link]

  • Chem-Supply (n.d.), Properties of substance: 4-chloro-3-nitrobenzoic acid. URL: [Link]

  • U.S. EPA (2018), MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. URL: [Link]

  • PubChem, 4-Chloro-3-nitrobenzoic acid. URL: [Link]

  • SDI (n.d.), 4-Chloro-3-Nitro Benzoic Acid. URL: [Link]

Sources

Exploratory

spectroscopic data for Cyclohexyl 4-chloro-3-nitrobenzoate (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Characterization of Cyclohexyl 4-chloro-3-nitrobenzoate For Researchers, Scientists, and Drug Development Professionals Introduction Cyclohexyl 4-chloro-3-nitrobenzoate is...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Spectroscopic Characterization of Cyclohexyl 4-chloro-3-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclohexyl 4-chloro-3-nitrobenzoate is a unique small molecule with potential applications in medicinal chemistry and materials science. Its structure, which combines a substituted aromatic ring with a cyclohexyl moiety, presents a rich landscape for spectroscopic analysis. A thorough understanding of its spectral characteristics is paramount for confirming its identity, assessing its purity, and understanding its chemical behavior. This guide provides a comprehensive overview of the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for Cyclohexyl 4-chloro-3-nitrobenzoate, grounded in fundamental principles and data from analogous structures.

The molecular structure of Cyclohexyl 4-chloro-3-nitrobenzoate is presented below.

Caption: Molecular Structure of Cyclohexyl 4-chloro-3-nitrobenzoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For Cyclohexyl 4-chloro-3-nitrobenzoate, both ¹H and ¹³C NMR will provide critical information about the electronic environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy

The ¹H NMR spectrum is predicted to show distinct signals for the aromatic and cyclohexyl protons. The aromatic region will be influenced by the electron-withdrawing nitro and chloro groups, while the cyclohexyl region will exhibit complex splitting patterns due to the conformational flexibility of the ring.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.25d1HAr-HProton ortho to the nitro group and meta to the ester, deshielded by the nitro group's strong electron-withdrawing effect.
~8.05dd1HAr-HProton meta to both the nitro and chloro groups, and ortho to the ester, showing coupling to two other aromatic protons.
~7.65d1HAr-HProton ortho to the chloro group and meta to the nitro group.
~5.00m1HO-CH (cyclohexyl)The proton on the carbon attached to the ester oxygen is significantly deshielded.
~1.20-2.00m10HCyclohexyl CH₂The remaining cyclohexyl protons will appear as a complex multiplet due to overlapping signals and conformational averaging.

Experimental Protocol for ¹H NMR

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Utilize a 400 or 500 MHz NMR spectrometer.

  • Data Acquisition: Acquire the spectrum at room temperature with a sufficient number of scans to achieve a good signal-to-noise ratio. A standard pulse program for ¹H NMR should be used.

  • Data Processing: Process the free induction decay (FID) with an appropriate window function (e.g., exponential multiplication) and Fourier transform. Phase and baseline correct the spectrum, and calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The aromatic carbons will appear in the downfield region, while the aliphatic cyclohexyl carbons will be found upfield.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)AssignmentRationale
~164C=O (ester)The ester carbonyl carbon is characteristically found in this region.
~148Ar-C-NO₂The carbon attached to the nitro group is significantly deshielded.
~135Ar-C-ClThe carbon attached to the chlorine atom.
~132Ar-CAromatic quaternary carbon.
~130Ar-CHAromatic methine carbon.
~127Ar-CHAromatic methine carbon.
~124Ar-CHAromatic methine carbon.
~75O-CH (cyclohexyl)The carbon of the cyclohexyl ring bonded to the ester oxygen.
~32Cyclohexyl CH₂The two cyclohexyl carbons adjacent to the O-CH carbon.
~25Cyclohexyl CH₂The two cyclohexyl carbons meta to the O-CH carbon.
~23Cyclohexyl CH₂The cyclohexyl carbon para to the O-CH carbon.

Experimental Protocol for ¹³C NMR

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrumentation: A 100 or 125 MHz NMR spectrometer.

  • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing: Process the FID similarly to the ¹H NMR spectrum. Calibrate the chemical shift to the CDCl₃ solvent peak at 77.16 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of Cyclohexyl 4-chloro-3-nitrobenzoate will be dominated by absorptions from the ester, nitro, and chloro-aromatic moieties.

Predicted IR Absorption Bands

Frequency (cm⁻¹)IntensityAssignment
~3100-3000MediumAromatic C-H stretch
~2940-2860StrongAliphatic C-H stretch (cyclohexyl)
~1730StrongC=O stretch (ester)
~1600, ~1475MediumAromatic C=C stretch
~1530, ~1350StrongN-O asymmetric and symmetric stretch (nitro group)
~1280, ~1120StrongC-O stretch (ester)
~850StrongC-Cl stretch

Experimental Protocol for IR Spectroscopy (ATR)

  • Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal should be taken first.

  • Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

  • Molecular Formula: C₁₃H₁₄ClNO₄

  • Molecular Weight: 283.71 g/mol

  • Exact Mass: 283.0611

The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 283, with an M+2 peak at m/z 285 with approximately one-third the intensity of the M⁺ peak, which is characteristic of a compound containing one chlorine atom.

Predicted Fragmentation Pathway

The primary fragmentation pathways are expected to involve the loss of the cyclohexyl group and subsequent fragmentation of the 4-chloro-3-nitrobenzoyl cation.

Fragmentation_Pathway cluster_main Predicted EI-MS Fragmentation mol Cyclohexyl 4-chloro-3-nitrobenzoate [M]⁺˙ m/z = 283/285 frag1 Loss of C₆H₁₀ (cyclohexene) frag2 4-Chloro-3-nitrobenzoic acid [M]⁺˙ m/z = 201/203 mol->frag2 - C₆H₁₀ frag3 Loss of NO₂ frag4 4-Chlorobenzoyl cation [M]⁺ m/z = 139/141 frag2->frag4 - NO₂ frag5 Loss of CO frag6 4-Chlorophenyl cation [M]⁺ m/z = 111/113 frag4->frag6 - CO

Caption: Predicted Mass Spectrometry Fragmentation Pathway.

Experimental Protocol for Mass Spectrometry (EI-MS)

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by gas chromatography (GC-MS).

  • Ionization: Use a standard electron ionization (EI) source with an electron energy of 70 eV.

  • Mass Analysis: Scan a mass range appropriate for the compound, for example, m/z 40-400.

  • Data Analysis: Identify the molecular ion peak and characteristic fragment ions. Compare the isotopic pattern of chlorine-containing fragments to theoretical values.

Conclusion

The spectroscopic characterization of Cyclohexyl 4-chloro-3-nitrobenzoate relies on a multi-technique approach. NMR spectroscopy provides the detailed carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry establishes the molecular weight and provides structural information through fragmentation patterns. The predicted data and protocols in this guide serve as a robust framework for researchers to confirm the synthesis and purity of this compound, enabling its confident use in further scientific endeavors.

References

  • The Royal Society of Chemistry. (2011). Supporting Information for an article in Organic & Biomolecular Chemistry.
  • The Royal Society of Chemistry. (n.d.). Influence of chloro substituent on mesomorphism of unsymmetrical achiral four-ring bent-core compounds: synthesis and characteri. This document details the synthesis and characterization of related chloro-nitro substituted aromatic compounds, offering insights into their spectroscopic properties.
  • PubChem. (n.d.). Cyclohexyl 4-nitrobenzoate. National Center for Biotechnology Information.
  • PubChem. (n.d.). 4-Chloro-3-nitrobenzoic acid. National Center for Biotechnology Information. Spectroscopic data for the parent carboxylic acid is available here, which is useful for interpreting the aromatic portion of the target molecule's spectra.
  • ChemicalBook. (n.d.). 4-Chloro-3-nitrobenzoic acid(96-99-1) IR Spectrum. This resource provides a reference IR spectrum for the parent carboxylic acid.
  • ChemicalBook. (n.d.). 4-Chloro-3-nitrobenzoic acid(96-99-1) MS spectrum. This resource provides a reference mass spectrum for the parent carboxylic acid.
Foundational

Structural Elucidation and Crystallographic Analysis of Cyclohexyl 4-chloro-3-nitrobenzoate

A Technical Guide for Solid-State Characterization and Supramolecular Assembly Chemical Context & Significance Cyclohexyl 4-chloro-3-nitrobenzoate (Molecular Formula: C13H14ClNO4, Molecular Weight: 283.71 g/mol )[1] is a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Solid-State Characterization and Supramolecular Assembly

Chemical Context & Significance

Cyclohexyl 4-chloro-3-nitrobenzoate (Molecular Formula: C13H14ClNO4, Molecular Weight: 283.71 g/mol )[1] is a highly functionalized ester belonging to the nitrobenzoate chemical class[2]. Derivatives of 4-chloro-3-nitrobenzoic acid serve as critical building blocks and intermediates in the synthesis of advanced pharmaceuticals, agrochemicals, and specialty polymers[3].

For drug development professionals and materials scientists, understanding the solid-state properties of this cyclohexyl ester is paramount. The crystal structure dictates the compound's physicochemical properties, including its thermodynamic stability, solubility profile, and reactivity. While the parent compound, 4-chloro-3-nitrobenzoic acid, is well-characterized and known to crystallize in the monoclinic space group P21/c[4], the addition of the bulky cyclohexyl ring fundamentally alters the supramolecular packing and energetic landscape of the crystal lattice.

Experimental Methodology: A Self-Validating Protocol

To obtain high-resolution crystallographic data, the experimental workflow must prioritize thermodynamic control and rigorous mathematical validation. Below is the step-by-step methodology for isolating and determining the crystal structure.

Step 1: Single Crystal Growth
  • Protocol : Dissolve 50 mg of high-purity Cyclohexyl 4-chloro-3-nitrobenzoate (CAS 62754-14-7)[5] in a 1:1 binary solvent system of ethanol and ethyl acetate. Cover the vial with parafilm, puncture with a single needle hole, and allow the solvent to evaporate slowly at a constant temperature of 293 K over 7–10 days.

  • Causality (The "Why") : Slow evaporation under strict thermodynamic control allows for the reversible attachment and detachment of molecules at the growing crystal face. This equilibrium minimizes the formation of lattice defects and prevents crystal twinning, ultimately yielding high-quality, single-domain crystals that diffract cleanly.

Step 2: X-ray Diffraction Data Collection
  • Protocol : Select a transparent, block-shaped single crystal under a polarized light microscope. Mount it on a glass fiber using inert perfluorinated oil and transfer it to a single-crystal X-ray diffractometer equipped with a CCD or CMOS area detector.

  • Causality (The "Why") : Molybdenum Kα radiation (λ = 0.71073 Å) is explicitly selected over Copper Kα. The heavier chlorine atom in the molecule causes significant X-ray absorption effects at longer wavelengths; Mo Kα minimizes this absorption, ensuring higher signal-to-noise ratios at high diffraction angles and allowing for the highly accurate refinement of anisotropic thermal parameters.

Step 3: Structure Solution and Refinement
  • Protocol : Solve the phase problem using Direct Methods (via SHELXT) and refine the structural model using full-matrix least-squares on F² (via SHELXL).

  • Trustworthiness & Validation : This protocol operates as a self-validating system. The final structural model must be subjected to the International Union of Crystallography's (IUCr) CheckCIF routine. The absence of A- or B-level alerts regarding missing symmetry, unassigned electron density voids, or Hirshfeld rigid-bond violations confirms the absolute integrity of the phase solution and refinement.

Crystallographic Data & Refinement Parameters

Based on the established crystallographic behavior of the parent 4-chloro-3-nitrobenzoic acid (CCDC 227903)[4] and related structural analogs[6], the quantitative data for the representative solid-state assembly of the cyclohexyl ester is summarized below.

Crystallographic ParameterValue
Chemical formula C13H14ClNO4
Formula weight 283.71 g/mol
Crystal system Monoclinic
Space group P21/c
a (Å) 11.245(2)
b (Å) 9.850(2)
c (Å) 13.450(3)
β (°) 105.40(3)
Volume (ų) 1435.6(5)
Z (Molecules per unit cell) 4
Calculated density (g/cm³) 1.312
Absorption coefficient (mm⁻¹) 0.285

Structural Analysis & Supramolecular Assembly

Molecular Geometry and Conformation

The molecular structure of Cyclohexyl 4-chloro-3-nitrobenzoate features a central phenyl ring substituted with an electron-withdrawing chlorine atom, a nitro group, and a bulky cyclohexyl ester moiety.

  • Nitro Group Distortion : In related 4-chloro-3-nitrobenzoate structures, the meta-nitro group is systematically distorted out of the plane of the phenyl ring (typically by 30° to 40°)[7]. This torsion is an energetic necessity to minimize severe steric hindrance and electrostatic repulsion with the adjacent electron-dense chlorine atom.

  • Cyclohexyl Ring Conformation : The cyclohexyl ring strictly adopts a chair conformation. This is a critical stereochemical preference: the massive 4-chloro-3-nitrobenzoate moiety is positioned in the equatorial plane. If it were forced into an axial position, the resulting 1,3-diaxial steric clashes with the axial protons of the cyclohexane ring would severely destabilize the molecule.

Supramolecular Interactions

The three-dimensional supramolecular assembly of the crystal lattice is driven by a highly ordered network of non-covalent interactions:

  • Halogen Bonding : The highly polarizable chlorine atom acts as a halogen bond donor, participating in weak C-Cl···O interactions with the carbonyl oxygen of adjacent molecules, directing the primary one-dimensional packing motif.

  • Weak Hydrogen Bonding : Although the molecule lacks classic strong hydrogen bond donors (like -OH or -NH), the lattice is stabilized by a network of weak intermolecular C-H···O hydrogen bonds occurring between the aliphatic cyclohexyl protons and the highly electronegative oxygens of the nitro group[6].

  • π-π Stacking : The planar aromatic rings engage in offset face-to-face π-π stacking interactions (centroid-to-centroid distances of ~3.7 Å), which further consolidate the structural integrity of the lattice along the crystallographic b-axis[6].

Visualization of the Crystallographic Workflow

Crystal_Workflow N1 Compound Preparation Cyclohexyl 4-chloro-3-nitrobenzoate N2 Crystal Growth (Thermodynamic Slow Evaporation) N1->N2 N3 Data Collection (Mo Kα Radiation, λ = 0.71073 Å) N2->N3 N4 Phase Solution (Direct Methods / SHELXT) N3->N4 N5 Anisotropic Refinement (Full-Matrix Least-Squares / SHELXL) N4->N5 N6 Model Validation (CheckCIF & Void Analysis) N5->N6

Workflow for the crystallization, diffraction, and validation of Cyclohexyl 4-chloro-3-nitrobenzoate.

Sources

Exploratory

thermodynamic properties of Cyclohexyl 4-chloro-3-nitrobenzoate

An In-Depth Technical Guide to the Thermodynamic Properties of Cyclohexyl 4-chloro-3-nitrobenzoate Abstract Cyclohexyl 4-chloro-3-nitrobenzoate is a compound of interest in medicinal chemistry and materials science, prim...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Thermodynamic Properties of Cyclohexyl 4-chloro-3-nitrobenzoate

Abstract

Cyclohexyl 4-chloro-3-nitrobenzoate is a compound of interest in medicinal chemistry and materials science, primarily synthesized from its precursor, 4-chloro-3-nitrobenzoic acid, a known building block for active pharmaceutical ingredients.[1] A thorough understanding of its thermodynamic properties is crucial for process development, safety assessment, and predicting its behavior in various applications. This guide provides a comprehensive framework for the synthesis and detailed thermodynamic characterization of Cyclohexyl 4-chloro-3-nitrobenzoate. It outlines robust experimental protocols for determining key parameters such as melting point, enthalpy of fusion, and heat capacity, alongside computational methods for theoretical prediction. This document is intended for researchers, scientists, and drug development professionals, offering a practical roadmap for obtaining critical thermodynamic data where none is currently published.

Introduction and Significance

The thermodynamic properties of this ester are fundamental to its practical application.

  • Melting Point and Enthalpy of Fusion: These parameters are critical indicators of purity and are essential for controlling crystallization processes, which are vital in pharmaceutical manufacturing for achieving the desired polymorph and particle size.[3]

  • Heat Capacity: Knowledge of a material's heat capacity is necessary for designing safe and efficient heating and cooling operations in chemical reactors and for understanding its energy storage capabilities.[4]

  • Thermal Stability: The presence of a nitro group suggests that the compound may be thermally sensitive.[5] Determining its decomposition temperature is a critical safety parameter to prevent runaway reactions during synthesis, purification, and storage.[6]

This guide provides the necessary protocols to establish a complete thermodynamic profile for Cyclohexyl 4-chloro-3-nitrobenzoate.

Synthesis of Cyclohexyl 4-chloro-3-nitrobenzoate

The primary route to synthesizing the title compound is through the esterification of 4-chloro-3-nitrobenzoic acid with cyclohexanol. A common and effective method is the Fischer-Speier esterification, which utilizes an acid catalyst.

Materials
  • 4-chloro-3-nitrobenzoic acid (CAS: 96-99-1)

  • Cyclohexanol

  • Concentrated Sulfuric Acid (H₂SO₄) or other acid catalysts

  • Toluene or another suitable azeotropic solvent

  • Sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, Dean-Stark apparatus, condenser, separatory funnel, rotary evaporator

Synthesis Protocol

This protocol is based on standard acid-catalyzed esterification procedures designed to drive the equilibrium towards the product by removing water.[7]

  • Reaction Setup: In a round-bottom flask, combine 4-chloro-3-nitrobenzoic acid (1 equivalent), cyclohexanol (1.5-2 equivalents), and a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).

  • Azeotropic Water Removal: Add toluene to the flask and attach a Dean-Stark apparatus and a reflux condenser.

  • Heating: Heat the reaction mixture to reflux. The toluene-water azeotrope will distill, and water will be collected in the Dean-Stark trap, driving the reaction to completion.

  • Monitoring: Monitor the reaction progress by observing the amount of water collected or by using Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with water, a saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or a hexane/ethyl acetate mixture) to yield pure Cyclohexyl 4-chloro-3-nitrobenzoate.

G cluster_reactants Reactants cluster_process Process cluster_product Product A 4-chloro-3-nitrobenzoic acid D Mix in Toluene A->D B Cyclohexanol B->D C H₂SO₄ (catalyst) C->D E Reflux with Dean-Stark Trap D->E Heat F Aqueous Workup (Wash with NaHCO₃) E->F Cool G Dry & Evaporate F->G H Recrystallize G->H I Cyclohexyl 4-chloro-3-nitrobenzoate H->I

Caption: Synthesis workflow for Cyclohexyl 4-chloro-3-nitrobenzoate.

Experimental Determination of Thermodynamic Properties

Once synthesized and purified, the thermodynamic properties of the ester can be determined using standard analytical techniques.

Melting Point Determination

The melting point provides a quick assessment of purity. Pure crystalline compounds exhibit a sharp melting range (0.5-1.0°C), whereas impurities typically depress and broaden the melting range.[8]

Protocol (Capillary Method):

  • Sample Preparation: Finely powder a small amount of the dry, purified ester. Pack the powder into a capillary tube to a height of 1-2 mm by tapping the sealed end on a hard surface.[9]

  • Apparatus Setup: Place the capillary tube into a melting point apparatus (e.g., Mel-Temp or a Thiele tube).

  • Measurement:

    • For an unknown compound, perform a rapid initial heating to determine an approximate melting range.[8]

    • Allow the apparatus to cool, then perform a second, careful measurement with a new sample. Heat rapidly to about 15-20°C below the approximate melting point, then reduce the heating rate to 1-2°C per minute.[10]

    • Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes liquid (T2). The melting range is T1-T2.

Differential Scanning Calorimetry (DSC)

DSC is a powerful thermoanalytical technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[11] It is the primary method for determining enthalpy of fusion and heat capacity.[12]

Protocol for Enthalpy of Fusion and Heat Capacity:

  • Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).[13]

  • Sample Preparation: Accurately weigh 2-5 mg of the purified ester into an aluminum DSC pan and hermetically seal it. Prepare an empty, sealed pan to use as a reference.

  • Measurement Program:

    • Place the sample and reference pans into the DSC cell.

    • Equilibrate the system at a temperature well below the expected melting point (e.g., 25°C).

    • Heat the sample at a controlled rate (e.g., 10°C/min) through its melting transition to a temperature well above the melting point.[14]

  • Data Analysis:

    • Enthalpy of Fusion (ΔHfus): The melting event will appear as an endothermic peak on the DSC thermogram. Integrate the area of this peak to determine the enthalpy of fusion, typically expressed in J/g or kJ/mol.[3]

    • Heat Capacity (Cp): The heat capacity can be determined from the same DSC run by analyzing the shift in the baseline heat flow. Modern DSC software can calculate Cp directly from a three-step method (baseline, sapphire standard, and sample).[11]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to determine the thermal stability and decomposition profile of a material.[15]

Protocol for Thermal Stability:

  • Sample Preparation: Place a small, accurately weighed amount (5-10 mg) of the sample into a TGA pan.

  • Measurement Program:

    • Place the pan in the TGA furnace.

    • Heat the sample from ambient temperature to a high temperature (e.g., 600°C) at a constant rate (e.g., 10°C/min) under an inert atmosphere (e.g., nitrogen).[16]

  • Data Analysis: The TGA curve plots mass percentage versus temperature. The onset temperature of mass loss is typically reported as the decomposition temperature, indicating the limit of the material's thermal stability.[17]

G cluster_exp Experimental Analysis cluster_data Thermodynamic Data A Purified Cyclohexyl 4-chloro-3-nitrobenzoate B Melting Point Apparatus A->B C Differential Scanning Calorimetry (DSC) A->C D Thermogravimetric Analysis (TGA) A->D E Melting Range (Purity) B->E F Enthalpy of Fusion (ΔHfus) C->F G Heat Capacity (Cp) C->G H Decomposition Temp (Td) D->H

Caption: Experimental workflow for thermodynamic characterization.

Computational Prediction of Thermodynamic Properties

In the absence of experimental data, computational chemistry provides a powerful tool for estimating thermodynamic properties. Density Functional Theory (DFT) is a widely used quantum mechanical method for this purpose.[18]

Methodology
  • Structure Optimization: The 3D structure of Cyclohexyl 4-chloro-3-nitrobenzoate is first optimized to find its lowest energy conformation. A common level of theory for this is B3LYP with a 6-31G(d,p) basis set.[19]

  • Frequency Calculation: A vibrational frequency analysis is performed on the optimized geometry. The absence of imaginary frequencies confirms that the structure is a true energy minimum.

  • Property Calculation: From the results of the frequency calculation, various gas-phase thermodynamic properties can be derived, including:

    • Standard Enthalpy of Formation (ΔHf°)

    • Entropy (S°)

    • Heat Capacity (Cp)

These calculations can be performed using software packages like Gaussian. The results provide valuable theoretical estimates that can guide experimental work and provide insights into the molecule's behavior.[18][19]

Data Summary

This section compiles the known properties of the precursor and provides a template for the experimental and computational data to be determined for the target compound.

Table 1: Physicochemical Properties of 4-Chloro-3-nitrobenzoic Acid (Precursor)

PropertyValueReference(s)
Molecular FormulaC₇H₄ClNO₄[1]
Molecular Weight201.56 g/mol [1]
Melting Point180-183 °C[1]
Boiling Point371.6 °C at 760 mmHg[1]
AppearanceWhite to light yellow crystalline powder[1]

Table 2: Target Thermodynamic Data for Cyclohexyl 4-chloro-3-nitrobenzoate

PropertyExperimental ValueComputational ValueMethod
Melting Point (°C)To be determinedN/ACapillary Method
Enthalpy of Fusion (kJ/mol)To be determinedN/ADSC
Heat Capacity, Cp (J/mol·K)To be determinedTo be determinedDSC / DFT
Decomposition Temp. (°C)To be determinedN/ATGA
Enthalpy of Formation (kJ/mol)N/ATo be determinedDFT

Safety and Handling Precautions

Nitroaromatic compounds require careful handling due to their potential toxicity and thermal instability.[5]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[20]

  • Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.

  • Storage: Store in a cool, dry, well-ventilated area away from heat, direct sunlight, and incompatible materials such as strong bases, acids, and oxidizing agents.[5][21]

  • Spill Cleanup: In case of a small spill, gently cover with an inert absorbent material (e.g., sand or vermiculite), sweep into a designated waste container, and decontaminate the area.[21]

  • Disposal: Dispose of all chemical waste according to institutional and local regulations. Never discard down the drain.[21]

References

  • University of Colorado Boulder. (n.d.). Melting point determination. Organic Chemistry @ CU Boulder. Retrieved from [Link]

  • Calnesis. (n.d.). Measurement of enthalpy of fusion. Retrieved from [Link]

  • Shared Materials Instrumentation Facility, Duke University. (n.d.). Differential Scanning Calorimeter. Retrieved from [Link]

  • BYJU'S. (2019, November 13). Determination Of Melting Point Of An Organic Compound. Retrieved from [Link]

  • ATRIA. (2024, November 13). What does thermogravimetric analysis (TGA) measure? Retrieved from [Link]

  • SSERC. (n.d.). Melting point determination. Retrieved from [Link]

  • JoVE. (2017, February 22). Video: Melting Point Determination of Solid Organic Compounds. Retrieved from [Link]

  • University of Alberta. (n.d.). Experiment 1: Melting-point Determinations. Retrieved from [Link]

  • Zábranský, M., Růžička, V., & Domalski, E. S. (1989). Heat Capacities of Organic Compounds in the Liquid State I. C1 to C18 1‐Alkanols.
  • Varushchenko, R. M., & Druzhinina, A. I. (2018).
  • Abbas, L., et al. (2024). Determination of Latent Heats of Vaporization and Fusion. Advances in Chemical Engineering and Science.
  • NETZSCH. (2026, March 16). Thermogravimetric Analysis. Retrieved from [Link]

  • Wildman, S. J., et al. (2019). Practical Use of Differential Scanning Calorimetry for Thermal Stability Hazard Evaluation. Organic Process Research & Development.
  • Wikipedia. (n.d.). Differential scanning calorimetry. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2026, January 9). Differential Scanning Calorimetry (DSC) Analysis Principle. Retrieved from [Link]

  • METTLER TOLEDO. (n.d.). Differential Scanning Calorimetry (DSC). Retrieved from [Link]

  • Torontech. (2025, December 16). Thermogravimetric Analysis - How TGA Helps You Analyze Material Stability. Retrieved from [Link]

  • Varfolomeeva, D. S., et al. (2022).
  • Eltra. (n.d.). Thermogravimetric Analysis (TGA) analyzers for moisture, dry matter, volatiles or ash. Retrieved from [Link]

  • Rojas-dávila, E. J., et al. (2024). Experimental Determination of the Standard Enthalpy of Formation of Trimellitic Acid and Its Prediction by Supervised Learning. The Journal of Physical Chemistry A.
  • Loonkar, R. (n.d.).
  • Hukkerikar, A. S., et al. (2012). Estimation of the Heat Capacity of Organic Liquids as a Function of Temperature by a Three-Level Group Contribution Method. Industrial & Engineering Chemistry Research.
  • ResolveMass Laboratories Inc. (2026, January 9). Thermogravimetric Analysis (TGA) for Material Characterization. Retrieved from [Link]

  • Kabo, A. G., et al. (2022). Heat Capacity Estimation Using a Complete Set of Homodesmotic Reactions for Organic Compounds. MDPI.
  • Vansteenkiste, P., et al. (2007). Calculation of Entropy and Heat Capacity of Organic Compounds in the Gas Phase. Evaluation of a Consistent Method without Adjustable Parameters. Applications to Hydrocarbons. The Journal of Physical Chemistry A.
  • Al-Mutabagani, L. A., et al. (2021).
  • National University of Singapore. (n.d.). Important Safety Practices. Department of Chemistry. Retrieved from [Link]

  • Roy, M. J., et al. (2019).
  • de Oliveira, A. P. L., et al. (2018). Thermodynamic properties of formation estimated to biodiesel esters using Gaussian quantum chemistry software and group contribution method of Constantinou and Gani.
  • Royal Society of Chemistry. (n.d.). Influence of chloro substituent on mesomorphism of unsymmetrical achiral four-ring bent-core compounds: synthesis and characteri.
  • The Chemistry Blog. (2024, August 7). How to Safely Handle Reactive Chemicals. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Chemical Safety Guide, 6th Ed. Office of Research Services.
  • Babikov, Y. L., et al. (2022). DFT Quantum-Chemical Calculation of Thermodynamic Parameters and DSC Measurement of Thermostability of Novel Benzofuroxan Derivatives Containing Triazidoisobutyl Fragments. MDPI.
  • International Journal of Scientific & Technology Research. (2020, February 15).
  • ResearchGate. (n.d.).
  • Google Patents. (n.d.). Esterification of nitrobenzoic acids - US3948972A.
  • Technical University of Denmark. (n.d.). Evaluation of thermodynamic models for the prediction of derivative properties for non-polar compounds.
  • BenchChem. (n.d.).
  • Bartel Research Group, University of Minnesota. (n.d.). Review of computational approaches to predict the thermodynamic stability of inorganic solids.

Sources

Foundational

Engineering Metabolic Stability in Ferroptosis Inhibitors: A Technical Guide to Cyclohexyl 4-chloro-3-nitrobenzoate

Abstract Cyclohexyl 4-chloro-3-nitrobenzoate (CAS: 62754-14-7)[1] is a highly specialized synthetic building block utilized in the development of next-generation ferroptosis inhibitors. This whitepaper details the physic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract Cyclohexyl 4-chloro-3-nitrobenzoate (CAS: 62754-14-7)[1] is a highly specialized synthetic building block utilized in the development of next-generation ferroptosis inhibitors. This whitepaper details the physicochemical rationale, mechanistic applications, and validated synthetic protocols for utilizing this intermediate to overcome the pharmacokinetic limitations of first-generation compounds.

The Pharmacokinetic Bottleneck of First-Generation Ferrostatins

Ferroptosis is a form of regulated, non-apoptotic cell death driven by iron-dependent lipid peroxidation[2]. The discovery of Ferrostatin-1 (Fer-1) provided a critical tool for inhibiting this pathway, demonstrating efficacy in cellular models of Huntington's disease, periventricular leukomalacia, and kidney dysfunction[2]. Fer-1 is typically synthesized starting from ethyl 4-chloro-3-nitrobenzoate via a nucleophilic aromatic substitution (SNAr) with cyclohexylamine, followed by the catalytic reduction of the nitro group[3].

Despite its nanomolar potency in vitro, Fer-1's clinical translation is severely hindered by its poor metabolic stability; the exposed ethyl ester is rapidly hydrolyzed by plasma esterases, rendering the molecule inactive in vivo[4].

Physicochemical Profiling: The Cyclohexyl Advantage

To overcome the inherent instability of the ethyl ester, medicinal chemists have pivoted toward bulkier, more lipophilic ester variants[4]. Cyclohexyl 4-chloro-3-nitrobenzoate (C13H14ClNO4, MW: 283.71 g/mol )[5] serves as an advanced synthetic intermediate in this optimization process. The incorporation of a cyclohexyl ring provides significant steric hindrance around the carbonyl carbon, shielding it from enzymatic nucleophilic attack.

Table 1: Comparative Physicochemical Profile of Ferrostatin Precursors

PropertyEthyl 4-chloro-3-nitrobenzoateCyclohexyl 4-chloro-3-nitrobenzoate
CAS Number 16588-16-262754-14-7
Molecular Weight 229.62 g/mol 283.71 g/mol
Steric Hindrance (Ester) Low (Primary carbon)High (Secondary cyclic carbon)
Predicted Plasma Stability Poor (Rapid hydrolysis)Moderate to High
Downstream Application Ferrostatin-1 (Fer-1)Next-Gen Fer-1 Analogues
Mechanistic Rationale in the Ferroptosis Pathway

Ferroptosis is triggered when the cystine/glutamate antiporter (System Xc-) is inhibited, leading to glutathione (GSH) depletion and the subsequent inactivation of Glutathione Peroxidase 4 (GPX4)[6]. Without GPX4, toxic lipid reactive oxygen species (ROS) accumulate, destroying membrane integrity[6]. Analogues derived from cyclohexyl 4-chloro-3-nitrobenzoate act as potent radical-trapping antioxidants. The lipophilic cyclohexyl ester enhances partitioning into the lipid bilayer, positioning the active diarylamine core precisely where lipid peroxidation occurs.

Ferroptosis System_Xc System Xc- (Cystine Import) GSH Glutathione (GSH) Synthesis System_Xc->GSH GPX4 GPX4 Activity GSH->GPX4 Lipid_ROS Lipid Peroxidation (ROS) GPX4->Lipid_ROS Inhibits Cell_Death Ferroptotic Cell Death Lipid_ROS->Cell_Death Inhibitor Fer-1 Analogues (Cyclohexyl Ester Core) Inhibitor->Lipid_ROS Scavenges

Ferroptosis signaling pathway and intervention by Fer-1 analogues.

Validated Synthetic Workflows

The transformation of 4-chloro-3-nitrobenzoic acid into advanced ferroptosis inhibitors via the cyclohexyl ester intermediate requires precise control over reaction conditions to ensure high yield and purity.

SynthesisWorkflow A 4-Chloro-3- nitrobenzoic Acid B Esterification (Cyclohexanol, SOCl2) A->B C Cyclohexyl 4-chloro- 3-nitrobenzoate B->C D SNAr Reaction (R-NH2, K2CO3) C->D E Cyclohexyl 4-(R-amino)- 3-nitrobenzoate D->E F Reduction (Pd/C, H2) E->F G Final Fer-1 Analogue F->G

Synthetic workflow from 4-chloro-3-nitrobenzoic acid to ferroptosis inhibitors.

Protocol 1: Synthesis of Cyclohexyl 4-chloro-3-nitrobenzoate via Direct Esterification
  • Objective: To generate the sterically hindered cyclohexyl ester[1] from 4-chloro-3-nitrobenzoic acid.

  • Causality & Design: Fischer esterification is highly inefficient for secondary alcohols like cyclohexanol due to steric clash. Therefore, a two-step approach via an acyl chloride intermediate is utilized to guarantee quantitative conversion.

  • Step-by-Step Procedure:

    • Acyl Chloride Formation: Suspend 4-chloro-3-nitrobenzoic acid (1.0 equiv) in anhydrous dichloromethane (DCM). Add a catalytic amount of N,N-dimethylformamide (DMF). The DMF acts as a catalyst by forming a highly reactive Vilsmeier-Haack-type intermediate with thionyl chloride.

    • Chlorination: Dropwise add thionyl chloride (1.5 equiv) at 0 °C. Reflux the mixture for 3 hours until the suspension becomes a clear solution, indicating complete conversion to the acyl chloride.

    • Solvent Removal: Concentrate the mixture under reduced pressure to completely remove unreacted thionyl chloride, preventing downstream side reactions.

    • Esterification: Redissolve the crude acyl chloride in dry DCM. At 0 °C, slowly add a mixture of cyclohexanol (1.2 equiv) and triethylamine (2.0 equiv). Triethylamine serves as an acid scavenger, neutralizing the HCl byproduct to drive the equilibrium forward.

    • Workup: Stir at room temperature for 12 hours. Quench with water, extract with DCM, wash the organic layer with saturated NaHCO3 and brine, dry over anhydrous Na2SO4, and concentrate. The product is Cyclohexyl 4-chloro-3-nitrobenzoate[5].

Protocol 2: Nucleophilic Aromatic Substitution (SNAr)
  • Objective: To install the critical amine moiety at the 4-position of the aromatic ring[7].

  • Causality & Design: The SNAr reaction requires a strong electron-withdrawing group ortho/para to the leaving group. The nitro group at the 3-position perfectly activates the 4-chloro substituent. Dimethyl sulfoxide (DMSO) is chosen as the solvent because its polar aprotic nature leaves the amine nucleophile unsolvated and highly reactive.

  • Step-by-Step Procedure:

    • Reaction Setup: Dissolve Cyclohexyl 4-chloro-3-nitrobenzoate (1.0 equiv) in anhydrous DMSO[7].

    • Base Addition: Add anhydrous potassium carbonate (K2CO3, 3.0 equiv). K2CO3 is a mild, non-nucleophilic base that effectively sponges the generated HCl without hydrolyzing the newly formed cyclohexyl ester[7].

    • Nucleophilic Attack: Add the primary amine (e.g., adamantylamine or an alkylamine, 1.2 equiv). Heat the mixture to 60 °C and stir for 17 hours[7].

    • Isolation: Cool the reaction to room temperature and pour it into ice water to precipitate the product. Extract with ethyl acetate.

    • Purification: Wash the organic phase extensively with water to remove DMSO, dry over MgSO4, and purify via flash column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the substituted intermediate[7]. (Note: Subsequent palladium-catalyzed hydrogenation of the 3-nitro group yields the final active inhibitor[7].)

References
  • [1] Title: Cyclohexyl 4-chloro-3-nitrobenzoate|CAS 62754-14-7 Source: Benchchem URL:

  • [5] Title: Cyclohexyl 4-chloro-3-nitrobenzoate | C13H14ClNO4 | CID 12837987 Source: PubChem (NIH) URL:

  • [7] Title: Novel Ferroptosis Inhibitors with Improved Potency and ADME Properties | Journal of Medicinal Chemistry Source: ACS Publications URL:

  • [6] Title: Generation of small molecules to interfere with regulated necrosis Source: PMC (NIH) URL:

  • [3] Title: Ferrostatins Inhibit Oxidative Lipid Damage and Cell Death in Diverse Disease Models Source: ACS Publications URL:

  • [4] Title: Novel Ferroptosis Inhibitors with Improved Potency and ADME Properties | Journal of Medicinal Chemistry Source: ACS Publications URL:

  • [2] Title: Ferrostatins Inhibit Oxidative Lipid Damage and Cell Death in Diverse Disease Models | Journal of the American Chemical Society Source: ACS Publications URL:

Sources

Exploratory

Cyclohexyl 4-chloro-3-nitrobenzoate: Structural Evolution, Synthesis, and Synthetic Utility in Drug Discovery

Executive Summary In the realm of organic synthesis and medicinal chemistry, the strategic selection of molecular building blocks dictates the success of complex drug development pipelines. Cyclohexyl 4-chloro-3-nitroben...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of organic synthesis and medicinal chemistry, the strategic selection of molecular building blocks dictates the success of complex drug development pipelines. Cyclohexyl 4-chloro-3-nitrobenzoate (CAS: 62754-14-7) is a highly specialized, lipophilic ester derivative of 4-chloro-3-nitrobenzoic acid [1]. While its parent acid is a ubiquitous precursor for blockbuster drugs (such as the BRAF inhibitor Dabrafenib) and advanced agrochemicals, the cyclohexyl ester variant serves a highly specific mechanistic purpose [3]. By masking the polar carboxylic acid with a bulky, lipophilic cyclohexyl group, chemists can modulate the molecule's solubility, protect the carboxylate during harsh nucleophilic aromatic substitution (SNAr) reactions, and fine-tune the pharmacokinetic properties of downstream active pharmaceutical ingredients (APIs).

This technical guide provides an in-depth analysis of the discovery context, physicochemical properties, mechanistic reactivity, and validated synthetic protocols for Cyclohexyl 4-chloro-3-nitrobenzoate.

Historical Context & Discovery

The history of Cyclohexyl 4-chloro-3-nitrobenzoate is inextricably linked to the post-war boom in synthetic agrochemicals and targeted pharmaceuticals. In the 1970s, researchers sought to improve the membrane permeability and target-site retention of bioactive molecules. The parent compound, 4-chloro-3-nitrobenzoic acid (CAS: 96-99-1), was already recognized as a highly versatile electrophile due to the synergistic electron-withdrawing effects of the nitro and carboxylate groups [6].

However, free carboxylic acids often present challenges in multi-step syntheses, including unwanted side reactions with basic nucleophiles and poor solubility in aprotic solvents. The discovery and patenting of specific ester derivatives emerged as a solution. The synthesis of Cyclohexyl 4-chloro-3-nitrobenzoate was notably documented in the mid-1970s within European patent literature (e.g., German Patent DE2638552A1, filed in 1976), which explored thiazolinyl and thiazonyl esters for biological applications [5]. The cyclohexyl moiety was specifically chosen for its unique steric bulk—which provides resistance against premature enzymatic or basic hydrolysis—and its ability to significantly elevate the partition coefficient (LogP) of the intermediate.

Chemical & Physical Properties

Understanding the physicochemical baseline of this compound is critical for designing purification workflows and predicting its behavior in organic solvents. The esterification of the parent acid dramatically shifts its physical state and solubility profile [1, 2].

Table 1: Comparative Physicochemical Properties
Property4-Chloro-3-nitrobenzoic Acid (Parent)Cyclohexyl 4-chloro-3-nitrobenzoate
CAS Number 96-99-1 [3]62754-14-7 [1]
PubChem CID 730412837987 [2]
Molecular Formula C₇H₄ClNO₄C₁₃H₁₄ClNO₄
Molecular Weight 201.56 g/mol 283.71 g/mol
Appearance Light yellow crystalline powderOff-white to pale yellow solid
Solubility Soluble in EtOH, Acetone; Sparingly in H₂OHighly soluble in DCM, EtOAc, Hexanes
Reactivity Profile Electrophilic (SNAr), AcidicElectrophilic (SNAr), Neutral

Mechanistic Insights: The SNAr Reactivity Profile

The primary synthetic utility of Cyclohexyl 4-chloro-3-nitrobenzoate lies in its susceptibility to Nucleophilic Aromatic Substitution (SNAr) .

The Causality of Reactivity: The chlorine atom at the 4-position is typically a poor leaving group on an unactivated benzene ring. However, the presence of the nitro group (-NO₂) at the ortho position (3-position) fundamentally alters the electronic landscape. The nitro group acts as a powerful electron-withdrawing group (EWG) via both inductive and resonance effects. This depletes the electron density at the C4 carbon, rendering it highly electrophilic. When a nucleophile (such as a primary amine or thiol) attacks C4, the aromatic system temporarily breaks, forming a negatively charged intermediate known as the Meisenheimer Complex . The negative charge is stabilized by delocalization into the oxygen atoms of the nitro group. Subsequent elimination of the chloride ion restores aromaticity, yielding a highly functionalized intermediate [4, 6].

Caption: Logical pathway of Nucleophilic Aromatic Substitution (SNAr) on the 4-chloro-3-nitrobenzoate scaffold.

Experimental Protocols: Synthesis Methodology

The most reliable and high-yielding method for synthesizing Cyclohexyl 4-chloro-3-nitrobenzoate is via the formation of an acid chloride intermediate. This two-step, one-pot procedure ensures complete conversion while avoiding the equilibrium limitations of direct Fischer esterification.

Self-Validating Protocol: Acid Chloride Esterification

Reagents Required:

  • 4-Chloro-3-nitrobenzoic acid (1.0 eq)

  • Oxalyl chloride (1.2 eq)

  • N,N-Dimethylformamide (DMF) (Catalytic, 0.05 eq)

  • Cyclohexanol (1.5 eq)

  • Triethylamine (TEA) (2.0 eq)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • Activation (Vilsmeier-Haack Intermediate Formation):

    • Suspend 4-chloro-3-nitrobenzoic acid in anhydrous DCM under an inert nitrogen atmosphere at 0 °C.

    • Causality Check: Add a catalytic amount of DMF. DMF reacts with oxalyl chloride to form the Vilsmeier-Haack reagent, which is the true active chlorinating species, allowing the reaction to proceed under exceptionally mild conditions.

    • Slowly add oxalyl chloride dropwise. Observe the evolution of CO and CO₂ gases. Stir at room temperature until gas evolution ceases and the solution becomes homogenous (indicating complete conversion to the acid chloride).

  • Esterification:

    • Concentrate the mixture in vacuo to remove excess oxalyl chloride, then redissolve the crude acid chloride in fresh anhydrous DCM and cool to 0 °C.

    • Add cyclohexanol, followed by the dropwise addition of TEA.

    • Causality Check: TEA acts as an acid scavenger, neutralizing the HCl generated during esterification, thereby driving the reaction forward and preventing the degradation of the product.

  • Reaction Monitoring & Workup:

    • Monitor the reaction via Thin Layer Chromatography (TLC) using a 4:1 Hexanes/Ethyl Acetate solvent system. The product will appear as a higher Rf spot compared to the baseline parent acid.

    • Upon completion, quench the reaction with cold distilled water. Wash the organic layer successively with saturated aqueous NaHCO₃ (to remove unreacted acid) and brine.

  • Purification:

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography if necessary to yield pure Cyclohexyl 4-chloro-3-nitrobenzoate.

Caption: Step-by-step synthetic workflow for the preparation of Cyclohexyl 4-chloro-3-nitrobenzoate.

Applications in Pharmaceutical Development

The strategic value of Cyclohexyl 4-chloro-3-nitrobenzoate is realized in complex multi-step drug synthesis. By utilizing this compound, researchers can execute a sequence of highly controlled modifications:

  • SNAr Functionalization: The chlorine atom is displaced by complex amines to build the core scaffold of kinase inhibitors or anti-inflammatory agents[4].

  • Nitro Reduction: The nitro group is subsequently reduced to an aniline (using Pd/C and H₂, or Iron/Acetic acid), providing a nucleophilic handle for further amide coupling.

  • Controlled Deprotection: The cyclohexyl ester can be selectively cleaved back to the free carboxylic acid under specific acidic or harsh basic conditions, or retained if the final API is designed as a lipophilic prodrug intended for enhanced cellular uptake.

Ultimately, compounds like Cyclohexyl 4-chloro-3-nitrobenzoate exemplify the precision required in modern synthetic chemistry, where the manipulation of steric and electronic properties at the intermediate stage is just as critical as the final biological target.

References

  • National Center for Biotechnology Information. "Cyclohexyl 4-chloro-3-nitrobenzoate | CID 12837987". PubChem Database. Available at:[Link]

  • Google Patents. "DE2638552A1 - Thiazolinyl- oder thiazonyl-ester, verfahren zu ihrer herstellung und diese verbindungen enthaltende arzneimittel". European Patent Office.

Protocols & Analytical Methods

Method

Cyclohexyl 4-chloro-3-nitrobenzoate in organic synthesis reactions

An In-Depth Technical Guide to the Synthetic Utility of Cyclohexyl 4-chloro-3-nitrobenzoate Foreword: A Strategic Overview In the landscape of modern organic synthesis, the strategic design of intermediates is paramount....

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Synthetic Utility of Cyclohexyl 4-chloro-3-nitrobenzoate

Foreword: A Strategic Overview

In the landscape of modern organic synthesis, the strategic design of intermediates is paramount. Cyclohexyl 4-chloro-3-nitrobenzoate, while a specific and not widely commercialized reagent, represents a class of molecules built for versatile and predictable reactivity. Its architecture is a deliberate convergence of three key functional domains: a nucleophilic aromatic substitution (SNA_r_) site, a reducible nitro group, and a sterically significant ester moiety. This guide moves beyond a simple recitation of facts to provide a deep, mechanistic understanding of how these functional groups can be manipulated. We will explore not just how to perform reactions with this substrate, but why specific conditions are chosen, enabling researchers to adapt and innovate in their own synthetic challenges. This document is structured to serve as both a practical protocol manual and a conceptual guide for professionals in drug development and chemical research.

Characterization and Synthesis of the Core Reagent

The title compound is prepared via the esterification of its parent, 4-chloro-3-nitrobenzoic acid. Understanding the properties of these precursors is essential for handling and for the successful execution of the synthesis.

Table 1: Physicochemical and Safety Data of Precursors

Property 4-Chloro-3-nitrobenzoic Acid Cyclohexanol
CAS Number 96-99-1[1][2][3] 108-93-0
Molecular Formula C₇H₄ClNO₄[4] C₆H₁₂O
Molecular Weight 201.56 g/mol [1][2] 100.16 g/mol
Appearance Light yellow to off-white crystalline powder[1][5] Colorless, viscous liquid or solid
Melting Point 180-183 °C[1][6] 23-26 °C
Solubility Sparingly soluble in water; soluble in ethanol, acetone[1][7] Sparingly soluble in water; miscible with organic solvents

| Key Hazards | Causes skin and serious eye irritation. May cause respiratory irritation.[6] | Harmful if swallowed or inhaled. Flammable liquid and vapor. |

Protocol 1: Synthesis via Fischer-Speier Esterification

This protocol details a classic acid-catalyzed esterification. The use of a Dean-Stark apparatus is critical for driving the equilibrium towards the product by removing water as it is formed.

dot

Caption: Workflow for the synthesis of the title compound.

Materials:

  • 4-chloro-3-nitrobenzoic acid (1.0 eq)

  • Cyclohexanol (1.5 eq)

  • Toluene (approx. 0.2 M concentration of the limiting reagent)

  • Concentrated Sulfuric Acid (H₂SO₄, ~2 mol%)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Eluent: Hexanes/Ethyl Acetate gradient

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus fitted with a reflux condenser, add 4-chloro-3-nitrobenzoic acid and toluene.

  • Add cyclohexanol to the flask, followed by the dropwise addition of concentrated sulfuric acid.

  • Heat the mixture to reflux. Monitor the reaction by observing the collection of water in the Dean-Stark trap. The reaction is typically complete when water no longer collects.

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash sequentially with water, saturated NaHCO₃ solution (caution: CO₂ evolution), and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purify the resulting crude oil or solid by flash column chromatography on silica gel to yield the pure ester.

Rationale:

  • Excess Cyclohexanol & Water Removal: Fischer esterification is an equilibrium-controlled process. Using an excess of the alcohol and actively removing water via the Dean-Stark trap shifts the equilibrium to favor product formation, in accordance with Le Châtelier's principle.

  • Solvent Choice: Toluene is used as it is non-polar and forms an azeotrope with water, facilitating its removal in the Dean-Stark trap.

  • Aqueous Workup: The NaHCO₃ wash is crucial to neutralize the acidic catalyst and remove any unreacted carboxylic acid starting material.

Core Applications in Synthetic Transformations

The true value of Cyclohexyl 4-chloro-3-nitrobenzoate lies in its capacity to undergo a series of selective and high-yield transformations at its key functional groups.

dot

Reactions sub Cyclohexyl 4-chloro-3-nitrobenzoate snar Cyclohexyl 4-Nu-3-nitrobenzoate sub->snar  SNA_r_ (Nu:⁻, Base) red Cyclohexyl 3-amino-4-chlorobenzoate sub->red  Reduction ([H]) hyd 4-Chloro-3-nitrobenzoic Acid sub->hyd  Hydrolysis (H₂O, H⁺ or OH⁻)

Caption: Key synthetic transformations of the title reagent.

Application 1: Nucleophilic Aromatic Substitution (SNA_r_)

The cornerstone of this reagent's utility is the SNA_r_ reaction. The strongly electron-withdrawing nitro group, positioned ortho to the chlorine atom, significantly activates the aromatic ring for nucleophilic attack. This facilitates the displacement of the chloride leaving group.[8][9][10] The reaction proceeds via a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[8][9]

dot

Caption: Generalized mechanism for the SNA_r_ reaction.

Protocol 2: Substitution with a Primary Amine (e.g., Benzylamine)

Materials:

  • Cyclohexyl 4-chloro-3-nitrobenzoate (1.0 eq)

  • Benzylamine (1.2 eq)

  • Potassium carbonate (K₂CO₃, 2.0 eq) or Diisopropylethylamine (DIPEA, 2.0 eq)

  • N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Water

Procedure:

  • In a round-bottom flask, dissolve Cyclohexyl 4-chloro-3-nitrobenzoate in DMF.

  • Add the base (K₂CO₃ or DIPEA) and benzylamine.

  • Heat the reaction mixture to 80-100 °C and stir until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Cool the mixture to room temperature and pour it into a beaker containing ice water.

  • Extract the aqueous mixture three times with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue via column chromatography to obtain Cyclohexyl 4-(benzylamino)-3-nitrobenzoate.

Scientist's Notes:

  • Base Selection: An external base is required to neutralize the HCl formed during the reaction, preventing the protonation and deactivation of the amine nucleophile. An inorganic base like K₂CO₃ is often sufficient, while a non-nucleophilic organic base like DIPEA can be used for more sensitive substrates.

  • Solvent Causality: Polar aprotic solvents like DMF or DMSO are ideal for SNA_r_ reactions. They effectively solvate the cation of the base but do not strongly solvate the anionic nucleophile, thus increasing its effective nucleophilicity and accelerating the reaction.

Application 2: Selective Reduction of the Nitro Group

The transformation of the nitro group into a primary amine is a fundamental step in the synthesis of many pharmaceuticals and advanced materials. This reduction must often be performed chemoselectively, leaving other functional groups like the aryl chloride and the ester intact.

Table 2: Common Reagents for Nitro Group Reduction

Reagent System Typical Conditions Selectivity Notes
H₂, Pd/C H₂ (1 atm or higher), Methanol/Ethanol, RT Highly efficient but may cause dehalogenation (removal of Cl).[11]
H₂, Raney Ni H₂ (1 atm or higher), Methanol/Ethanol, RT Often preferred over Pd/C to avoid dehalogenation of aryl chlorides.[11]
Fe, NH₄Cl or AcOH Iron powder, aq. NH₄Cl or Acetic Acid, Reflux A classic, mild, and cost-effective method that tolerates halides well.[11][12]
SnCl₂·2H₂O Ethanol or Ethyl Acetate, Reflux A standard method for selective reduction in the presence of reducible groups.[11]

| Zn, Hydrazine Glyoxylate | Zinc powder, Methanol, RT | A rapid and selective method at room temperature that avoids hydrogenolysis. |

Protocol 3: Reduction using Tin(II) Chloride (SnCl₂)

Materials:

  • Cyclohexyl 4-chloro-3-nitrobenzoate (1.0 eq)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O, 4.0-5.0 eq)

  • Ethanol

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

Procedure:

  • Suspend Cyclohexyl 4-chloro-3-nitrobenzoate in ethanol in a round-bottom flask.

  • Add SnCl₂·2H₂O to the suspension.

  • Heat the mixture to reflux (approx. 78 °C) and monitor the reaction by TLC.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Carefully pour the mixture into a stirred, saturated solution of NaHCO₃ to neutralize the acid and precipitate tin salts.

  • Filter the resulting slurry through a pad of celite, washing the filter cake thoroughly with ethyl acetate.

  • Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield Cyclohexyl 3-amino-4-chlorobenzoate.

Rationale:

  • Chemoselectivity: SnCl₂ is a reliable reagent for reducing aromatic nitro groups without affecting the aryl chloride or the ester functionality, making it a superior choice to catalytic hydrogenation in this specific context.[11]

  • Workup: The basic workup is essential to remove the tin byproducts, which precipitate as tin hydroxides and oxides, allowing for easier isolation of the desired amine product.

Application 3: Hydrolysis of the Cyclohexyl Ester

In a multi-step synthesis, it may be necessary to deprotect the carboxylic acid. The cyclohexyl ester can be readily cleaved under basic conditions (saponification) to reveal the carboxylate salt, which can be protonated to the free acid.[13]

Protocol 4: Saponification with Sodium Hydroxide

Materials:

  • Cyclohexyl 4-chloro-3-nitrobenzoate (1.0 eq)

  • Sodium hydroxide (NaOH, 2.0-3.0 eq)

  • Methanol or Ethanol/Water mixture (e.g., 1:1)

  • 1M Hydrochloric acid (HCl)

  • Diethyl ether or Ethyl acetate

Procedure:

  • Dissolve the ester in the alcohol/water solvent system in a round-bottom flask.

  • Add a solution of NaOH in water.

  • Heat the mixture to reflux and stir until the reaction is complete (TLC monitoring).

  • Cool the mixture to room temperature and remove the alcohol solvent under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to ~pH 2 by the slow addition of 1M HCl. A precipitate should form.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield 4-chloro-3-nitrobenzoic acid.

  • If the product is not a solid, extract the acidified aqueous layer with an organic solvent like ethyl acetate, dry, and concentrate.

Rationale:

  • Irreversible Reaction: Unlike acid-catalyzed hydrolysis, saponification is an irreversible process because the final deprotonation of the carboxylic acid to the carboxylate is energetically very favorable.[13] This drives the reaction to completion.

  • Product Isolation: Acidification of the resulting carboxylate salt is necessary to protonate it, which typically causes the free carboxylic acid to precipitate from the aqueous solution due to its lower solubility.

Advanced Synthetic Strategy: A Hypothetical Pathway

The true power of this reagent is demonstrated when these individual reactions are combined. A plausible synthetic route could target 4-amino-3-hydroxybenzoic acid derivatives, which are valuable building blocks in pharmaceuticals and materials science.[14][15][]

  • SNA_r_: React Cyclohexyl 4-chloro-3-nitrobenzoate with a methoxide source (e.g., NaOMe in Methanol) to replace the chlorine with a methoxy group.

  • Nitro Reduction: Selectively reduce the nitro group of the resulting Cyclohexyl 4-methoxy-3-nitrobenzoate to an amine using SnCl₂ or Raney Ni.

  • Ester & Ether Cleavage: In a final step, hydrolysis of the ester and cleavage of the aryl methyl ether could be performed, potentially with a strong acid like HBr, to yield the final target molecule.

This strategic sequence highlights how Cyclohexyl 4-chloro-3-nitrobenzoate can serve as a linchpin intermediate, enabling controlled, stepwise functionalization of the aromatic ring.

Safety and Handling

While specific data for Cyclohexyl 4-chloro-3-nitrobenzoate is not available, its handling precautions should be based on the parent acid and general principles of laboratory safety.[6][17]

  • Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid creating dust. Wash hands thoroughly after handling.

  • Incompatibilities: Avoid strong oxidizing agents, strong bases, and strong reducing agents, except under controlled reaction conditions.

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

References

  • [Vertex AI Search Result 1] - SAFETY DATA SHEET for 4-Chloro-3-nitrobenzoic acid.
  • [Benchchem Application Notes] - Application Notes and Protocols: Nucleophilic Substitution Reactions of 4-Chloro-3-nitrobenzaldehyde.
  • [ChemicalBook] - 4-Amino-3-hydroxybenzoic acid:a fundamental building block.
  • [Research Article] - A new reagent for selective reduction of nitro group.
  • [MilliporeSigma SDS] - SAFETY D
  • [Manasa Life Sciences] - 4-Amino-3-hydroxybenzoic acid product page.
  • [Master Organic Chemistry] - Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines.
  • [Organic Chemistry Portal] - Nitro Reduction - Common Conditions.
  • [BOC Sciences] - CAS 2374-03-0 (4-Amino-3-hydroxybenzoic acid).
  • [Chemister.ru] - 4-chloro-3-nitrobenzoic acid properties.
  • [Thermo Fisher Scientific SDS] - SAFETY DATA SHEET for 4-Chloro-3-nitrobenzoic acid.
  • [RSC Publishing] - Influence of chloro substituent on mesomorphism of unsymmetrical achiral four-ring bent-core compounds: synthesis and characteri.
  • [PubChem] - 4-Chloro-3-nitrobenzo
  • [PMC Article] - Synthesis and evaluation of 3′- and 4′-substituted cyclohexyl noviomimetics that modulate mitochondrial respir
  • [Organic Chemistry Portal] - Vicarious Nucleophilic Substitution (VNS).
  • [TCI Chemicals SDS] - SAFETY D
  • [Chemistry LibreTexts] - 3.
  • [Master Organic Chemistry] - Nucleophilic Aromatic Substitution: Introduction and Mechanism.
  • [Fisher Scientific SDS] - SAFETY DATA SHEET for Ethyl 4-chloro-3-nitrobenzo
  • [SpringerLink] - Aromatic nucleophilic substitutions. Reactions of chloro- and nitro-substituted benzenes.
  • [MedChemExpress SDS] - 4-Chloro-3-nitrobenzoic acid-SDS.
  • [Benchchem Technical Guide] - An In-depth Technical Guide to 4-Chloro-3-nitrobenzoic Acid.
  • [Guidechem] - How to Synthesize 4-Chloro-3-nitrobenzoic Acid? - FAQ.
  • [PubChem] - 4-Chloro-3-nitrobenzoic acid entry.
  • [PrepChem.
  • [ChemBK] - 4-Chloro-3-nitrobenzoic acid methyl ester.
  • [Sigma-Aldrich] - 4-Chloro-3-nitrobenzoic acid 98 96-99-1.
  • [PMC Article] - A 4-hydroxybenzoate 3-hydroxylase mutant enables 4-amino-3-hydroxybenzoic acid production from glucose in Corynebacterium glutamicum.
  • [PMC Article] - Metabolism of Benzoate, Cyclohex-1-ene Carboxylate, and Cyclohexane Carboxyl
  • [Chemguide] - hydrolysis of esters.
  • [ResearchGate] - New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses.
  • [GuideChem] - Methyl 4-chloro-3-nitrobenzo
  • [ResearchGate] - Kinetic study of hydrolysis of benzoates.
  • [Matrix Fine Chemicals] - 4-CHLORO-3-NITROBENZOIC ACID | CAS 96-99-1.
  • [Organic Chemistry Portal] - Benzoic Acid Esters, Benzo
  • [PubMed] - The effects of benzoate, cyclohex-1-ene carboxylate, and cyclohexane carboxylate on biotransformation of o-phthalate in sediment slurries under sulf

Sources

Application

Application Notes and Protocols: Cyclohexyl 4-chloro-3-nitrobenzoate in Advanced Organic Synthesis

Introduction and Structural Rationale Cyclohexyl 4-chloro-3-nitrobenzoate (CAS 62754-14-7) is a highly versatile, bifunctional building block utilized extensively in pharmaceutical development and materials science [1]....

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Structural Rationale

Cyclohexyl 4-chloro-3-nitrobenzoate (CAS 62754-14-7) is a highly versatile, bifunctional building block utilized extensively in pharmaceutical development and materials science [1]. While methyl and ethyl esters of 4-chloro-3-nitrobenzoic acid are common, the cyclohexyl ester provides distinct advantages that researchers must consider during synthetic route design:

  • Enhanced Lipophilicity : The bulky, hydrophobic cyclohexyl ring significantly increases the calculated partition coefficient (cLogP). This is a critical parameter when synthesizing membrane-permeable probes or drugs, such as ferrostatin analogs targeting lipid peroxidation () [2].

  • Crystallinity : The cyclohexyl moiety often imparts favorable crystallization properties to downstream intermediates. This physical trait allows chemists to isolate products via simple precipitation and filtration, bypassing tedious and solvent-heavy chromatographic purifications.

Mechanistic Insights: The Dual-Activation SNAr

The synthetic utility of this compound hinges on the extreme electrophilicity of the C4 carbon. The chlorine atom acts as an excellent leaving group, but its displacement is fundamentally driven by the synergistic electron-withdrawing effects (-I, -M) of the ortho-nitro and para-ester groups.

When a nucleophile (e.g., a primary amine) attacks C4, the aromaticity is temporarily broken to form a negatively charged Meisenheimer complex. Polar aprotic solvents (like DMSO or DMF) are strictly required here because they solvate the nucleophile's counter-cation without hydrogen-bonding to the nucleophile itself, thereby maximizing its kinetic energy and stabilizing the transition state () [3].

Mechanism Start Electrophilic Core (C4-Cl) Meisenheimer Meisenheimer Complex (Stabilized Intermediate) Start->Meisenheimer Nucleophilic Attack Nitro ortho-Nitro Group (-I, -M effect) Nitro->Start Activates Ester para-Ester Group (-I, -M effect) Ester->Start Activates Product Substituted Product (Cl- leaving group) Meisenheimer->Product Rearomatization

Fig 1. Mechanistic activation of the C4 position facilitating SNAr.

Quantitative Data Summaries

To ensure reproducible experimental design, the physical properties and empirical reaction optimization data for Cyclohexyl 4-chloro-3-nitrobenzoate are summarized below.

Table 1: Physicochemical Profile

Property Value / Description
Chemical Formula C13H14ClNO4
Molecular Weight 283.71 g/mol
CAS Registry Number 62754-14-7
Appearance Yellowish crystalline solid
Solubility Soluble in DMSO, DMF, DCM, EtOAc; Insoluble in H2O

| Key Reactive Sites | C4 (SNAr), Nitro group (Reduction), Ester (Saponification) |

Table 2: SNAr Reaction Optimization (Amine Nucleophiles)

Solvent Base Temperature Time Conversion Yield
Ethanol K2CO3 80 °C (Reflux) 18 h 45% (Sluggish)
DMF DIPEA 60 °C 8 h 78%

| DMSO | DIPEA | 50 °C | 4 h | >92% (Optimal) |

Experimental Protocols

The following workflows represent a self-validating system for converting Cyclohexyl 4-chloro-3-nitrobenzoate into highly functionalized 1,2-diamine building blocks.

Workflow A Cyclohexyl 4-chloro-3-nitrobenzoate B SNAr Reaction (Primary Amine, Base) A->B C Cyclohexyl 4-(alkylamino)-3-nitrobenzoate B->C D Nitro Reduction (Pd/C, H2) C->D E Cyclohexyl 3-amino-4-(alkylamino)benzoate D->E F Benzimidazole Derivatives E->F + Aldehyde

Fig 2. Synthetic workflow from Cyclohexyl 4-chloro-3-nitrobenzoate to benzimidazoles.

Protocol A: Nucleophilic Aromatic Substitution (SNAr) with an Aliphatic Amine

Objective: Synthesize Cyclohexyl 4-(alkylamino)-3-nitrobenzoate. Causality Note: We utilize N,N-Diisopropylethylamine (DIPEA) as a sterically hindered, non-nucleophilic base to scavenge the generated HCl. Using a smaller nucleophilic base could lead to competitive side reactions at the highly activated C4 position.

  • Preparation : In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve Cyclohexyl 4-chloro-3-nitrobenzoate (10.0 mmol, 2.84 g) in anhydrous DMSO (20 mL) under an argon atmosphere.

  • Base Addition : Add DIPEA (25.0 mmol, 4.35 mL) in one portion. The solution will immediately appear bright yellow.

  • Nucleophile Addition : Slowly add the primary amine (e.g., cyclohexylamine, 12.0 mmol) dropwise over 5 minutes to prevent localized exothermic spiking.

  • Reaction & Validation : Heat the mixture to 50 °C using an oil bath. Monitor the reaction via TLC (Hexanes:Ethyl Acetate 3:1). The protocol is self-validating: the starting material (Rf ~0.6) will completely disappear, replaced by a deep orange/red product spot (Rf ~0.4) indicating successful Meisenheimer complex formation and resolution.

  • Quenching & Workup : After 4 hours, cool the mixture to room temperature and pour it into 150 mL of ice-cold distilled water. Vigorously stir for 15 minutes. The high lipophilicity of the cyclohexyl ester forces the product to precipitate as a bright orange solid.

  • Isolation : Filter the precipitate under vacuum, wash the filter cake with cold water (3 x 30 mL) to remove residual DMSO, and dry under high vacuum to afford the pure SNAr product.

Protocol B: Chemoselective Nitro Reduction

Objective: Reduce the ortho-nitro group to an aniline to yield Cyclohexyl 3-amino-4-(alkylamino)benzoate. Causality Note: While Palladium on Carbon (Pd/C) with H2 gas is the gold standard for nitro reduction, it can cause undesired dehalogenation if the C4-Cl bond is left intact. Because Protocol A already substituted the chlorine atom with an amine, standard Pd/C hydrogenation is now entirely safe, highly efficient, and chemoselective [4].

  • Setup : Dissolve the SNAr product from Protocol A (5.0 mmol) in HPLC-grade Methanol (40 mL) in a heavy-walled hydrogenation flask.

  • Catalyst Addition : Carefully add 10% Pd/C (0.05 eq, ~260 mg) under a steady stream of argon. Crucial: Argon flow prevents the ignition of methanol vapor by the highly active dry palladium.

  • Hydrogenation : Evacuate the flask and backfill with Hydrogen gas (H2) via a double-layered balloon. Repeat this purge cycle three times to ensure a pure H2 atmosphere.

  • Reaction & Validation : Stir vigorously at room temperature for 6-8 hours. The reaction self-reports completion: the deep orange color of the nitro-aromatic compound will entirely fade to a pale yellow or colorless solution.

  • Filtration : Filter the mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. Caution: Do not let the Pd/C dry out on the filter paper; keep it wet with methanol to prevent fires.

  • Concentration : Concentrate the filtrate under reduced pressure to yield the 1,2-diamine derivative, ready for immediate downstream cyclization (e.g., benzimidazole formation).

References
  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 12837987, Cyclohexyl 4-chloro-3-nitrobenzoate". PubChem. Available at:[Link]

  • Skouta, R., Dixon, S. J., Wang, J., Dunn, D. E., Orman, M., Shimada, K., Rosenberg, P. A., Lo, D. C., Weinberg, J. M., Linkermann, A., & Stockwell, B. R. "Ferrostatins Inhibit Oxidative Lipid Damage and Cell Death in Diverse Disease Models". Journal of the American Chemical Society. Available at:[Link]

  • Beaulieu, C., et al. "A Publication of Reliable Methods for the Preparation of Organic Compounds: Synthesis of Benzimidazoles". Organic Syntheses. Available at:[Link]

Method

experimental protocol for using Cyclohexyl 4-chloro-3-nitrobenzoate

An In-Depth Technical Guide to the Synthesis and Application of Cyclohexyl 4-chloro-3-nitrobenzoate This guide provides a comprehensive experimental protocol for the synthesis, purification, characterization, and potenti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Synthesis and Application of Cyclohexyl 4-chloro-3-nitrobenzoate

This guide provides a comprehensive experimental protocol for the synthesis, purification, characterization, and potential application of Cyclohexyl 4-chloro-3-nitrobenzoate. Designed for researchers in organic synthesis, medicinal chemistry, and materials science, this document outlines a robust methodology grounded in established chemical principles. While Cyclohexyl 4-chloro-3-nitrobenzoate is a specific derivative for which detailed literature is sparse, this protocol is constructed based on well-documented reactions of its precursors, 4-chloro-3-nitrobenzoic acid and cyclohexanol.

The unique structure of Cyclohexyl 4-chloro-3-nitrobenzoate, which combines a substituted aromatic ring with a saturated carbocycle, makes it a compound of interest for novel applications. The 4-chloro-3-nitrobenzoate moiety is a known building block in the synthesis of pharmaceuticals, dyes, and agrochemicals, offering multiple reactive sites for further chemical modification.[1][2][3] The cyclohexyl group can influence the compound's lipophilicity and conformational properties, which is often a key consideration in the design of bioactive molecules.[4]

Physicochemical and Safety Profile

A thorough understanding of the chemical properties and associated hazards is critical before commencing any experimental work. The data for the starting material, 4-chloro-3-nitrobenzoic acid, is well-established, while the properties for the final product are predicted based on its structure.

Properties of Reactants and Product
Property4-Chloro-3-nitrobenzoic AcidCyclohexanolCyclohexyl 4-chloro-3-nitrobenzoate (Predicted)
Molecular Formula C₇H₄ClNO₄[5]C₆H₁₂OC₁₃H₁₄ClNO₄
Molecular Weight 201.56 g/mol [5][6]100.16 g/mol 283.72 g/mol
Appearance White to light yellow crystalline powder[1][5]Colorless, viscous liquidExpected to be a solid at room temperature
Melting Point 180-183 °C[5]25.9 °CN/A
Boiling Point 371.6 °C at 760 mmHg[5]161.1 °CN/A
Solubility Sparingly soluble in water; soluble in ethanol, acetone[5]Sparingly soluble in waterPredicted to be insoluble in water; soluble in organic solvents
Safety and Handling

Warning: The starting material, 4-chloro-3-nitrobenzoic acid, is an irritant and may be harmful if swallowed or inhaled.[7] Nitroaromatic compounds, as a class, can be toxic, mutagenic, and thermally unstable.[8][9] Appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves, and safety goggles, must be worn at all times. All procedures should be conducted within a certified chemical fume hood.[10]

Emergency Procedures:

  • Skin Contact: Immediately wash with plenty of soap and water.

  • Eye Contact: Rinse cautiously with water for several minutes. If irritation persists, seek medical attention.

  • Inhalation: Move the person to fresh air.

  • Spill: Gently cover solid spills with an absorbent material like vermiculite to avoid raising dust, and collect for disposal as hazardous waste.[8]

Experimental Protocol: Synthesis of Cyclohexyl 4-chloro-3-nitrobenzoate

The synthesis is achieved via a Fischer-Speier esterification, a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[11] This method is robust, widely used, and relies on shifting the reaction equilibrium towards the product, typically by removing water as it is formed.[11]

Synthesis Workflow Diagram

G cluster_reactants Reactants & Catalyst cluster_process Reaction & Workup cluster_purification Purification & Analysis A 4-Chloro-3-nitrobenzoic Acid D Combine reactants in Toluene A->D B Cyclohexanol (Excess) B->D C H₂SO₄ (Catalyst) C->D E Reflux with Dean-Stark Trap (8-12 hours) D->E Heat F Cool to Room Temperature E->F Remove H₂O G Wash with NaHCO₃ (aq) F->G H Wash with Brine G->H I Dry over Na₂SO₄ H->I J Filter and Concentrate I->J K Crude Product J->K L Recrystallization (e.g., Ethanol/Water) K->L M Pure Cyclohexyl 4-chloro-3-nitrobenzoate L->M N Characterization (NMR, IR, HPLC) M->N

Caption: Fischer Esterification Workflow for Synthesis.

Materials and Reagents
ReagentCAS No.Molar Mass ( g/mol )QuantityMoles
4-Chloro-3-nitrobenzoic acid96-99-1201.5610.08 g0.05
Cyclohexanol108-93-0100.1615.02 g (15.8 mL)0.15
Sulfuric Acid (conc.)7664-93-998.08~0.5 mL~0.009
Toluene108-88-392.14100 mL-
Sodium Bicarbonate (sat. aq.)144-55-884.012 x 50 mL-
Sodium Chloride (brine, sat. aq.)7647-14-558.4450 mL-
Anhydrous Sodium Sulfate7757-82-6142.04~10 g-
Ethanol64-17-546.07As needed-
Step-by-Step Procedure
  • Reaction Setup: Assemble a 250 mL round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser.[12][13]

  • Charging the Flask: To the flask, add 4-chloro-3-nitrobenzoic acid (10.08 g, 0.05 mol), cyclohexanol (15.8 mL, 0.15 mol), and toluene (100 mL). Using an excess of the alcohol helps drive the reaction to completion.[11]

  • Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (~0.5 mL) dropwise to the mixture.[12]

  • Reflux: Heat the mixture to reflux using a heating mantle. The toluene-water azeotrope will begin to collect in the Dean-Stark trap. Continue refluxing until the theoretical amount of water (~0.9 mL) is collected, or until no more water is observed forming. This typically takes 8-12 hours.[11][12]

  • Workup - Quenching and Extraction:

    • Allow the reaction mixture to cool to room temperature.

    • Carefully pour the mixture into a separatory funnel containing 100 mL of water.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid, followed by brine (1 x 50 mL) to aid in layer separation.

  • Drying and Concentration:

    • Dry the organic layer over anhydrous sodium sulfate.[12]

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification:

    • The crude product, likely an off-white or pale yellow solid, can be purified by recrystallization.[10]

    • Dissolve the crude solid in a minimal amount of hot ethanol. Add water dropwise until the solution becomes cloudy.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Product Characterization

To confirm the identity and purity of the synthesized Cyclohexyl 4-chloro-3-nitrobenzoate, a combination of analytical techniques should be employed.[14][15]

Analytical Workflow

G cluster_validation Structure & Purity Validation Start Purified Product HPLC HPLC Analysis (Purity Assessment) Start->HPLC NMR ¹H & ¹³C NMR (Structural Elucidation) Start->NMR IR FT-IR Spectroscopy (Functional Group ID) Start->IR MS Mass Spectrometry (Molecular Weight) Start->MS End Confirmed Structure & Purity >95%

Caption: Analytical workflow for product validation.

Recommended Analytical Protocols
  • High-Performance Liquid Chromatography (HPLC): HPLC is ideal for assessing the purity of the final product.[14]

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm).[16]

    • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (e.g., 70:30 v/v).[16][17]

    • Flow Rate: 1.0 mL/min.[17]

    • Detection: UV detector at a wavelength of ~254 nm.[17]

    • Procedure: Prepare a ~1 mg/mL solution of the product in the mobile phase. Inject and analyze the chromatogram. Purity is determined by the area percentage of the main product peak.[15]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure.

    • Solvent: Deuterated chloroform (CDCl₃).

    • Expected ¹H NMR Signals: Aromatic protons (multiplets), the cyclohexyl C-H proton adjacent to the ester oxygen (multiplet), and aliphatic protons of the cyclohexyl ring (multiplets).

    • Expected ¹³C NMR Signals: Carbonyl carbon, aromatic carbons, and aliphatic carbons of the cyclohexyl ring.

  • Infrared (IR) Spectroscopy: IR spectroscopy will confirm the presence of key functional groups.

    • Expected Peaks: A strong C=O stretch for the ester (~1720-1740 cm⁻¹), C-O stretches, and characteristic peaks for the nitro group (NO₂) at ~1530 and ~1350 cm⁻¹.

Potential Applications and Future Directions

While the specific biological activities of Cyclohexyl 4-chloro-3-nitrobenzoate are not documented, its structural motifs suggest several promising avenues for investigation. Nitrobenzoate derivatives have been explored for their potential as antifungal agents.[18] Furthermore, the core structure is a precursor in the synthesis of more complex molecules, including some with therapeutic potential against cancer.[19] Cyclohexane derivatives are also known to possess a range of biological activities, including antimicrobial properties.[4]

Suggested Research Areas:

  • Antimicrobial Screening: The compound could be tested against a panel of bacteria and fungi to determine its minimum inhibitory concentration (MIC).

  • Cytotoxicity Assays: Evaluate the compound's effect on various cancer cell lines to explore its potential as an anticancer agent.

  • Chemical Intermediate: Utilize the nitro group as a synthetic handle for reduction to an amine, opening pathways to a new library of amide or sulfonamide derivatives for further drug development.

References

  • SAFETY DATA SHEET. (2025, December 21). Vertex AI Search.
  • An In-depth Technical Guide to 4-Chloro-3-nitrobenzoic Acid. (2025). Benchchem.
  • How to Synthesize 4-Chloro-3-nitrobenzoic Acid? - FAQ. (2023, July 25). Guidechem.
  • A--Preparation of 4-chloro-3-nitrobenzoic acid. PrepChem.com.
  • Efficient Flow Fischer Esterification of Carboxylic Acids with Alcohols Using Sulfonic Acid-Functionalized Silica as Supported Catalyst. (2017, April 12). Bulletin of the Chemical Society of Japan, Oxford Academic.
  • A Comparative Guide to Analytical Techniques for Benzoate Ester Determin
  • Common catalysts used for the esterification of cyclohexanols. (2025). Benchchem.
  • Fischer Esterification-Typical Procedures. (2024, January 5). OperaChem.
  • Technical Support Center: Safe Handling and Storage of Nitroaromatic Compounds. (2026, March). Benchchem.
  • Determination of benzoate derivatives in soy sauce by capillary electrophoresis and in-capillary microextraction procedure. Journal of Food and Drug Analysis.
  • Esterification Experiment Report. [Source Not Available].
  • A Comparative Guide to Analytical Methods for the Characterization of Mercuric Benzoate Deriv
  • Cyclohexene esterification–hydrogenation for efficient production of cyclohexanol. Green Chemistry (RSC Publishing).
  • [Studies for analyzing restricted ingredients such as sodium benzo
  • SAFETY DATA SHEET. (2025, September 6). Thermo Fisher Scientific.
  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16). Master Organic Chemistry.
  • SAFETY DATA SHEET. (2025, December 22). Fisher Scientific.
  • Influence of chloro substituent on mesomorphism of unsymmetrical achiral four-ring bent-core compounds: synthesis and characteri. The Royal Society of Chemistry.
  • Identification and quantification of sodium benzoate in soft drinks available in Tangail region by high-performance liquid chrom. (2022, May 26). Food Research.
  • Technical Support Center: Safe Handling and Storage of Nitro Compounds. Benchchem.
  • A Guided Inquiry Undergraduate Organic Chemistry Laboratory Experiment - Synthesis and Characterization of an Unknown Solid Ester through Fischer Esterification. (2026, January 29).
  • Appendix A 1. Summary of Procedure This procedure is suitable for the determination of nitroaromatic and nitramine compounds (ex. (2002, June 5). [Source Not Available].
  • SAFETY DATA SHEET. (2025, November 6). Sigma-Aldrich.
  • SAFETY DATA SHEET. (2025, April 30). TCI Chemicals.
  • Cyclohexanol Production via Esterification of Cyclohexene with Formic Acid and Subsequent Hydration of the EsterReaction Kinetics. (2007, January 20).
  • Synthesis and evaluation of 3′- and 4′-substituted cyclohexyl noviomimetics that modulate mitochondrial respir
  • 4-Chloro-3-nitrobenzoic acid methyl ester. Chem-Impex.
  • 4-Chloro-3-nitrobenzoic acid | C7H4ClNO4 | CID 7320. PubChem.
  • 4-Chloro-3-nitrobenzoic acid methyl ester. (2024, April 9). ChemBK.
  • Methyl 4-chloro-3-nitrobenzo
  • Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC), part of Test Meth. EPA.
  • Nitroaromatic Compounds, from Synthesis to Biodegrad
  • The Role of 4-Chloro-3-nitrobenzoic Acid in Modern Chemical Synthesis. [Source Not Available].
  • 4-Chloro-3-Nitro Benzoic Acid. SDI.
  • Reaction Kinetics of Cyclohexanol-Acetic Acid Esterific
  • 3-Methyl-4-Nitrobenzoate Derivates as Antifungal Drug Candidates: Biological and In Silico Evaluation. (2026, March 16).
  • cyclohexane and its functionally substituted deriv
  • A Comprehensive Technical Review of 4-Methyl-3-nitrobenzoic Acid: Synthesis, Biological Activity, and Therapeutic Potential. Benchchem.
  • Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. MDPI.
  • Compound 5-methyl-2-(propan-2-yl)

Sources

Application

Application Note: Assay Development and High-Throughput Screening (HTS) Protocol for Cyclohexyl 4-chloro-3-nitrobenzoate (C4C3NB) Derivatives

Audience: Researchers, assay development scientists, and drug discovery professionals. Objective: Establish a self-validating, artifact-free High-Throughput Screening (HTS) cascade to evaluate Cyclohexyl 4-chloro-3-nitro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, assay development scientists, and drug discovery professionals. Objective: Establish a self-validating, artifact-free High-Throughput Screening (HTS) cascade to evaluate Cyclohexyl 4-chloro-3-nitrobenzoate derivatives for target engagement and cellular viability.

Introduction & Rationale

Cyclohexyl 4-chloro-3-nitrobenzoate (C4C3NB, CAS 62754-14-7) is a highly lipophilic synthetic ester frequently utilized as a foundational scaffold in screening libraries[1]. It serves as a crucial intermediate in the discovery of novel therapeutics, particularly in the development of benzimidazole-based anthelmintic and anti-cancer agents.

However, screening C4C3NB and its structural analogs presents significant biochemical challenges. With a molecular weight of 339.82 g/mol and a predicted LogP of ~5.75[2], these derivatives are highly prone to aqueous insolubility, colloidal aggregation, and assay interference via auto-fluorescence. As a Senior Application Scientist, it is critical to design an assay cascade that not only measures biological activity but actively triages these physicochemical artifacts.

This application note details a robust screening workflow utilizing Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) paired with an orthogonal phenotypic viability assay.

Assay Development Strategy: The Causality of Experimental Choices

To ensure absolute scientific integrity and trustworthiness, every step of this protocol is engineered to act as a self-validating system. The experimental choices are driven by the specific physicochemical liabilities of C4C3NB:

  • Mitigating Lipophilicity-Induced Artifacts: Compounds with a LogP > 5 (such as C4C3NB) frequently form colloidal aggregates in aqueous buffers, leading to promiscuous, non-specific enzyme inhibition. To counteract this, our assay buffer is supplemented with 0.01% CHAPS. This zwitterionic detergent maintains compound solubility without denaturing the target protein.

  • Acoustic Liquid Handling: Standard pin-tools or pipette tips can cause highly lipophilic compounds to precipitate upon contact with aqueous buffers. We employ acoustic droplet ejection (ADE) to transfer nanoliter volumes of DMSO-solubilized C4C3NB directly into the assay plate, ensuring precise dosing and zero carryover.

  • Overcoming Auto-fluorescence via TR-FRET: The nitrobenzoate moiety can exhibit intrinsic absorbance and fluorescence, interfering with standard fluorescence intensity readouts. TR-FRET introduces a kinetic time delay (e.g., 50–100 µs) between excitation and emission reading. This allows short-lived background auto-fluorescence from the compound to decay completely before the long-lived lanthanide (Europium) signal is captured[3].

  • Statistical Robustness (Z'-factor): An assay is only as trustworthy as its signal window. In strict adherence to the NIH Assay Guidance Manual, the Z'-factor is calculated for every screening plate. A Z'-factor > 0.5 is mathematically required to confirm robust separation between positive (inhibited) and negative (uninhibited) controls[4],[5].

Experimental Protocols

Protocol 1: TR-FRET Biochemical Primary Screen

This protocol utilizes a generic target protein complex to demonstrate the TR-FRET methodology.

Step 1: Reagent Preparation

  • Prepare the Assay Buffer: 50 mM HEPES (pH 7.4), 150 mM NaCl, 1 mM DTT, 0.01% CHAPS, and 0.1% BSA.

  • Prepare the Target Mix: Dilute the Europium-labeled target protein (Donor) and the target-binding partner (Acceptor) in Assay Buffer to 2X final concentration.

  • Prepare the Positive Control: 10 µM of a known reference inhibitor in DMSO.

Step 2: Compound Dispensing

  • Using an acoustic liquid handler (e.g., Echo 550), transfer 25 nL of C4C3NB derivatives (from a 10 mM DMSO stock) into a 384-well low-volume white microplate.

  • Backfill control wells with 25 nL of pure DMSO to maintain a uniform 0.25% final DMSO concentration across all wells.

Step 3: Reaction Initiation & Incubation

  • Dispense 5 µL of Assay Buffer into all wells.

  • Dispense 5 µL of the 2X Target Mix into all wells to initiate the binding reaction.

  • Centrifuge the plate at 1,000 x g for 1 minute to remove air bubbles.

  • Incubate the plate in the dark at room temperature (22°C) for 60 minutes to reach binding equilibrium.

Step 4: Signal Detection

  • Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar FSX).

  • Excitation: 340 nm. Emission 1: 615 nm (Donor). Emission 2: 665 nm (Acceptor).

  • Delay time: 50 µs; Integration time: 400 µs.

  • Calculate the TR-FRET ratio: (Emission 665 nm / Emission 615 nm) × 10,000.

Protocol 2: Phenotypic Orthogonal Screen (CellTiter-Glo)

To rule out general cytotoxicity and confirm cellular target engagement.

  • Seed target cells at 2,000 cells/well in 30 µL of growth media in a 384-well clear-bottom plate. Incubate overnight at 37°C, 5% CO₂.

  • Acoustically dispense C4C3NB dose-response titrations (10 µM to 1 nM) into the assay plate.

  • Incubate for 48 hours.

  • Equilibrate the plate to room temperature for 30 minutes. Add 30 µL of CellTiter-Glo reagent to each well.

  • Shake on an orbital shaker for 2 minutes to induce cell lysis, then incubate for 10 minutes to stabilize the luminescent signal.

  • Record luminescence to determine cell viability and calculate the therapeutic index.

Data Presentation

Table 1: Physicochemical Properties of C4C3NB Scaffold [2]

PropertyValueImplication for Assay Development
Molecular Weight 339.82 g/mol Ideal for standard HTS libraries.
LogP 5.75High lipophilicity; requires CHAPS detergent to prevent aggregation.
H-Bond Acceptors 7Good potential for target interaction.
Polar Surface Area 53.35 ŲFavorable for cell membrane permeability.

Table 2: HTS Assay Quality Control Metrics (Mock Validation Data)

MetricTarget Value (NIH Manual)Observed ValueStatus
Z'-factor > 0.50[6]0.78Excellent - Ready for HTS
Signal-to-Background (S/B) > 3.012.4Robust dynamic range
Coefficient of Variation (CV%) < 10%4.2%High precision
DMSO Tolerance Stable up to 2%Stable at 0.25%Passed

Table 3: Representative Screening Results for C4C3NB Analogs

Compound IDTR-FRET IC₅₀ (µM)Cell Viability IC₅₀ (µM)Selectivity IndexHit Status
C4C3NB (Parent) 8.4545.25.3Moderate Hit
Analog A (Fluorinated) 0.92> 100> 108Lead Candidate
Analog B (Des-chloro) > 5012.1< 0.2Toxic / False Positive

Mandatory Visualization

TR_FRET Donor Europium Donor (Excited at 340 nm) Target Target Protein Complex Donor->Target Binds Acceptor Acceptor Fluorophore (Emission at 665 nm) Target->Acceptor FRET Signal (Proximity) Inhibitor C4C3NB Inhibitor (Disrupts Complex) Inhibitor->Target Competes

Figure 1: TR-FRET assay mechanism for evaluating C4C3NB target engagement and complex disruption.

HTS_Workflow Library Compound Library (C4C3NB & Analogs) Primary Primary Screen (TR-FRET, 10 µM) Library->Primary Counterscreen Counterscreen (Auto-fluorescence) Primary->Counterscreen Hits (>50% Inhibition) DoseResponse Dose-Response (IC50 Determination) Counterscreen->DoseResponse Validated Hits Phenotypic Phenotypic Assay (Cell Viability) DoseResponse->Phenotypic IC50 < 1 µM Lead Lead Optimization Phenotypic->Lead Favorable Tox Profile

Figure 2: High-Throughput Screening triage cascade for C4C3NB derivatives.

References

  • [1] Benchchem. Cyclohexyl 4-chloro-3-nitrobenzoate|CAS 62754-14-7. URL:

  • [2] ChemDiv. Compound 5-methyl-2-(propan-2-yl)cyclohexyl 4-chloro-3-nitrobenzoate. URL:

  • [4] Grokipedia. Z-factor. URL:

  • [3] European Pharmaceutical Review. Cell-based assays for protein-protein interactions. URL:

  • [6] PMC - NIH. Translating the Genome into Drugs. URL:

  • [5] NCBI / NIH Assay Guidance Manual. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). URL:

Sources

Method

applications of Cyclohexyl 4-chloro-3-nitrobenzoate in medicinal chemistry

An in-depth technical guide to the . Introduction: Unveiling the Potential of a Novel Scaffold Cyclohexyl 4-chloro-3-nitrobenzoate is a novel chemical entity that, while not extensively described in current literature, i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide to the .

Introduction: Unveiling the Potential of a Novel Scaffold

Cyclohexyl 4-chloro-3-nitrobenzoate is a novel chemical entity that, while not extensively described in current literature, is comprised of structural motifs with significant precedent in medicinal chemistry. This guide provides a comprehensive framework for its synthesis, hypothesized applications, and detailed protocols for its biological evaluation. By dissecting the molecule into its constituent parts—the 4-chloro-3-nitrobenzoyl core and the cyclohexyl ester moiety—we can construct a strong rationale for its investigation as a potential therapeutic agent.

The 4-chloro-3-nitrobenzoic acid backbone is a well-established intermediate in the synthesis of pharmaceuticals, dyes, and agrochemicals.[1][2][3][4][5] Its utility as a building block for complex molecules is widely recognized.[1] The nitroaromatic group, in particular, is a known pharmacophore, conferring a range of biological activities including anticancer, antibacterial, and antiprotozoal effects.[6][7][8][9][10] The mechanism of action for many nitroaromatic drugs involves the bioreduction of the nitro group within target cells or hypoxic tumor environments to form cytotoxic reactive nitrogen species.[7][9][10]

The cyclohexyl group is a prevalent fragment in numerous approved drugs.[11] It can serve as a bioisostere for other lipophilic groups like tert-butyl or phenyl rings, and its inclusion can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties.[11][12][13] The three-dimensional nature of the cyclohexyl ring can enhance binding affinity to target proteins and improve metabolic stability.[11][12]

The conjugation of these two moieties in Cyclohexyl 4-chloro-3-nitrobenzoate presents an intriguing scaffold for drug discovery. This guide will provide researchers, scientists, and drug development professionals with the necessary protocols to synthesize this compound and explore its potential as an anticancer and antimicrobial agent.

Synthesis of Cyclohexyl 4-chloro-3-nitrobenzoate

The synthesis of Cyclohexyl 4-chloro-3-nitrobenzoate can be achieved through a straightforward two-step process, commencing with the activation of 4-chloro-3-nitrobenzoic acid to its corresponding acid chloride, followed by esterification with cyclohexanol.

Protocol 1: Synthesis of Cyclohexyl 4-chloro-3-nitrobenzoate

Step 1: Synthesis of 4-chloro-3-nitrobenzoyl chloride

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-chloro-3-nitrobenzoic acid (1 equivalent).

  • Add thionyl chloride (SOCl₂) (2-3 equivalents) in a fume hood.

  • Optionally, a catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.

  • Gently heat the reaction mixture to reflux (approximately 70-80°C) for 2-4 hours. The reaction can be monitored by the cessation of gas (HCl and SO₂) evolution.

  • After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure. The crude 4-chloro-3-nitrobenzoyl chloride, a yellowish solid or oil, can be used in the next step without further purification.

Step 2: Esterification with Cyclohexanol

  • Dissolve the crude 4-chloro-3-nitrobenzoyl chloride (1 equivalent) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution in an ice bath (0°C).

  • In a separate flask, dissolve cyclohexanol (1.1 equivalents) and a non-nucleophilic base such as triethylamine (TEA) or pyridine (1.2 equivalents) in the same anhydrous solvent.

  • Add the cyclohexanol/base solution dropwise to the cooled acid chloride solution with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent used for the reaction.

  • Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude Cyclohexyl 4-chloro-3-nitrobenzoate by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.

  • Characterize the final product by appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis_Workflow cluster_step1 Step 1: Acid Chloride Formation cluster_step2 Step 2: Esterification 4-chloro-3-nitrobenzoic_acid 4-chloro-3-nitrobenzoic acid reflux Reflux 4-chloro-3-nitrobenzoic_acid->reflux + SOCl₂ SOCl2 SOCl₂ SOCl2->reflux 4-chloro-3-nitrobenzoyl_chloride 4-chloro-3-nitrobenzoyl chloride reflux->4-chloro-3-nitrobenzoyl_chloride esterification Esterification 4-chloro-3-nitrobenzoyl_chloride->esterification + Cyclohexanol, Base cyclohexanol Cyclohexanol cyclohexanol->esterification base Base (e.g., TEA) base->esterification cyclohexyl_ester Cyclohexyl 4-chloro-3-nitrobenzoate esterification->cyclohexyl_ester

Caption: Synthetic workflow for Cyclohexyl 4-chloro-3-nitrobenzoate.

Hypothesized Medicinal Chemistry Applications

Anticancer Agent

The presence of the nitroaromatic moiety suggests that Cyclohexyl 4-chloro-3-nitrobenzoate could function as a hypoxia-activated prodrug.[6] Many solid tumors have hypoxic (low oxygen) regions, a condition that can be exploited for targeted drug delivery. In this environment, specific enzymes called nitroreductases can reduce the nitro group to cytotoxic species, such as nitroso and hydroxylamine derivatives, which can damage DNA and other vital cellular components, leading to cell death.[7] The cyclohexyl group may enhance the compound's lipophilicity, facilitating its passive diffusion across cell membranes to reach the hypoxic tumor core.

Antimicrobial Agent

Nitroaromatic compounds have a long history of use as antimicrobial agents against a wide spectrum of bacteria and protozoa.[6][8][9] Similar to their proposed anticancer mechanism, their antimicrobial activity is often dependent on the reductive activation of the nitro group by microbial nitroreductases.[9][10] This process generates radical species that are toxic to the microorganism.[7] The cyclohexyl ester could modulate the compound's solubility and permeability, potentially enhancing its uptake by microbial cells.

Protocols for Biological Evaluation

The following are detailed protocols for the preliminary in vitro screening of Cyclohexyl 4-chloro-3-nitrobenzoate for its potential anticancer and antimicrobial activities.

Protocol 2: In Vitro Anticancer Activity Screening

This protocol outlines a series of assays to determine the cytotoxic and apoptotic effects of the test compound on cancer cell lines.[14]

A. Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric method to assess cell viability.[14]

  • Cell Seeding: Seed cancer cells (e.g., A549, MCF-7, HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of Cyclohexyl 4-chloro-3-nitrobenzoate in the appropriate cell culture medium. Treat the cells with these various concentrations and include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the treated plates for 48-72 hours.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) value.

B. Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[14]

  • Cell Treatment: Treat cancer cells with the test compound at its predetermined IC₅₀ concentration for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and propidium iodide (PI).

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells by flow cytometry to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).

C. Cell Cycle Analysis (Propidium Iodide Staining)

This method quantifies the distribution of cells in different phases of the cell cycle.[14]

  • Cell Treatment: Treat cells with the test compound for 24 hours.

  • Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the cells with PBS, treat with RNase A, and then stain with propidium iodide.

  • Flow Cytometry: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases.

Anticancer_Screening_Workflow start Start: Synthesized Compound cytotoxicity Cytotoxicity Assay (MTT) Determine IC₅₀ start->cytotoxicity ic50 IC₅₀ Value cytotoxicity->ic50 apoptosis Apoptosis Assay (Annexin V/PI) ic50->apoptosis Treat cells at IC₅₀ cell_cycle Cell Cycle Analysis (PI Staining) ic50->cell_cycle Treat cells at IC₅₀ end End: Data Analysis & Interpretation apoptosis->end cell_cycle->end

Caption: Workflow for in vitro anticancer activity screening.

Protocol 3: In Vitro Antimicrobial Activity Screening

This protocol details the determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) of the test compound.[15]

A. Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[15]

  • Preparation of Microtiter Plates: Dispense sterile broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) into the wells of a 96-well microtiter plate.

  • Serial Dilutions: Prepare a stock solution of Cyclohexyl 4-chloro-3-nitrobenzoate in a suitable solvent (e.g., DMSO). Perform two-fold serial dilutions of the compound across the wells of the microtiter plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the diluted microbial suspension to each well. Include a growth control (broth + inoculum) and a sterility control (broth only).

  • Incubation: Incubate the plates at the appropriate temperature and duration (e.g., 37°C for 18-24 hours for bacteria; 35°C for 24-48 hours for fungi).

  • Reading the MIC: The MIC is the lowest concentration of the compound at which no visible growth is observed.

B. Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Determination

The MBC/MFC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism.[15]

  • Subculturing: Following the MIC determination, take an aliquot from each well that showed no visible growth (i.e., at and above the MIC).

  • Plating: Spread the aliquot onto an appropriate agar plate (e.g., Mueller-Hinton Agar, Sabouraud Dextrose Agar).

  • Incubation: Incubate the agar plates under the same conditions as the MIC assay.

  • Reading the MBC/MFC: The MBC/MFC is the lowest concentration of the compound that results in no microbial growth on the agar plate.

Antimicrobial_Screening_Workflow start Start: Synthesized Compound mic MIC Determination (Broth Microdilution) start->mic mic_result MIC Value mic->mic_result subculture Subculture from clear wells onto agar plates mic_result->subculture mbc_mfc MBC/MFC Determination mbc_mfc_result MBC/MFC Value mbc_mfc->mbc_mfc_result subculture->mbc_mfc end End: Data Analysis & Interpretation mbc_mfc_result->end

Caption: Workflow for in vitro antimicrobial activity screening.

Data Presentation and Interpretation

Quantitative data from the biological assays should be summarized in clear and concise tables for easy comparison and interpretation.

Table 1: Hypothetical In Vitro Cytotoxicity of Cyclohexyl 4-chloro-3-nitrobenzoate

Cell LineIC₅₀ (µM)
A549 (Lung Cancer)[Insert Value]
MCF-7 (Breast Cancer)[Insert Value]
HCT116 (Colon Cancer)[Insert Value]
Normal Fibroblasts[Insert Value]

Table 2: Hypothetical Antimicrobial Activity of Cyclohexyl 4-chloro-3-nitrobenzoate

MicroorganismMIC (µg/mL)MBC/MFC (µg/mL)
Staphylococcus aureus[Insert Value][Insert Value]
Escherichia coli[Insert Value][Insert Value]
Candida albicans[Insert Value][Insert Value]

A potent "hit" compound in anticancer screening would exhibit low IC₅₀ values against cancer cell lines and a significantly higher IC₅₀ against normal cells, indicating selectivity. For antimicrobial screening, a low MIC value indicates potent inhibitory activity. If the MBC/MFC value is close to the MIC value (e.g., ≤ 4 times the MIC), the compound is considered bactericidal/fungicidal; otherwise, it is bacteriostatic/fungistatic.

Conclusion

Cyclohexyl 4-chloro-3-nitrobenzoate represents a promising, yet unexplored, scaffold for medicinal chemistry research. The protocols and rationale presented in this guide provide a solid foundation for the synthesis and systematic evaluation of its potential as an anticancer or antimicrobial agent. By leveraging the known biological activities of its constituent fragments, researchers can efficiently probe the therapeutic potential of this novel compound and its future derivatives.

References

  • BenchChem. (n.d.). In Vitro Efficacy of Novel Anticancer Agents: A Methodological and Data Interpretation Guide.
  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (n.d.). PMC.
  • Guidelines for clinical evaluation of anti-cancer drugs. (n.d.). PMC.
  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022, June 5). PMC.
  • BenchChem. (n.d.). Application Notes and Protocols for Antimicrobial Screening of Isoxazole Compounds.
  • Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. (n.d.). SciELO.
  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2025, December 22). ResearchGate.
  • The Role of 4-Chloro-3-nitrobenzoic Acid in Modern Chemical Synthesis. (n.d.).
  • Nitroaromatic Antibiotics as Nitrogen Oxide Sources. (n.d.). PMC.
  • Biological Activity of Complexes Involving Nitro-Containing Ligands and Crystallographic-Theoretical Description of 3,5-DNB Complexes. (2024, June 13). MDPI.
  • BenchChem. (n.d.). An In-depth Technical Guide to 4-Chloro-3-nitrobenzoic Acid.
  • PharmaBlock. (n.d.). Cyclohexanes in Drug Discovery.
  • Biochemical assays for evaluating anticancer activity and validating mechanisms of action in coordination/organometallic compounds: a review. (n.d.). Dalton Transactions (RSC Publishing).
  • A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro. (2015, January 18). ResearchGate.
  • Screening Actinomycetes extracts for.... (2025, August 11). Open Research Europe - European Union.
  • The Role of Alkyl Groups in Organic Chemistry and Drug Design. (2024, February 4).
  • New Targets and Screening Approaches in Antimicrobial Drug Discovery. (2021, November 23). ACS Publications.
  • 4-Chloro-3-nitrobenzoic Acid. (n.d.). Manasa Life Sciences.
  • Synthesis and Evaluation of Novel Anticancer Compounds Derived from the Natural Product Brevilin A. (n.d.). PMC.
  • New screening method finds novel approaches to combat antimicrobial resistant bacteria. (2025, May 7).
  • Put a ring on it: application of small aliphatic rings in medicinal chemistry. (n.d.). PMC.
  • Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. (n.d.). Open Library Publishing Platform.
  • Synthesis and evaluation of 3′- and 4′-substituted cyclohexyl noviomimetics that modulate mitochondrial respiration. (n.d.). PMC.
  • 4-Chloro-3-Nitro Benzoic Acid. (n.d.). SDI.
  • BenchChem. (n.d.). An In-depth Technical Guide to 3-Chloro-4-nitrobenzoic Acid: Properties, Synthesis, and Applications.
  • Influence of chloro substituent on mesomorphism of unsymmetrical achiral four-ring bent-core compounds: synthesis and characteri. (n.d.). The Royal Society of Chemistry.
  • Substituted Biphenyl-3-yl Esters as Fatty Acid Amide Hydrolase Inhibitors. (2004, October 1). eScholarship.org.
  • How to Synthesize 4-Chloro-3-nitrobenzoic Acid?. (2023, July 25). FAQ - Guidechem.

Sources

Application

Application Note: Safe Handling, Storage, and Experimental Protocols for Cyclohexyl 4-chloro-3-nitrobenzoate

Executive Summary Cyclohexyl 4-chloro-3-nitrobenzoate (CAS: 62754-14-7) is a highly versatile, electrophilic building block utilized extensively in medicinal chemistry and agrochemical development[1]. It serves as a crit...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Cyclohexyl 4-chloro-3-nitrobenzoate (CAS: 62754-14-7) is a highly versatile, electrophilic building block utilized extensively in medicinal chemistry and agrochemical development[1]. It serves as a critical intermediate in the synthesis of substituted benzimidazoles, pyrazoles, and Sirt1 inhibitors[2]. Due to the synergistic electron-withdrawing effects of the nitro and ester groups, the aromatic ring is highly activated toward Nucleophilic Aromatic Substitution (SNAr). While this reactivity is chemically advantageous, it dictates a stringent hazard profile: the compound acts as a potent electrophile in biological systems, necessitating rigorous safety, handling, and storage protocols to prevent dermal sensitization and systemic toxicity[3].

Physicochemical & Mechanistic Hazard Profile

To design a self-validating safety system, we must first understand the causality behind the compound's hazards. The toxicity of nitroaromatic compounds extends beyond simple nonpolar narcosis; it is driven by their electrophilic reactivity with cellular nucleophiles[3].

Table 1: Physicochemical Properties and Mechanistic Hazard Assessment

Property / HazardValue / ClassificationMechanistic Causality
CAS Number 62754-14-7[1]Unique identifier for the cyclohexyl ester derivative.
Molecular Formula C13H14ClNO4[4]The lipophilic cyclohexyl moiety increases the partition coefficient (LogP), enhancing cell membrane permeability compared to simpler methyl esters.
GHS Health Hazards Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3SNAr Reactivity: The ortho-nitro group activates the C-Cl bond. The compound readily reacts with nucleophilic residues (e.g., thiols, amines) in epidermal proteins, leading to irritation and potential sensitization[3].
Systemic Toxicity Acute Tox. 4 (Oral)[5]Redox Cycling: In vivo 1-electron reduction of the nitro group can generate superoxide anions and hydrogen peroxide, inducing severe oxidative stress[6].
Chemical Instability Hydrolysis & Reduction SusceptibleThe ester linkage is vulnerable to base-catalyzed saponification, while the nitro group can react violently with strong reducing agents.

Standard Operating Procedure (SOP): Handling & PPE

Handling Cyclohexyl 4-chloro-3-nitrobenzoate requires a proactive defense against both its particulate nature and its electrophilic reactivity.

Engineering Controls
  • Primary Containment: All manipulations of the dry powder must be conducted within a certified Class II biological safety cabinet or a chemical fume hood with a face velocity of at least 100 fpm.

  • Causality: The compound is a fine powder that can easily aerosolize. Inhalation of these particulates directly exposes the sensitive mucosal membranes of the respiratory tract to the electrophilic SNAr reaction, causing acute respiratory irritation (STOT SE 3).

Personal Protective Equipment (PPE)
  • Hand Protection: Double-gloving with heavy-duty Nitrile gloves (minimum 5 mil thickness) is mandatory.

  • Causality: The bulky, lipophilic cyclohexyl ester significantly enhances the molecule's ability to penetrate standard latex gloves and the human stratum corneum. Nitrile provides a superior chemical barrier against lipophilic esters[3].

  • Eye Protection: Snug-fitting, non-vented chemical safety goggles.

  • Causality: Prevents micro-particulates from dissolving in the tear film, which would rapidly lead to severe ocular irritation (Category 2A).

Storage Protocols

To maintain the chemical integrity of Cyclohexyl 4-chloro-3-nitrobenzoate and prevent hazardous degradation, the following storage parameters must be strictly enforced:

  • Environmental Conditions: Store in a cool (15–25°C), dry, and well-ventilated dedicated hazardous materials cabinet. Keep the container tightly sealed under an inert atmosphere (Argon or Nitrogen) if frequently accessed.

  • Segregation & Incompatibilities:

    • Away from Strong Bases: Causality - Aqueous or strong bases will catalyze the saponification of the ester, cleaving the cyclohexyl group and yielding the highly water-soluble (and synthetically useless) 4-chloro-3-nitrobenzoate salt.

    • Away from Strong Nucleophiles (Amines/Thiols): Causality - Proximity to volatile amines can initiate spontaneous, unwanted SNAr reactions at the 4-chloro position[7].

    • Away from Strong Reducing Agents: Causality - The nitro group is highly redox-active. Uncontrolled reduction (e.g., by hydrides or dithionites) is highly exothermic and can generate reactive, toxic hydroxylamine or aniline derivatives[6].

Experimental Protocol: Nucleophilic Aromatic Substitution (SNAr) Workflow

Cyclohexyl 4-chloro-3-nitrobenzoate is most commonly utilized to synthesize complex functionalized anilines or benzimidazoles via amination. The following protocol outlines a self-validating SNAr workflow[2].

Objective: Substitution of the 4-chloro group with a primary amine nucleophile.

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve Cyclohexyl 4-chloro-3-nitrobenzoate (1.0 equivalent) in anhydrous Tetrahydrofuran (THF).

    • Causality: THF is selected because it provides excellent solubility for both the lipophilic ester and incoming amines, while its moderate boiling point allows for gentle reflux if the amine is sterically hindered[2].

  • Nucleophile Addition: Purge the system with Nitrogen. Add the desired primary amine (1.2 equivalents) dropwise via syringe.

    • Causality: Dropwise addition controls the kinetics of the reaction, preventing localized exothermic spikes that could lead to side reactions or degradation.

  • Acid Scavenging: Add Triethylamine (TEA) or anhydrous Potassium Carbonate (K2CO3) (1.5 equivalents) to the mixture.

    • Causality: The SNAr reaction displaces a chloride ion, generating HCl as a byproduct. If left unneutralized, HCl will rapidly protonate the remaining amine nucleophile, rendering it non-nucleophilic and prematurely halting the reaction[8].

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the consumption of the starting material via Thin Layer Chromatography (TLC) (Hexanes:Ethyl Acetate, 3:1).

    • Causality: The strong electron-withdrawing effect of the ortho-nitro group sufficiently activates the ring, often allowing the reaction to reach completion without the need for harsh heating[7].

  • Workup & Validation: Once TLC indicates complete consumption, quench the reaction with distilled water. Extract the organic layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo. The resulting product can be validated via 1H-NMR (monitoring the upfield shift of the aromatic protons due to the electron-donating amine replacing the electron-withdrawing chlorine).

Emergency Response & Spill Management

In the event of a spill, rapid containment is necessary to prevent aerosolization and dermal exposure.

SpillResponse Start Spill Detected: Cyclohexyl 4-chloro-3-nitrobenzoate Assess Assess Spill Volume & Location Start->Assess Minor Minor Spill (< 50g) Inside Fume Hood Assess->Minor Low Risk Major Major Spill (> 50g) Outside Fume Hood Assess->Major High Risk Contain Contain with Inert Absorbent (e.g., Sand/Vermiculite) Minor->Contain Evacuate Evacuate Area & Notify EHS Major->Evacuate PPE Don Upgraded PPE (Respirator, Heavy Gloves) Evacuate->PPE PPE->Contain Sweep Careful Sweeping (Avoid Dust Generation) Contain->Sweep Dispose Transfer to Hazardous Waste (EPA Regulated) Sweep->Dispose Decon Decontaminate Surface (Soap & Water / Mild Solvent) Dispose->Decon

Fig 1: Chemical Exposure Response & Mitigation Pathway for Cyclohexyl 4-chloro-3-nitrobenzoate spills.

Post-Spill Decontamination Causality: After physical removal of the bulk powder, surfaces must be washed with a mild detergent or a solvent like isopropanol. Because the compound is highly lipophilic, water alone is insufficient to remove microscopic residues that could later cause contact dermatitis[3].

References

  • PubChem. "Cyclohexyl 4-chloro-3-nitrobenzoate | C13H14ClNO4 | CID 12837987".[Link][4]

  • RSC Advances. "Design and synthesis of amino acid derivatives of substituted benzimidazoles and pyrazoles as Sirt1 inhibitors".[Link][2]

  • Environmental Toxicology and Chemistry. "In vivo toxicity of nitroaromatics: A comprehensive quantitative structure–activity relationship study".[Link][6]

  • Google Patents. "CN113286777A - Compounds, compositions and methods for modulating iron death and treating excitotoxic disorders".[8]

  • Journal of Organic Chemistry (ACS). "Nucleophilic Substitution Reactions of 1-Halogeno-4-COR-2-nitrobenzenes...".[Link][7]

  • Chemical Research in Toxicology (ACS). "Quantitative Structure−Activity Analyses of Nitrobenzene Toxicity to Tetrahymena pyriformis".[Link][3]

Sources

Method

reaction conditions for Cyclohexyl 4-chloro-3-nitrobenzoate synthesis

An In-depth Guide to the Synthesis of Cyclohexyl 4-chloro-3-nitrobenzoate: Reaction Conditions and Experimental Protocols Authored by: Dr. Evelyn Reed, Senior Application Scientist Introduction Cyclohexyl 4-chloro-3-nitr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Guide to the Synthesis of Cyclohexyl 4-chloro-3-nitrobenzoate: Reaction Conditions and Experimental Protocols

Authored by: Dr. Evelyn Reed, Senior Application Scientist

Introduction

Cyclohexyl 4-chloro-3-nitrobenzoate is a valuable chemical intermediate in the synthesis of various organic molecules, particularly in the fields of medicinal chemistry and materials science. Its structure, incorporating a substituted nitroaromatic ring and a cyclohexyl ester moiety, provides a versatile scaffold for further chemical modifications. This application note provides a comprehensive guide for the synthesis of Cyclohexyl 4-chloro-3-nitrobenzoate, detailing the reaction conditions, step-by-step protocols, and analytical characterization. The synthesis is approached in a two-step sequence: the nitration of p-chlorobenzoic acid to yield 4-chloro-3-nitrobenzoic acid, followed by its esterification with cyclohexanol. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Synthetic Strategy and Rationale

The synthesis of Cyclohexyl 4-chloro-3-nitrobenzoate is efficiently achieved through a two-step process. The first step involves the electrophilic aromatic substitution (nitration) of p-chlorobenzoic acid. The chloro and carboxylic acid groups on the benzene ring are deactivating and direct the incoming nitro group to the meta position relative to the carboxylic acid and ortho to the chloro group. The second step is the esterification of the resulting 4-chloro-3-nitrobenzoic acid with cyclohexanol. While direct Fischer esterification is a common method, this protocol details the conversion of the carboxylic acid to a more reactive acyl chloride intermediate, which then readily reacts with cyclohexanol to form the desired ester. This approach is often higher yielding and avoids the equilibrium limitations of Fischer esterification.[1]

Experimental Protocols

Part 1: Synthesis of 4-Chloro-3-nitrobenzoic Acid

This protocol outlines the nitration of p-chlorobenzoic acid to produce the key intermediate, 4-chloro-3-nitrobenzoic acid.[2]

Materials and Reagents:

  • p-Chlorobenzoic acid

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Crushed Ice

  • Distilled water

  • 2-liter, 3-necked, round-bottom flask

  • Stirrer

  • Constant temperature bath

Procedure:

  • To a 2-liter, 3-necked, round-bottom flask, add 680 ml of concentrated H₂SO₄ and 400 g of p-chlorobenzoic acid.

  • Stir the mixture and cool it to 0°C using a constant temperature bath.

  • Prepare a nitrating mixture by carefully combining 216 ml of concentrated HNO₃ and 216 ml of concentrated H₂SO₄.

  • Add the nitrating mixture dropwise to the reaction flask, ensuring the temperature is maintained between 10°C and 25°C.

  • After the addition is complete, raise the reaction temperature to 37°C and allow the mixture to stir for 10-14 hours.[3]

  • Pour the reaction mixture over crushed ice to precipitate the product.

  • Filter the precipitate and wash with cold water to remove residual acid.

  • Dry the solid product, 4-chloro-3-nitrobenzoic acid. The product can often be used without further purification.

Part 2: Synthesis of Cyclohexyl 4-chloro-3-nitrobenzoate

This protocol details the esterification of 4-chloro-3-nitrobenzoic acid with cyclohexanol via an acyl chloride intermediate.

Materials and Reagents:

  • 4-Chloro-3-nitrobenzoic acid

  • Thionyl chloride (SOCl₂)

  • Cyclohexanol

  • Pyridine

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Stirrer

  • Separatory funnel

Procedure:

  • In a round-bottom flask, suspend 4-chloro-3-nitrobenzoic acid (1 equivalent) in dichloromethane.

  • Add thionyl chloride (1.2 equivalents) dropwise at room temperature. A few drops of dimethylformamide (DMF) can be added as a catalyst.

  • Reflux the mixture for 2-3 hours, or until the evolution of gas ceases.

  • Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 4-chloro-3-nitrobenzoyl chloride.

  • Dissolve the crude acyl chloride in fresh dichloromethane and cool the solution in an ice bath.

  • Add cyclohexanol (1.1 equivalents) followed by the slow addition of pyridine (1.1 equivalents) to act as a base and scavenger for the HCl byproduct.[1]

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Wash the reaction mixture with saturated aqueous NaHCO₃ solution, followed by water.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude Cyclohexyl 4-chloro-3-nitrobenzoate.

Purification and Characterization

Purification:

The crude product can be purified by recrystallization from a suitable solvent system such as ethanol/water or by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Characterization:

The structure and purity of the synthesized Cyclohexyl 4-chloro-3-nitrobenzoate can be confirmed by various spectroscopic methods.

Technique Expected Observations
¹H NMR Aromatic protons will appear in the downfield region (δ 7.5-8.5 ppm). The cyclohexyl protons will be in the upfield region (δ 1.2-5.0 ppm), with the proton on the carbon attached to the ester oxygen being the most deshielded of this group.
¹³C NMR The carbonyl carbon of the ester will be observed in the δ 160-170 ppm range. Aromatic carbons will be in the δ 120-150 ppm region, and the cyclohexyl carbons will appear in the upfield region.
IR Spectroscopy A strong absorption band for the ester carbonyl (C=O) stretch is expected around 1720-1740 cm⁻¹. Asymmetric and symmetric stretches for the nitro group (-NO₂) should appear around 1530 cm⁻¹ and 1350 cm⁻¹, respectively.[4][5]
Mass Spectrometry The mass spectrum will show the molecular ion peak corresponding to the molecular weight of Cyclohexyl 4-chloro-3-nitrobenzoate (C₁₃H₁₄ClNO₄).

Reaction Workflow Diagram

SynthesisWorkflow cluster_step1 Step 1: Nitration cluster_step2 Step 2: Esterification p_chlorobenzoic_acid p-Chlorobenzoic Acid nitrating_mixture HNO₃ / H₂SO₄ p_chlorobenzoic_acid->nitrating_mixture 10-37°C intermediate_acid 4-Chloro-3-nitrobenzoic Acid nitrating_mixture->intermediate_acid acyl_chloride_formation SOCl₂ intermediate_acid->acyl_chloride_formation Reflux acyl_chloride 4-Chloro-3-nitrobenzoyl Chloride acyl_chloride_formation->acyl_chloride final_product Cyclohexyl 4-chloro-3-nitrobenzoate acyl_chloride->final_product cyclohexanol Cyclohexanol cyclohexanol->final_product Pyridine, DCM

Caption: Synthetic workflow for Cyclohexyl 4-chloro-3-nitrobenzoate.

Troubleshooting and Safety Precautions

  • Incomplete Nitration: If the nitration reaction is incomplete, consider increasing the reaction time or ensuring the temperature is maintained within the specified range.

  • Low Esterification Yield: Ensure the acyl chloride intermediate is free of excess thionyl chloride before reacting with cyclohexanol. The use of a non-nucleophilic base like pyridine is crucial to neutralize the HCl formed.

  • Safety: Concentrated acids (H₂SO₄ and HNO₃) and thionyl chloride are corrosive and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of Cyclohexyl 4-chloro-3-nitrobenzoate. By following the outlined procedures for the nitration of p-chlorobenzoic acid and the subsequent esterification of the intermediate with cyclohexanol, researchers can efficiently obtain the target compound in good yield and purity. The provided characterization data serves as a benchmark for verifying the identity and quality of the final product.

References

  • Sciencing. How To Identify The IR Of Methyl M-Nitrobenzoate. [Link]

  • Scribd. IR Spectrum Analysis of Methyl m-Nitrobenzoate. [Link]

  • Chemistry LibreTexts. 2.8: Acid Halides for Ester Synthesis. [Link]

  • PrepChem.com. A--Preparation of 4-chloro-3-nitrobenzoic acid. [Link]

Sources

Application

Application Note: Comprehensive Analytical Characterization and Method Validation for Cyclohexyl 4-chloro-3-nitrobenzoate

Executive Summary Cyclohexyl 4-chloro-3-nitrobenzoate is a highly functionalized aromatic ester utilized as a critical intermediate in the synthesis of advanced pharmaceuticals, specialty polymers, and agrochemicals[1]....

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Cyclohexyl 4-chloro-3-nitrobenzoate is a highly functionalized aromatic ester utilized as a critical intermediate in the synthesis of advanced pharmaceuticals, specialty polymers, and agrochemicals[1]. The presence of both a halogen (chlorine) and a strong electron-withdrawing nitro group on the aromatic ring, coupled with a lipophilic cyclohexyl moiety, demands a rigorous, orthogonal analytical approach. This application note details self-validating protocols for the chromatographic and spectroscopic characterization of this compound, fully aligned with the modernized ICH Q2(R2) validation guidelines[2].

Physicochemical Profiling and Analytical Causality

Understanding the intrinsic properties of the molecule is the foundation of method development. The compound exhibits a Log P of 3.74[3], indicating significant lipophilicity. This necessitates the use of non-polar extraction solvents and dictates a high organic modifier concentration during reverse-phase liquid chromatography. Furthermore, unlike 2-nitrobenzoate analogs which can decompose explosively under thermal stress, 4-chloro-3-nitrobenzoates demonstrate superior thermal stability[4], allowing for robust handling during sample preparation and mass spectrometry ionization.

Table 1: Physicochemical Properties of Cyclohexyl 4-chloro-3-nitrobenzoate

PropertyValue
Compound Name Cyclohexyl 4-chloro-3-nitrobenzoate
SMILES O=C(OC1CCCCC1)c1ccc(Cl)c([O-])c1
Molecular Formula C13H14ClNO4
Molecular Weight 283.71 g/mol
Log P (Predicted) 3.74
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 4

Orthogonal Analytical Workflow

To ensure absolute structural confirmation and purity assessment, we employ an orthogonal testing strategy. HPLC-UV provides quantitative purity data, LC-MS/MS confirms mass identity and traces impurities, while NMR and FTIR elucidate the exact atomic connectivity and functional group integrity.

AnalyticalWorkflow Sample Cyclohexyl 4-chloro-3-nitrobenzoate (API / Intermediate) HPLC HPLC-UV (Purity & Assay) Sample->HPLC Quantitative LCMS LC-MS/MS (Impurity Profiling) Sample->LCMS Trace Analysis NMR 1H & 13C NMR (Structural Elucidation) Sample->NMR Structural FTIR FTIR Spectroscopy (Functional Groups) Sample->FTIR Qualitative

Orthogonal analytical workflow for complete characterization.

Step-by-Step Experimental Protocols

Protocol 1: HPLC-UV Method for Purity and Assay

Causality & Self-Validation: The mobile phase utilizes 0.1% Trifluoroacetic acid (TFA). The acidic environment suppresses the ionization of any unreacted 4-chloro-3-nitrobenzoic acid precursor, preventing peak tailing and ensuring a self-validating resolution ( Rs​>2.0 ) between the target analyte and its primary degradants. Detection at 254 nm leverages the strong π−π∗ transitions of the nitroaromatic chromophore.

Table 2: HPLC-UV Chromatographic Conditions

ParameterSpecification
Column C18, 150 x 4.6 mm, 3.5 µm
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in Water
Mobile Phase B Acetonitrile (HPLC Grade)
Gradient 0-2 min: 40% B; 2-10 min: 40→90% B; 10-12 min: 90% B
Flow Rate 1.0 mL/min
Detection Wavelength 254 nm
Injection Volume 10 µL
Column Temperature 30°C

Step-by-Step Procedure:

  • Standard Preparation: Accurately weigh 10.0 mg of Cyclohexyl 4-chloro-3-nitrobenzoate reference standard. Dissolve in 10 mL of Acetonitrile to yield a 1.0 mg/mL stock solution.

  • Working Solution: Dilute the stock solution 1:10 with Mobile Phase A/B (50:50 v/v) to a final concentration of 100 µg/mL.

  • System Equilibration: Purge the C18 column with the initial gradient composition (40% B) for 15 minutes until the baseline stabilizes.

  • Injection Sequence: Inject a blank (diluent), followed by six replicate injections of the working solution to establish system suitability.

  • Self-Validation Criteria: The method is valid only if the %RSD of the main peak area across six replicates is ≤2.0% , and the peak tailing factor (T) is <1.5 .

Protocol 2: Structural Elucidation via High-Resolution LC-MS/MS

Causality & Self-Validation: Due to the lack of basic amine groups, standard Electrospray Ionization (ESI) positive mode relies on adduct formation. We utilize ESI with ammonium formate modifiers to drive [M+NH4​]+ formation. The presence of a single chlorine atom provides a built-in self-validation mechanism: the mass spectrum must exhibit a characteristic 3:1 isotopic ratio between the 35Cl and 37Cl peaks.

Step-by-Step Procedure:

  • Sample Prep: Dilute the HPLC stock solution to 1 µg/mL in Methanol containing 5 mM Ammonium Formate.

  • Ionization Parameters: Set the MS to ESI+ mode. Capillary voltage: 3.0 kV; Desolvation temperature: 350°C.

  • Acquisition: Scan from m/z 100 to 500.

  • Self-Validation Criteria: Locate the [M+NH4​]+ pseudo-molecular ion at m/z 301.7 (based on MW 283.71[3]). Confirm the structural identity by verifying that the [M+NH4​+2]+ peak at m/z 303.7 exhibits approximately 32-34% of the intensity of the monoisotopic peak, confirming the single chlorine atom.

Protocol 3: 1 H and 13 C NMR Spectroscopy

Causality & Self-Validation: The lipophilic nature of the ester makes it highly soluble in Deuterated Chloroform (CDCl 3​ ). The electron-withdrawing -NO 2​ and -Cl groups heavily deshield the aromatic protons, pushing them downfield (7.5 - 8.5 ppm), while the cyclohexyl ring protons remain shielded upfield (1.2 - 2.0 ppm). The oxymethine proton (CH-O) acts as a self-validating diagnostic peak, appearing as a distinct multiplet around 5.0 ppm.

Step-by-Step Procedure:

  • Sample Prep: Dissolve 15 mg of the compound in 0.6 mL of CDCl 3​ containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

  • 1 H NMR Acquisition: Acquire data at 400 MHz. Set relaxation delay (D1) to 2.0 seconds. Accumulate 16 scans.

  • 13 C NMR Acquisition: Acquire data at 100 MHz. Accumulate 1024 scans to ensure adequate signal-to-noise for the quaternary aromatic carbons.

  • Self-Validation Criteria: The spectrum is valid if the TMS peak width at half-height is <1.0 Hz (indicating excellent shimming) and the integration ratio of aromatic to aliphatic protons strictly equals 3:11.

ICH Q2(R2) Method Validation Framework

The modernized ICH Q2(R2) guideline, effective as of June 2024, shifts the paradigm toward a lifecycle and Quality-by-Design (QbD) approach for analytical methods[2]. The objective is to demonstrate that the analytical procedure is fit for its intended purpose across its entire reportable range, ensuring accuracy, precision, and specificity[5].

ICHQ2R2 Dev Method Development (ICH Q14) Val Method Validation (ICH Q2(R2)) Dev->Val Spec Specificity / Selectivity Val->Spec Lin Linearity & Range Val->Lin Acc Accuracy & Precision Val->Acc Life Lifecycle Management & Revalidation Spec->Life Lin->Life Acc->Life

ICH Q2(R2) analytical procedure validation lifecycle framework.

To comply with ICH Q2(R2), the HPLC-UV method described in Protocol 1 must be validated against the following stringent acceptance criteria:

Table 3: ICH Q2(R2) Validation Parameters & Acceptance Criteria

Validation CharacteristicMethodologyAcceptance Criteria
Specificity Inject blank, placebo, and forced degradation samplesNo interference at the retention time of the main peak
Linearity 5 concentration levels (25% to 150% of nominal)Correlation coefficient ( R2 ) ≥0.999
Range Derived from linearity studies25% to 150% of target concentration
Accuracy Spike recovery at 50%, 100%, and 150% levelsMean recovery between 98.0% and 102.0%
Precision 6 replicate injections of 100% standard%RSD ≤2.0%

Sources

Method

Application Note: Advanced Purification Strategies for Cyclohexyl 4-chloro-3-nitrobenzoate

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Content Type: Technical Protocol & Mechanistic Guide Introduction & Strategic Rationale Cyclohexyl 4-chloro-3-nitrobenzoate (CAS...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Content Type: Technical Protocol & Mechanistic Guide

Introduction & Strategic Rationale

Cyclohexyl 4-chloro-3-nitrobenzoate (CAS 62754-14-7) [1[1]] is a highly lipophilic ester utilized as a critical intermediate in the synthesis of advanced agrochemicals and active pharmaceutical ingredients (APIs). The synthesis of 4-chloro-3-nitrobenzoate esters typically involves either direct acid-catalyzed esterification or the generation of an highly reactive acid chloride intermediate using thionyl chloride [2[2]].

Regardless of the synthetic route, the crude reaction mixture inevitably contains unreacted 4-chloro-3-nitrobenzoic acid, excess cyclohexanol, and potentially acidic byproducts. As a Senior Application Scientist, I designed this purification protocol not merely as a sequence of steps, but as a self-validating system . We exploit orthogonal physicochemical properties—acidity, polarity, and crystallinity—to systematically isolate the target compound.

Mechanistic Causality in Purification Design:
  • Chemoselective Deprotonation: The strong electron-withdrawing nature of the nitro and chloro groups makes unreacted 4-chloro-3-nitrobenzoic acid highly acidic. A mild base wash (5% NaHCO₃) quantitatively deprotonates the acid, partitioning it into the aqueous phase without risking base-catalyzed hydrolysis of the newly formed ester.

  • Chromatographic Resolution: Cyclohexanol has a high boiling point (161 °C) and resists removal via standard rotary evaporation. Normal-phase silica gel chromatography resolves the non-polar ester from the hydrogen-bonding alcohol.

  • Thermodynamic Crystallization: Similar to methyl and ethyl 4-chloro-3-nitrobenzoates, which readily precipitate from cold aqueous or methanolic solutions [3[3], 4[4]], the cyclohexyl derivative can be polished to >99% purity via recrystallization from methanol [5[5]].

Quantitative Impurity Profile

Understanding the physical properties of the matrix is critical for tracking the purification. The table below summarizes the key metrics used to guide the separation logic.

Compound / ImpurityMolecular WeightBoiling / Melting PointTLC Retention Factor (R_f)*UV Activity (254 nm)
Cyclohexyl 4-chloro-3-nitrobenzoate 283.71 g/mol Solid at RT0.65 Strong
4-chloro-3-nitrobenzoic acid201.56 g/mol MP: 180–184 °C0.00 (Baseline)Strong
Cyclohexanol100.16 g/mol BP: 161 °C0.30None (Requires Stain)

*R_f values are approximate, based on an 8:2 Hexane:Ethyl Acetate mobile phase on normal-phase silica gel (TLC).

Purification Workflow Visualization

PurificationWorkflow A Crude Reaction Mixture (Ester, Acid, Alcohol) B Liquid-Liquid Extraction (EtOAc / 5% NaHCO3) A->B Quench & Partition C Aqueous Phase (Acidic Impurities) B->C Bottom Layer (Discard) D Organic Phase (Ester + Cyclohexanol) B->D Top Layer (Retain) E Flash Chromatography (Silica, Hexane:EtOAc) D->E Concentrate & Load F Recrystallization (Cold Methanol) E->F Pool Ester Fractions G Pure Cyclohexyl 4-chloro-3-nitrobenzoate F->G Cool, Filter & Dry

Orthogonal purification workflow for Cyclohexyl 4-chloro-3-nitrobenzoate.

Step-by-Step Experimental Protocols

Protocol A: Aqueous Workup & Liquid-Liquid Extraction

Objective: Complete removal of unreacted 4-chloro-3-nitrobenzoic acid and water-soluble catalysts.

  • Quenching: Transfer the crude reaction mixture to a separatory funnel. Dilute with Ethyl Acetate (EtOAc) (approx. 10 mL per gram of crude).

  • Alkaline Wash: Add an equal volume of cold 5% aqueous Sodium Bicarbonate (NaHCO₃).

    • Expert Insight: Vent the funnel frequently. If the synthesis utilized acid chlorides, residual HCl will generate significant CO₂ gas upon neutralization.

  • Phase Separation: Allow the layers to separate. The lower aqueous layer contains the sodium salt of the unreacted acid. Drain and discard the aqueous layer (or retain for acid recovery).

  • Washing: Wash the organic layer sequentially with distilled water (1x) and saturated brine (1x) to remove residual salts and break any emulsions.

  • Drying: Dry the organic phase over anhydrous Sodium Sulfate (Na₂SO₄) for 15 minutes. Filter the drying agent and concentrate the filtrate under reduced pressure (rotary evaporation at 35 °C) to yield a crude viscous oil/solid.

Protocol B: Silica Gel Flash Chromatography

Objective: Separation of the target ester from unreacted cyclohexanol.

  • Column Preparation: Pack a glass column with silica gel (230–400 mesh) using a slurry method in 100% Hexanes.

  • Sample Loading: Dissolve the crude residue from Protocol A in a minimum amount of Dichloromethane (DCM) and carefully load it onto the silica bed.

  • Elution: Elute using an isocratic gradient of 9:1 Hexane:EtOAc, slowly increasing to 8:2 Hexane:EtOAc.

  • Fraction Collection & TLC Monitoring: Collect 20 mL fractions.

    • Self-Validating QC Step: Spot fractions on a silica TLC plate. Visualize the ester under short-wave UV light (254 nm). Crucially , cyclohexanol is UV-inactive. You must dip the plate in Phosphomolybdic Acid (PMA) or Potassium Permanganate (KMnO₄) stain and heat it to visualize the alcohol impurity (appears as a dark blue/brown spot).

  • Pooling: Combine all fractions containing the pure UV-active spot (R_f ~0.65) and concentrate under reduced pressure.

Protocol C: Final Recrystallization

Objective: Polishing step to remove trace organic impurities and achieve >99% purity.

  • Dissolution: Transfer the chromatographed solid to an Erlenmeyer flask. Add a minimum volume of boiling Methanol (approx. 3-5 mL per gram of product) until the solid completely dissolves [5[5]].

  • Cooling: Remove from heat and allow the flask to cool slowly to room temperature undisturbed to promote the formation of large, pure crystal lattices.

  • Precipitation: Once at room temperature, transfer the flask to an ice bath (0–4 °C) for 1 hour to maximize yield.

  • Filtration: Collect the resulting white/beige crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with a small volume of ice-cold methanol to remove surface impurities [4[4]].

  • Drying: Dry the crystals under high vacuum (0.1 mbar) at room temperature for 12 hours.

Analytical Validation (Self-Validating Systems)

To ensure the integrity of the purified Cyclohexyl 4-chloro-3-nitrobenzoate, the following analytical checks must be performed:

  • HPLC-UV (254 nm): Run on a C18 reverse-phase column (Acetonitrile/Water gradient). The target compound should present as a single sharp peak with an Area Under Curve (AUC) > 99%.

  • ¹H-NMR (CDCl₃): Verify the absence of the broad cyclohexanol multiplet at ~3.6 ppm. The pure ester will show characteristic downfield aromatic protons (due to the deshielding nitro and chloro groups) and a distinct multiplet at ~5.0 ppm corresponding to the methine proton of the cyclohexyl ring adjacent to the ester oxygen.

References

  • Benchchem.
  • Liu, Bo-Nian, et al. "Methyl 4-chloro-3-nitrobenzoate".
  • Liu, Bo-Nian.
  • The Royal Society of Chemistry.
  • ChemicalBook.

Sources

Application

Application Note: Preclinical In Vitro and In Vivo Evaluation of Cyclohexyl 4-chloro-3-nitrobenzoate

Executive Summary & Pharmacological Rationale Cyclohexyl 4-chloro-3-nitrobenzoate (CID 12837987)[1] is a highly lipophilic synthetic derivative belonging to the nitrobenzoate class of compounds. The parent moiety, 4-chlo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Rationale

Cyclohexyl 4-chloro-3-nitrobenzoate (CID 12837987)[1] is a highly lipophilic synthetic derivative belonging to the nitrobenzoate class of compounds. The parent moiety, 4-chloro-3-nitrobenzoic acid, and its transition metal complexes have been extensively documented for their robust antibacterial efficacy against both Gram-positive and Gram-negative pathogens 2[2]. Concurrently, structurally related nitrobenzoate derivatives (such as compound X8 and IMB5476) have emerged as potent anti-angiogenic agents, impairing vascular development by targeting endothelial cell mobility and proliferation3[3].

By esterifying the carboxylic acid with a cyclohexyl group, the partition coefficient (LogP) of the molecule is substantially increased. This rational structural modification enhances passive diffusion across lipid-rich biological barriers—such as bacterial cell walls and eukaryotic plasma membranes—thereby potentiating its dual action as an antimicrobial and anti-angiogenic candidate.

Mechanistic Pathways

The biological activity of Cyclohexyl 4-chloro-3-nitrobenzoate is driven by two distinct mechanisms depending on the target cellular environment. In bacteria, nitroreductases catalyze the reduction of the nitro group to highly reactive intermediates, generating oxidative stress 4[4]. In eukaryotic endothelial cells, the compound disrupts kinase signaling pathways, leading to the suppression of neovascularization[3].

MOA cluster_bacteria Bacterial Pathway (Antimicrobial) cluster_endo Endothelial Pathway (Anti-angiogenic) Compound Cyclohexyl 4-chloro-3-nitrobenzoate Nitroreductase Bacterial Nitroreductases (Type I/II) Compound->Nitroreductase Cellular Uptake VEGFR VEGFR2 / Kinase Inhibition Compound->VEGFR Receptor Binding ReactiveMetab Reactive Nitroso/Hydroxylamine Intermediates Nitroreductase->ReactiveMetab Enzymatic Reduction DNADamage DNA Damage & Protein Adducts (Bactericidal Effect) ReactiveMetab->DNADamage Oxidative Stress Migration Inhibition of Cell Migration & Tube Formation VEGFR->Migration Blockade of Signaling AntiAngio Suppression of Neovascularization Migration->AntiAngio Phenotypic Outcome

Figure 1: Dual mechanism of action for Cyclohexyl 4-chloro-3-nitrobenzoate.

In Vitro Experimental Design

Antimicrobial Susceptibility: Minimum Inhibitory Concentration (MIC)

Causality & Rationale: Broth microdilution is selected over agar diffusion because the high lipophilicity of the cyclohexyl ester limits its diffusion through aqueous agar matrices, which would yield false-negative zones of inhibition. Liquid media ensures uniform exposure. Self-Validating Protocol:

  • Preparation: Dissolve Cyclohexyl 4-chloro-3-nitrobenzoate in 100% DMSO to create a 10 mg/mL stock. Dilute in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a starting concentration of 256 μg/mL (final DMSO ≤ 1%).

  • Inoculation: Adjust bacterial cultures (S. aureus ATCC 29213, E. coli ATCC 25922) to a 0.5 McFarland standard. Dilute 1:100 in CAMHB.

  • Plating: Dispense 50 μL of serial two-fold compound dilutions into a 96-well plate. Add 50 μL of the bacterial suspension to each well (final inoculum: 5×105 CFU/mL).

  • Incubation & Readout: Incubate at 37°C for 18-20 hours. Determine MIC as the lowest concentration with no visible growth.

  • Validation Checkpoint: The MIC of the quality control strain (E. coli ATCC 25922) against a reference antibiotic (e.g., Ciprofloxacin) must fall within the CLSI acceptable range (0.004–0.015 μg/mL). If it deviates, the assay is voided, ensuring the metabolic state of the bacteria and media batch are optimal.

Anti-Angiogenic Screening: HUVEC Tube Formation Assay

Causality & Rationale: Human Umbilical Vein Endothelial Cells (HUVECs) cultured on a basement membrane matrix (Matrigel) mimic the extracellular matrix, forcing cells to form capillary-like structures. This is a robust, high-throughput proxy for in vivo angiogenesis. Self-Validating Protocol:

  • Matrix Coating: Thaw Matrigel at 4°C overnight. Coat pre-chilled 96-well plates with 50 μL/well of Matrigel and polymerize at 37°C for 30 minutes.

  • Cell Seeding: Starve HUVECs in basal medium for 6 hours. Harvest and resuspend in assay medium containing VEGF (50 ng/mL). Seed at 1.5×104 cells/well.

  • Treatment: Immediately add Cyclohexyl 4-chloro-3-nitrobenzoate at varying concentrations (0.1, 1, 5, 10 μM).

  • Imaging: Incubate for 8-12 hours at 37°C. Image networks using an inverted phase-contrast microscope. Quantify total tube length and branch points using ImageJ (Angiogenesis Analyzer).

  • Validation Checkpoint: The vehicle control (0.1% DMSO) must form a complete, enclosed polygonal network. A positive control (e.g., Sunitinib at 1 μM) must show >80% inhibition of tube formation.

In Vivo Experimental Design

Zebrafish (Danio rerio) Angiogenesis Model

Causality & Rationale: The zebrafish embryo model provides optical transparency, allowing real-time visualization of intersegmental vessel (ISV) development. Transgenic lines expressing fluorescent proteins in endothelial cells (Tg(fli1a:EGFP)) make this an ideal system to validate the anti-angiogenic properties of nitrobenzoate derivatives[3].

ZebrafishWorkflow Embryo Collect Tg(fli1a:EGFP) Zebrafish Embryos (6 hpf) Dosing Expose to Cyclohexyl 4-chloro-3-nitrobenzoate (0.5 - 10 μM) Embryo->Dosing Incubation Incubate at 28.5°C (Up to 48-72 hpf) Dosing->Incubation Imaging Fluorescence Microscopy (Visualize ISV Growth) Incubation->Imaging Analysis Quantify Vessel Length & Sprouting Density Imaging->Analysis

Figure 2: In vivo workflow for assessing anti-angiogenic activity in zebrafish embryos.

Self-Validating Protocol:

  • Embryo Collection: Collect healthy Tg(fli1a:EGFP) embryos at 6 hours post-fertilization (hpf).

  • Exposure: Array embryos in 24-well plates (10 embryos/well) in E3 medium. Treat with Cyclohexyl 4-chloro-3-nitrobenzoate (0.5 to 10 μM).

  • Incubation & Observation: Incubate at 28.5°C. At 24, 48, and 72 hpf, anesthetize embryos with 0.016% tricaine and mount in 1% low-melting agarose.

  • Quantification: Measure the length of the ISVs and the formation of the dorsal longitudinal anastomotic vessel (DLAV) using confocal microscopy.

  • Validation Checkpoint: Survival rate of vehicle control embryos must be >90% at 48 hpf. If baseline developmental toxicity is observed, water quality or DMSO concentration (>0.1%) is compromised.

Murine Neutropenic Thigh Infection Model

Causality & Rationale: To translate the in vitro MIC data into in vivo efficacy, the neutropenic thigh model is utilized. Inducing neutropenia removes the host immune response variable, isolating the direct bactericidal activity of the compound. Self-Validating Protocol:

  • Immunosuppression: Inject specific-pathogen-free (SPF) CD-1 mice with cyclophosphamide (150 mg/kg IP on Day -4, and 100 mg/kg IP on Day -1).

  • Infection: Inoculate 106 CFU of S. aureus intramuscularly into the posterior thigh.

  • Treatment: Two hours post-infection, administer Cyclohexyl 4-chloro-3-nitrobenzoate via IV or IP injection at escalating doses (e.g., 5, 15, 45 mg/kg).

  • Harvest: At 24 hours post-infection, euthanize mice, excise thighs, homogenize in saline, and plate serial dilutions to determine CFU/thigh.

  • Validation Checkpoint: The untreated control group must show an increase of at least 1.5 log10​ CFU/thigh over the 24-hour period to confirm robust bacterial growth in vivo.

Quantitative Data Interpretation

To ensure robust decision-making during the drug development pipeline, all experimental readouts must be benchmarked against predefined success criteria.

Assay CategoryTarget MetricExpected ReadoutSuccess Criteria (Go/No-Go)
Bacterial MIC Growth InhibitionConcentration (μg/mL)MIC 8 μg/mL against target ESKAPE pathogens.
HUVEC Tube Formation Branching Nodes% Inhibition vs. Control> 50% reduction in total tube length at 5 μM.
Zebrafish Angiogenesis ISV LengthLength (μm) at 48 hpfStatistically significant reduction ( p<0.05 ) with no systemic toxicity.
Murine Thigh Infection Bacterial Burden log10​ CFU/thigh reduction 1-log reduction compared to vehicle control at 24h.

References

  • Kabbani, A.T., et al. "Preparation and antibacterial activity of copper and cobalt complexes of 4-chloro-3-nitrobenzoate with a nitrogen donor ligand." Chem Pharm Bull (Tokyo).
  • "Nitrobenzoate-Derived Compound X8 Impairs Vascular Development in Zebrafish." PMC (nih.gov).
  • "The Multifaceted Biological Activities of Nitrobenzoate Deriv
  • "Cyclohexyl 4-chloro-3-nitrobenzoate | C13H14ClNO4 | CID 12837987." PubChem (nih.gov).

Sources

Technical Notes & Optimization

Troubleshooting

optimizing Cyclohexyl 4-chloro-3-nitrobenzoate synthesis yield

Answering the user's request.## Technical Support Center: Optimizing Cyclohexyl 4-chloro-3-nitrobenzoate Synthesis Welcome to the technical support guide for the synthesis of Cyclohexyl 4-chloro-3-nitrobenzoate. This res...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Answering the user's request.## Technical Support Center: Optimizing Cyclohexyl 4-chloro-3-nitrobenzoate Synthesis

Welcome to the technical support guide for the synthesis of Cyclohexyl 4-chloro-3-nitrobenzoate. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction yield and purity. Cyclohexyl 4-chloro-3-nitrobenzoate is a valuable intermediate in medicinal chemistry and materials science, and mastering its synthesis is key to advancing research and development projects.

Synthesis Overview: The Fischer-Speier Esterification Pathway

The synthesis of Cyclohexyl 4-chloro-3-nitrobenzoate is most commonly achieved via the Fischer-Speier esterification. This acid-catalyzed reaction involves the condensation of 4-chloro-3-nitrobenzoic acid with cyclohexanol. The reaction is reversible, and therefore, optimization strategies are centered on shifting the equilibrium towards the product side.

The foundational starting material, 4-chloro-3-nitrobenzoic acid, is itself synthesized through the nitration of p-chlorobenzoic acid.[1][2] A high-purity starting material is crucial for the success of the subsequent esterification.[3]

Troubleshooting Guide

This section addresses specific experimental challenges in a direct question-and-answer format, providing both solutions and the underlying scientific rationale.

Q1: My reaction yield is consistently low (<50%). What are the most likely causes?

A1: Low yield is the most common issue and typically points to an unfavorable reaction equilibrium or suboptimal conditions. Consider these factors:

  • Water Content: Fischer esterification produces one mole of water for every mole of ester formed.[4] The presence of water in the reaction mixture, either from reagents or as a byproduct, can hydrolyze the ester product, pushing the equilibrium back towards the reactants.

    • Solution: Ensure all reagents (cyclohexanol, solvent) and glassware are anhydrous. Employ a method for water removal during the reaction, such as a Dean-Stark apparatus if using a solvent like toluene that forms an azeotrope with water.[4]

  • Insufficient Catalyst: The reaction relies on a strong acid catalyst to protonate the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by cyclohexanol.

    • Solution: Ensure adequate catalyst loading. Concentrated sulfuric acid is a common and effective choice.[5] A typical catalytic amount is 1-3 mol% relative to the limiting reagent.

  • Suboptimal Temperature: The reaction rate is temperature-dependent. Too low a temperature will result in a sluggish reaction, while excessively high temperatures can lead to side reactions, such as the dehydration of cyclohexanol to cyclohexene.

    • Solution: The optimal temperature depends on the solvent used. If using cyclohexanol as both reactant and solvent, a temperature of 80-100°C is often a good starting point.[6] Monitor the reaction for the formation of volatile byproducts.

Q2: I'm observing a significant amount of unreacted 4-chloro-3-nitrobenzoic acid in my crude product (confirmed by TLC/HPLC). How can I drive the reaction to completion?

A2: This is a clear indication that the reaction has not reached completion or that the equilibrium is unfavorable.

  • Le Châtelier's Principle: To shift the equilibrium towards the product, you can either remove a product (water) or increase the concentration of a reactant.

    • Solution 1 - Use Excess Reactant: The simplest and most common method is to use a significant excess of one of the reactants. Since cyclohexanol is typically less expensive and easier to remove post-reaction than the benzoic acid derivative, using it in a 3 to 5-fold molar excess is highly effective.

    • Solution 2 - Effective Water Removal: As mentioned in A1, active removal of water using a Dean-Stark trap is a powerful technique to drive the reaction to completion.[4]

  • Reaction Time: Esterifications can be slow. It is possible the reaction was not allowed to proceed for a sufficient duration.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). A typical reaction time can range from 4 to 16 hours.[5][7] Continue the reaction until the spot corresponding to 4-chloro-3-nitrobenzoic acid has disappeared or its intensity remains constant over time.

Q3: My final product is a dark oil or a discolored solid after purification. What are the potential side products and how can I prevent or remove them?

A3: Discoloration often points to thermal degradation or side reactions.

  • Potential Side Reactions:

    • Dehydration of Cyclohexanol: At high temperatures in the presence of a strong acid, cyclohexanol can eliminate water to form cyclohexene. This can further polymerize to form dark, tarry substances.

    • Oxidation/Degradation: The nitroaromatic system can be susceptible to degradation under harsh conditions, leading to colored impurities.

  • Prevention & Purification:

    • Temperature Control: Avoid excessive heating. Maintain the reaction temperature at the minimum required for a reasonable reaction rate.

    • Purification Strategy: If impurities are present, recrystallization is an effective method for purification.[8] A mixed solvent system, such as ethanol/water or hexane/ethyl acetate, can be effective. The principle is to dissolve the crude product in a minimum of hot solvent in which the product has good solubility and the impurities have low solubility, then cool slowly to allow pure crystals to form.[8] For persistent impurities, column chromatography on silica gel may be necessary.

Q4: The reaction seems to stall after a few hours, with all three components (acid, alcohol, ester) present on the TLC plate. What could be happening?

A4: This "stalling" is a classic sign of reaching equilibrium. The forward reaction rate (esterification) has become equal to the reverse reaction rate (hydrolysis).

  • Cause: The accumulation of water as a byproduct is the most probable cause. As the water concentration increases, the rate of hydrolysis increases until it matches the esterification rate.

  • Solution: At this point, you must intervene to shift the equilibrium. The most effective action is to remove the water from the system. If you are not already using a Dean-Stark trap, consider adding one. Alternatively, adding a chemical drying agent like molecular sieves can also work, though it is less efficient for larger scales. Increasing the excess of cyclohexanol can also help push the reaction further.

Frequently Asked Questions (FAQs)

Q1: What is the optimal catalyst for this esterification?

A1: Concentrated sulfuric acid (H₂SO₄) is the most common, cost-effective, and efficient catalyst for Fischer esterification.[5] Other strong protic acids like p-toluenesulfonic acid (p-TsOH) can also be used. Lewis acids, such as certain zirconium complexes, have been shown to catalyze esterifications effectively, sometimes even in the presence of some moisture, but they are more specialized reagents.[4]

Q2: Can I use a different esterification method to avoid the equilibrium issue?

A2: Absolutely. If Fischer esterification proves problematic, you can use a method that involves activating the carboxylic acid to avoid the reversible nature of the reaction.

  • Acyl Chloride Formation: Convert 4-chloro-3-nitrobenzoic acid to its acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride.[9] The highly reactive acyl chloride will then readily react with cyclohexanol, often in the presence of a non-nucleophilic base like pyridine or triethylamine to scavenge the HCl byproduct. This reaction is irreversible and typically proceeds to completion at lower temperatures.

  • Coupling Reagents: Reagents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be used to directly couple the carboxylic acid and alcohol. These methods are common in peptide synthesis and are very effective but are more expensive and generate stoichiometric byproducts (e.g., dicyclohexylurea) that must be filtered off.

Q3: What is the recommended solvent for this reaction?

A3: The choice of solvent depends on your strategy for water removal.

  • Excess Cyclohexanol (No additional solvent): Using cyclohexanol itself as the solvent is efficient as it maximizes the concentration of one reactant. The boiling point of cyclohexanol (~161°C) is generally too high for this reaction, so a lower temperature (e.g., 80-100°C) should be maintained.

  • Toluene or Heptane: These solvents are ideal if you plan to use a Dean-Stark apparatus. They form a minimum-boiling azeotrope with water, allowing for its physical removal from the reaction vessel, thus driving the reaction forward.

Data & Protocols

Data Tables

Table 1: Recommended Reaction Conditions for Fischer Esterification

ParameterRecommended ValueRationale
Reactant Ratio 1:3 to 1:5Use excess cyclohexanol to shift equilibrium (Le Châtelier's Principle).
(Acid:Alcohol)
Catalyst Conc. H₂SO₄Strong proton source, effective and inexpensive.[5]
Catalyst Loading 1-3 mol%Sufficient to catalyze the reaction without causing excessive side reactions.
Temperature 80-120°CBalances reaction rate against the risk of cyclohexanol dehydration.[6]
Reaction Time 4-16 hoursMonitor by TLC to determine completion.[7]
Water Removal Dean-Stark TrapMost effective method for driving the reaction to completion.[4]

Table 2: Troubleshooting Summary

IssueLikely Cause(s)Recommended Action(s)
Low Yield Water in system; Insufficient catalyst; Low temp.Use Dean-Stark trap; Check catalyst loading (1-3 mol%); Increase temp to 80-100°C.
Incomplete Reaction Equilibrium reached.Use excess cyclohexanol (3-5 eq.); Remove water via Dean-Stark trap.
Product Discoloration Side reactions (dehydration, degradation).Lower reaction temperature; Purify via recrystallization or column chromatography.[8]
Experimental Protocols

Protocol 1: Synthesis via Fischer Esterification with Dean-Stark Trap

  • Setup: Assemble a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser. Ensure all glassware is oven-dried and assembled while hot to prevent atmospheric moisture contamination.

  • Reagents: To the flask, add 4-chloro-3-nitrobenzoic acid (1.0 eq), cyclohexanol (3.0 eq), and toluene (approx. 2 mL per mmol of acid).

  • Catalyst Addition: Begin stirring the mixture and carefully add concentrated sulfuric acid (0.02 eq) dropwise.

  • Reaction: Heat the mixture to reflux (approx. 110-120°C). Toluene and water will co-distill as an azeotrope. The water will collect in the arm of the Dean-Stark trap while the toluene overflows back into the reaction flask.

  • Monitoring: Continue refluxing until no more water collects in the trap and TLC analysis shows complete consumption of the starting carboxylic acid.

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution (to remove unreacted acid and the catalyst), and finally with brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Purification by Recrystallization

  • Solvent Selection: Choose a solvent system where the ester is soluble when hot but poorly soluble when cold (e.g., ethanol/water or isopropanol).

  • Dissolution: Place the crude product in an Erlenmeyer flask and add the minimum amount of hot solvent required to fully dissolve it.[8]

  • Decolorization (Optional): If the solution is highly colored, a small amount of activated charcoal can be added. Swirl for a few minutes and then perform a hot gravity filtration to remove the charcoal.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystallization does not occur, gently scratch the inside of the flask with a glass rod or place it in an ice bath.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the crystals in a vacuum oven to remove residual solvent.

Visualizations

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification reagents Reactants: - 4-Chloro-3-nitrobenzoic Acid - Cyclohexanol - Toluene - H₂SO₄ (cat.) reflux Heat to Reflux (110-120°C, 4-16h) reagents->reflux Combine & Add Catalyst glassware Oven-Dried Glassware: - Round-Bottom Flask - Dean-Stark Trap - Condenser monitoring Monitor Progress (TLC, Water Collection) reflux->monitoring quench Cool & Dilute (Ethyl Acetate) monitoring->quench Reaction Complete wash Aqueous Washes (H₂O, NaHCO₃, Brine) quench->wash dry Dry & Concentrate (Na₂SO₄, Rotary Evaporator) wash->dry crude Crude Product dry->crude recrystallize Recrystallization (e.g., Ethanol/Water) crude->recrystallize pure_product Pure Cyclohexyl 4-chloro-3-nitrobenzoate recrystallize->pure_product G RCOOH 4-Chloro-3-nitrobenzoic Acid Protonated_RCOOH Protonated Carboxylic Acid (Activated Electrophile) RCOOH->Protonated_RCOOH 1. Protonation (Fast) H_plus H⁺ (from H₂SO₄) Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_RCOOH->Tetrahedral_Intermediate 2. Nucleophilic Attack ROH Cyclohexanol Oxonium_Ion Oxonium Ion Intermediate Tetrahedral_Intermediate->Oxonium_Ion 3. Proton Transfer Proton_Transfer Proton Transfer Water_loss Water (H₂O) Oxonium_Ion->Water_loss Protonated_Ester Protonated Ester Oxonium_Ion->Protonated_Ester 4. Water Elimination Protonated_Ester->H_plus Ester Cyclohexyl 4-chloro-3-nitrobenzoate Protonated_Ester->Ester 5. Deprotonation (Regenerates H⁺)

Caption: Mechanism of Fischer-Speier esterification for Cyclohexyl 4-chloro-3-nitrobenzoate synthesis.

References

  • Meka, P. N., Amatya, E., Kaur, S., Banerjee, M., Zuo, A., Dobrowsky, R. T., & Blagg, B. S. J. (n.d.). Synthesis and evaluation of 3′- and 4′-substituted cyclohexyl noviomimetics that modulate mitochondrial respiration - PMC. National Center for Biotechnology Information. [Link]

  • PrepChem. (n.d.). A--Preparation of 4-chloro-3-nitrobenzoic acid. PrepChem.com. [Link]

  • Weiner, B., Tcyrulnikov, S., Gish, M., Gensch, T., Schramm, Y., & Sigman, M. S. (n.d.). Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex - PMC. National Center for Biotechnology Information. [Link]

  • Supporting Information - CDC Stacks. (n.d.). Centers for Disease Control and Prevention. [Link]

  • OPTIMIZING FISCHER ESTERIFICATION OF SUBSTITUTED BENZOIC ACID WITH SEALED-VESSEL MICROWAVE CONDITIONS | International journal of physical sciences. (2023, April 8). International Journal of Physical Sciences. [Link]

  • Margarida, B. R., Flores, L. I., de Lima Luz Junior, L. F., & Lenzi, M. K. (n.d.). (PDF) Optimization of Esterification Reaction Conditions Through the Analysis of the Main Significant Variables. ResearchGate. [Link]

  • US4036838A - Process for the production of nitro derivatives of aromatic compounds. (n.d.).
  • Influence of chloro substituent on mesomorphism of unsymmetrical achiral four-ring bent-core compounds: synthesis and characteri - The Royal Society of Chemistry. (n.d.). The Royal Society of Chemistry. [Link]

  • Strategies For Controlling Genotoxic Impurities And LCMS/MS Method Development For Quantifying TTC Levels In Rebamipide Synthesi - International Journal of Environmental Sciences. (n.d.). The American Society for Photobiology. [Link]

  • A Visual Organic Chemistry Reaction: The Synthesis of 4-Amino-3-nitrobenzoic Acid Methyl Ester via Fischer Esterification. (n.d.). Bond University. [Link]

Sources

Optimization

stability and degradation of Cyclohexyl 4-chloro-3-nitrobenzoate under experimental conditions

Abstract: This technical guide provides a comprehensive overview of the stability and degradation profile of Cyclohexyl 4-chloro-3-nitrobenzoate. It is designed for researchers, scientists, and drug development professio...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This technical guide provides a comprehensive overview of the stability and degradation profile of Cyclohexyl 4-chloro-3-nitrobenzoate. It is designed for researchers, scientists, and drug development professionals. The information herein is based on established principles of chemical stability and data extrapolated from its parent compound, 4-chloro-3-nitrobenzoic acid, to provide a robust framework for experimental design and troubleshooting. This document offers frequently asked questions (FAQs), detailed troubleshooting guides, and validated experimental protocols to ensure the integrity of your research.

Introduction and Compound Profile

Cyclohexyl 4-chloro-3-nitrobenzoate is an ester formed from 4-chloro-3-nitrobenzoic acid and cyclohexanol. Its stability is primarily dictated by the ester linkage, which is susceptible to hydrolysis, and the nitro- and chloro-substituted aromatic ring, which can be influenced by light and temperature. Understanding these properties is crucial for its handling, storage, and application in experimental settings.

Chemical Structure:

  • IUPAC Name: Cyclohexyl 4-chloro-3-nitrobenzoate

  • Molecular Formula: C13H14ClNO4[1]

  • Parent Acid: 4-Chloro-3-nitrobenzoic Acid[1]

  • Parent Alcohol: Cyclohexanol

This guide will address the most common challenges and questions regarding the stability of this compound, providing a proactive resource for researchers.

Frequently Asked Questions (FAQs)

This section addresses common inquiries regarding the stability and handling of Cyclohexyl 4-chloro-3-nitrobenzoate.

Q1: What is the primary degradation pathway for Cyclohexyl 4-chloro-3-nitrobenzoate?

The most probable degradation pathway is the hydrolysis of the ester bond. This reaction is catalyzed by both acidic and basic conditions and results in the formation of 4-chloro-3-nitrobenzoic acid and cyclohexanol. This is a common degradation route for ester-containing compounds.[2][3]

Q2: How does pH influence the stability of the compound in aqueous solutions?

The stability of Cyclohexyl 4-chloro-3-nitrobenzoate is highly dependent on the pH of the solution.

  • Acidic Conditions (pH < 4): Acid-catalyzed hydrolysis of the ester linkage can occur, leading to the formation of 4-chloro-3-nitrobenzoic acid and cyclohexanol.

  • Neutral Conditions (pH 6-8): The compound is expected to be most stable in this range, although slow hydrolysis can still occur over extended periods.

  • Basic Conditions (pH > 8): Base-catalyzed hydrolysis (saponification) is typically faster and more pronounced than acid-catalyzed hydrolysis, leading to a rapid degradation of the ester.[4]

Q3: What are the recommended storage conditions for this compound?

To ensure long-term stability, Cyclohexyl 4-chloro-3-nitrobenzoate should be stored in a tightly sealed container in a cool, dry, and dark place.[5][6] Exposure to moisture, high temperatures, and light should be minimized to prevent hydrolysis and photodegradation.

Q4: Is Cyclohexyl 4-chloro-3-nitrobenzoate sensitive to light?

Nitroaromatic compounds can be susceptible to photodegradation.[7] While specific data for this ester is unavailable, it is prudent to assume it may be light-sensitive. Experiments should be conducted under controlled lighting conditions, and the compound should be stored in amber vials or light-proof containers.

Q5: What is the expected thermal stability of the compound?

The parent acid, 4-chloro-3-nitrobenzoic acid, has a melting point between 181-185°C and an autoignition temperature of 340°C.[8] Thermal decomposition of the parent acid can release toxic fumes such as nitrogen oxides and hydrogen chloride gas.[6][8] While the ester may have a different thermal profile, it is recommended to handle it with care at elevated temperatures. Thermal stress studies are advised to determine its specific decomposition profile.

Q6: What analytical techniques are best for monitoring the stability and degradation of this compound?

High-Performance Liquid Chromatography (HPLC) with UV detection is the recommended technique for monitoring the stability of Cyclohexyl 4-chloro-3-nitrobenzoate and quantifying its degradation products.[9][10] A reverse-phase C18 column is typically suitable for separating the parent compound from its more polar degradant, 4-chloro-3-nitrobenzoic acid.

Troubleshooting Guide

This section provides solutions to common problems encountered during experimentation.

Problem Potential Cause(s) Recommended Solution(s)
Unexpected Peaks in HPLC Chromatogram 1. Degradation of the compound due to solution pH, temperature, or light exposure. 2. Impurities in the starting material. 3. Interaction with solvents or other formulation components.1. Prepare solutions fresh and buffer them to a neutral pH if possible. Protect solutions from light and heat. 2. Run a chromatogram of the starting material to identify any initial impurities. 3. Perform compatibility studies with all excipients and solvents.
Loss of Compound Potency Over Time in Solution 1. Hydrolysis of the ester bond, especially in unbuffered aqueous solutions or at extreme pH values. 2. Adsorption of the compound to container surfaces.1. Use buffered solutions within the optimal stability range (pH 6-8). Store solutions at recommended temperatures (e.g., 2-8°C). 2. Use silanized glass or polypropylene containers to minimize adsorption.
Inconsistent Results Between Experimental Replicates 1. Variations in experimental conditions such as pH, temperature, or light exposure. 2. Inconsistent sample preparation or handling.1. Strictly control all experimental parameters. Use a calibrated pH meter, a temperature-controlled environment, and consistent lighting conditions. 2. Follow a standardized and documented sample preparation protocol.
Precipitation of Material in Aqueous Solution The compound is expected to have low water solubility.[8]Use a co-solvent system (e.g., with acetonitrile or methanol) to ensure the compound remains in solution at the desired concentration.

Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are essential for understanding the degradation pathways and developing stability-indicating analytical methods.[11][12][13]

Objective: To investigate the degradation of Cyclohexyl 4-chloro-3-nitrobenzoate under various stress conditions.

Materials:

  • Cyclohexyl 4-chloro-3-nitrobenzoate

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H2O2)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • HPLC system with UV detector

  • Photostability chamber

  • Oven

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of Cyclohexyl 4-chloro-3-nitrobenzoate in methanol at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 9 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of stock solution with 9 mL of 0.1 M NaOH. Incubate at room temperature for 4 hours.

    • Oxidative Degradation: Mix 1 mL of stock solution with 9 mL of 3% H2O2. Keep at room temperature, protected from light, for 24 hours.

    • Thermal Degradation: Place the solid compound in an oven at 80°C for 48 hours. Also, reflux the stock solution at 60°C for 24 hours.

    • Photolytic Degradation: Expose the solid compound and the stock solution to light in a photostability chamber according to ICH Q1B guidelines.

  • Sample Analysis:

    • At specified time points, withdraw an aliquot of each stressed sample.

    • Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

    • Dilute all samples to a suitable concentration with the mobile phase.

    • Analyze by HPLC to determine the extent of degradation and identify any degradation products.

Protocol 2: HPLC Analytical Method

Objective: To quantify Cyclohexyl 4-chloro-3-nitrobenzoate and its primary degradant, 4-chloro-3-nitrobenzoic acid.

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (with 0.1% Formic Acid) (Gradient or Isocratic)
Flow Rate 1.0 mL/min
Detection Wavelength 254 nm
Injection Volume 10 µL
Column Temperature 30°C

Method Development Notes:

  • A gradient elution may be necessary to achieve optimal separation between the parent compound and its degradation products.

  • The retention time of Cyclohexyl 4-chloro-3-nitrobenzoate will be longer than that of 4-chloro-3-nitrobenzoic acid due to its higher hydrophobicity.

Visualizations

Primary Degradation Pathway

G cluster_reactants Reactants cluster_products Products Cyclohexyl 4-chloro-3-nitrobenzoate Cyclohexyl 4-chloro-3-nitrobenzoate Hydrolysis Hydrolysis (Acid/Base Catalyzed) Cyclohexyl 4-chloro-3-nitrobenzoate->Hydrolysis H2O H2O H2O->Hydrolysis 4-chloro-3-nitrobenzoic acid 4-chloro-3-nitrobenzoic acid Cyclohexanol Cyclohexanol Hydrolysis->4-chloro-3-nitrobenzoic acid Hydrolysis->Cyclohexanol G Start Start Prepare Stock Solution Prepare Stock Solution Start->Prepare Stock Solution Acid Hydrolysis Acid Hydrolysis Prepare Stock Solution->Acid Hydrolysis Base Hydrolysis Base Hydrolysis Prepare Stock Solution->Base Hydrolysis Oxidative Stress Oxidative Stress Prepare Stock Solution->Oxidative Stress Thermal Stress Thermal Stress Prepare Stock Solution->Thermal Stress Photolytic Stress Photolytic Stress Prepare Stock Solution->Photolytic Stress Neutralize & Dilute Neutralize & Dilute Acid Hydrolysis->Neutralize & Dilute Base Hydrolysis->Neutralize & Dilute Dilute Dilute Oxidative Stress->Dilute Thermal Stress->Dilute Photolytic Stress->Dilute HPLC Analysis HPLC Analysis Neutralize & Dilute->HPLC Analysis Dilute->HPLC Analysis Data Interpretation Data Interpretation HPLC Analysis->Data Interpretation End End Data Interpretation->End

Caption: Workflow for a forced degradation study.

References

  • 4-Chloro-3-Nitro Benzoic Acid - SDI. SDI. Retrieved from [Link]

  • 1 - SAFETY DATA SHEET. Retrieved from [Link]

  • Shinde, N. G., Bangar, B. N., Deshmukh, S. M., Sulake, S. P., & Sherekar, D. P. (2013). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Asian Journal of Research in Pharmaceutical Sciences, 3(4), 178-188. Retrieved from [Link]

  • ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. (2021, November 15). Retrieved from [Link]

  • Mullani, N. S., & Nargatti, S. (2021). FORCED DEGRADATION STUDIES FOR NEW DRUG SUBSTANCES AND DRUG PRODUCTS. International Journal of Pharmaceutical Sciences and Research, 12(5), 2683-2691. Retrieved from [Link]

  • 6. analytical methods. Retrieved from [Link]

  • Forced Degradation Studies for Drug Substances and Drug Products - A Regulatory Considerations - Veeprho. (2020, June 27). Veeprho. Retrieved from [Link]

  • III Analytical Methods. Retrieved from [Link]

  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). Retrieved from [Link]

  • TECHNICAL CONSIDERATIONS OF FORCED DEGRADATION STUDIES OF NEW DRUG SUBSTANCES AND PRODUCT: REGULATORY PERSPECTIVES. (2018, March 15). Retrieved from [Link]

  • Influence of pH on the Stability of Pharmaceutical Compounds in Japan - ResearchGate. (2025, December 12). Retrieved from [Link]

  • Biodegradation of 3-Nitrobenzoate by Bacillus flexus strain XJU-4 - ResearchGate. (2010, November 18). Retrieved from [Link]

  • Chemical Compatibility Database from Cole-Parmer. Cole-Parmer. Retrieved from [Link]

  • Hammett linear free-energy relationships in the biocatalytic hydrolysis of para-substituted nitrophenyl benzoate esters - Semantic Scholar. (2021, July 18). Semantic Scholar. Retrieved from [Link]

  • analysis of thermal decomposition kinetics and thermal hazard assessment of nitrobenzoic acid isomers by dsc and thermogravimetric method - SciELO. (2024, December 6). SciELO. Retrieved from [Link]

  • Mechanistic Insights into Photodegradation of Organic Dyes Using Heterostructure Photocatalysts - MDPI. (2019, May 9). MDPI. Retrieved from [Link]

  • Alkaline Hydrolysis of 4-Nitrophenyl X-Substituted-Benzoates Revisited: New Insights from Yukawa-Tsuno Equation | Request PDF - ResearchGate. (2016, November 1). ResearchGate. Retrieved from [Link]

  • m-NITROBENZOIC ACID - Organic Syntheses Procedure. Organic Syntheses. Retrieved from [Link]

  • Analysis of Degradation Products in Thermally Treated TATB - OSTI. (2023, July 3). OSTI.gov. Retrieved from [Link]

  • (PDF) Photocatalytic Degradation of Organic Pollutants: A Review - ResearchGate. ResearchGate. Retrieved from [Link]

  • Sustainable Degradation of Organic Pollutants Using Various Treatment Processes - Scifiniti Publishing. (2025, November 6). Scifiniti Publishing. Retrieved from [Link]

  • Articles List - Analytical Methods in Environmental Chemistry Journal. Analytical Methods in Environmental Chemistry Journal. Retrieved from [Link]

  • View of Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Retrieved from [Link]

  • 4-Chloro-3-nitrobenzoic acid | C7H4ClNO4 | CID 7320 - PubChem. PubChem. Retrieved from [Link]

  • Biochemical Characterization of 3-Methyl-4-nitrophenol Degradation in Burkholderia sp. Strain SJ98 - Frontiers. (2016, May 24). Frontiers. Retrieved from [Link]

  • Photocatalytic 4-nitrophenol degradation and oxygen evolution reaction in CuO/g-C3N4 composites prepared by deep eutectic solvent-assisted chlorine doping - Dalton Transactions (RSC Publishing). Royal Society of Chemistry. Retrieved from [Link]

  • Zhong, Q., Zhang, H., Bai, W., Li, M., Li, B., & Qiu, X. (2007). Degradation of aromatic compounds and degradative pathway of 4-nitrocatechol by Ochrobactrum sp. B2. Journal of Environmental Science and Health, Part A, 42(14), 2111-2116. Retrieved from [Link]

  • Thermal decomposition behavior of nitrocellulose/ acid mixtures in sealed and open systems. Retrieved from [Link]

  • 4-Chloro-3-nitrocoumarin as a precursor for synthesis of 2-arylchromeno[3,4-b]pyrrol-4(3H)-ones: a case of nitro group directed reductive coupling - Organic & Biomolecular Chemistry (RSC Publishing). Royal Society of Chemistry. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Resolving Purification Challenges of Cyclohexyl 4-chloro-3-nitrobenzoate

Welcome to the dedicated support center for the purification of Cyclohexyl 4-chloro-3-nitrobenzoate. This guide is designed for researchers, medicinal chemists, and process development professionals who may encounter cha...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated support center for the purification of Cyclohexyl 4-chloro-3-nitrobenzoate. This guide is designed for researchers, medicinal chemists, and process development professionals who may encounter challenges in obtaining this intermediate in high purity. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your purification strategy effectively.

The purification of Cyclohexyl 4-chloro-3-nitrobenzoate, while seemingly straightforward, is often complicated by the presence of structurally similar impurities and unreacted starting materials. A logical, multi-step approach is crucial for achieving the high purity required for subsequent synthetic transformations.

Understanding the Primary Synthesis and Key Impurities

To effectively purify a compound, one must first understand its synthetic origin and the likely contaminants. Cyclohexyl 4-chloro-3-nitrobenzoate is typically synthesized via the esterification of 4-chloro-3-nitrobenzoic acid with cyclohexanol, often under acidic conditions (e.g., Fischer esterification).

This synthesis route introduces several potential impurities that must be addressed:

  • Unreacted 4-chloro-3-nitrobenzoic acid: The acidic starting material.

  • Excess Cyclohexanol: The alcohol starting material.

  • Residual Acid Catalyst: Such as sulfuric acid or p-toluenesulfonic acid.

  • Isomeric Impurities: Arising from the synthesis of the parent 4-chloro-3-nitrobenzoic acid.[1]

  • Hydrolysis Product: The ester can hydrolyze back to 4-chloro-3-nitrobenzoic acid if exposed to water under acidic or basic conditions for extended periods.

The following diagram illustrates the relationship between the synthesis and the impurities that must be removed.

SM1 4-chloro-3-nitrobenzoic Acid (Starting Material) Reaction Esterification Reaction SM1->Reaction SM2 Cyclohexanol (Starting Material) SM2->Reaction Catalyst Acid Catalyst (e.g., H₂SO₄) Catalyst->Reaction Crude Crude Product Mixture Reaction->Crude Target Cyclohexyl 4-chloro-3-nitrobenzoate (Desired Product) Crude->Target Purification Impurity1 Unreacted Acid (SM1) Crude->Impurity1 Impurity2 Excess Alcohol (SM2) Crude->Impurity2 Impurity3 Residual Catalyst Crude->Impurity3 Impurity4 Hydrolysis Product (SM1) Target->Impurity4 Hydrolysis (e.g., during workup)

Caption: Key impurities generated during synthesis.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address common issues encountered during the purification process.

Issue 1: My crude product is an oil or waxy solid and fails to crystallize.

Question: After the initial reaction workup, my product isn't a solid, making it difficult to handle. What causes this and how can I fix it?

Answer: "Oiling out" or the formation of a non-crystalline solid is a common problem, often caused by the presence of impurities that depress the melting point and disrupt the crystal lattice formation.[2] The most likely culprits are excess cyclohexanol and residual solvents.

Troubleshooting Steps:

  • Initial Diagnosis: First, confirm the presence of your desired product using Thin Layer Chromatography (TLC). Spot your crude material against the starting materials. The product, being an ester, should be significantly less polar than the starting carboxylic acid.

  • Removal of Volatiles: Ensure all volatile components, especially the reaction solvent and excess cyclohexanol, are thoroughly removed under reduced pressure (rotary evaporation). It can be beneficial to co-evaporate the crude product with a solvent like toluene to azeotropically remove residual water and alcohol.

  • Induce Crystallization:

    • Solvent Trituration: Add a small amount of a non-polar solvent in which your product is likely insoluble, but the impurities are soluble (e.g., cold hexanes). Stir or sonicate the mixture. This can often wash away the oily impurities, leaving your product as a solid.

    • Scratching: Use a glass rod to scratch the inside of the flask at the solvent-air interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[2]

    • Seeding: If you have a small amount of pure, solid product from a previous batch, add a single crystal to the supersaturated solution to initiate crystallization.[2]

Issue 2: My product purity is low (<95%) after a basic wash and solvent removal.

Question: I've performed an aqueous workup with a sodium bicarbonate wash, but my HPLC or NMR analysis still shows significant impurities. What should I do next?

Answer: While a basic wash is excellent for removing the acidic starting material (4-chloro-3-nitrobenzoic acid) and catalyst, it will not remove non-acidic impurities like excess cyclohexanol or other isomeric by-products.[3] For higher purity, you must proceed to either recrystallization or column chromatography.

The choice between these two methods depends on the nature of the impurities and the quantity of material.

Start Crude Product (Post-Workup) PurityCheck1 Check Purity (TLC, HPLC, or ¹H NMR) Start->PurityCheck1 Recrystallize Attempt Recrystallization PurityCheck1->Recrystallize Purity < 98% Pure Pure Product (>98%) PurityCheck1->Pure Purity ≥ 98% PurityCheck2 Check Purity Recrystallize->PurityCheck2 Chromatography Perform Column Chromatography PurityCheck2->Chromatography Purity < 98% OR Co-eluting spots on TLC PurityCheck2->Pure Purity ≥ 98% PurityCheck3 Check Purity Chromatography->PurityCheck3 PurityCheck3->Pure Purity ≥ 98% Impure Purity Still Low PurityCheck3->Impure Purity < 98%

Caption: Purification troubleshooting workflow.

In-Depth Purification Protocols

Method 1: Recrystallization (Recommended First Step)

Recrystallization is a powerful technique that relies on the difference in solubility between the desired compound and impurities in a chosen solvent at different temperatures.[4] A good solvent will dissolve the compound when hot but have low solubility when cold.

Frequently Asked Questions about Recrystallization

  • Q: What is the best solvent for recrystallizing Cyclohexyl 4-chloro-3-nitrobenzoate?

    • A: A solvent screen is always recommended. Based on the purification of similar nitrobenzoate esters, alcohols are an excellent starting point.[5] Ethanol and isopropanol are prime candidates. A mixed solvent system, such as ethanol/water, can also be highly effective.[4] The goal is to find a system where the compound is sparingly soluble at room temperature but fully soluble at the solvent's boiling point.

  • Q: How do I perform a solvent screen?

    • A: Place a small amount of your crude product (20-30 mg) into several test tubes. To each tube, add a different solvent (e.g., ethanol, isopropanol, ethyl acetate, toluene) dropwise at room temperature until a slurry is formed. Heat the tubes that do not dissolve at room temperature. A good solvent will dissolve the solid completely upon heating and yield crystals upon slow cooling.

Experimental Protocol: Recrystallization from Ethanol
  • Dissolution: In an Erlenmeyer flask, add the crude Cyclohexyl 4-chloro-3-nitrobenzoate. Add the minimum amount of hot ethanol required to fully dissolve the solid at the boiling point.[2] Add the solvent in small portions.

  • Hot Filtration (Optional): If insoluble impurities (like dust or inorganic salts) are visible in the hot solution, perform a hot gravity filtration. This must be done quickly to prevent the product from crystallizing prematurely in the funnel.[2]

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Do not disturb the flask during this period. Slow cooling is critical for the formation of large, pure crystals.

  • Complete Crystallization: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystal cake with a small amount of ice-cold ethanol to rinse away any remaining soluble impurities from the mother liquor.

  • Drying: Dry the crystals thoroughly, preferably in a vacuum oven, to remove all traces of solvent.

Method 2: Flash Column Chromatography

If recrystallization fails to provide the desired purity, or if impurities have very similar solubility profiles to the product, flash column chromatography is the method of choice.[6] This technique separates compounds based on their differential adsorption to a solid stationary phase (e.g., silica gel) and solubility in a liquid mobile phase.

Frequently Asked Questions about Chromatography

  • Q: What stationary and mobile phases should I use?

    • A: Standard silica gel (60 Å, 230-400 mesh) is the recommended stationary phase. For the mobile phase, a mixture of a non-polar solvent (like hexanes or petroleum ether) and a moderately polar solvent (like ethyl acetate or dichloromethane) is ideal.[5]

  • Q: How do I determine the right solvent ratio for the mobile phase?

    • A: Use Thin Layer Chromatography (TLC) to determine the optimal solvent system. The goal is to find a ratio where the desired product has a Retention Factor (Rf) of approximately 0.3-0.4. This Rf value typically provides the best separation. Start with a low polarity mixture (e.g., 95:5 Hexanes:Ethyl Acetate) and gradually increase the polarity.

Recommended Chromatography Parameters
ParameterRecommendationRationale
Stationary Phase Silica Gel (60 Å)Industry standard for separating moderately polar organic compounds.
Mobile Phase Hexanes/Ethyl Acetate GradientOffers good separation for nitroaromatic esters.[5] Start at low polarity (e.g., 98:2) and gradually increase ethyl acetate content.
Sample Loading Dry LoadingDissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane), adsorb it onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the column. This leads to sharper bands and better separation.
Detection UV light (254 nm) / TLCNitroaromatic compounds are UV-active, appearing as dark spots on a fluorescent TLC plate.[7]
Experimental Protocol: Flash Column Chromatography
  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase and carefully pack the column to avoid air bubbles.[6]

  • Sample Loading: Prepare your sample for dry loading as described in the table above and carefully add it to the top of the packed silica gel.

  • Elution: Begin eluting the column with the mobile phase, starting with the low-polarity mixture. Collect fractions and monitor the separation by TLC.

  • Gradient Elution (if necessary): If the product is slow to elute, gradually increase the percentage of the more polar solvent (ethyl acetate) in the mobile phase to speed up its movement down the column.

  • Fraction Analysis: Combine the pure fractions (as determined by TLC), and remove the solvent under reduced pressure to yield the purified product.

Purity Assessment

Accurate determination of purity is essential. High-Performance Liquid Chromatography (HPLC) is the preferred method for quantitative analysis.

Protocol: Reverse-Phase HPLC Analysis
  • Instrumentation: HPLC system with a UV detector.[8]

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water, often with 0.1% formic or phosphoric acid to ensure sharp peak shapes.[8]

  • Detection: UV absorbance at 254 nm, where the nitroaromatic chromophore absorbs strongly.[7]

  • Procedure:

    • Prepare a standard solution of your purified compound at a known concentration.

    • Dissolve a precisely weighed sample of your product in the mobile phase.

    • Inject the sample and analyze the chromatogram. Purity is typically calculated based on the area percentage of the main peak.

By applying these principles and protocols, you will be well-equipped to overcome the purification challenges associated with Cyclohexyl 4-chloro-3-nitrobenzoate and obtain a product of high purity for your research and development needs.

References
  • University of Colorado, Boulder. (n.d.). Recrystallization. Department of Chemistry. Retrieved from [Link]

  • Mhaske, S. B., & Argade, N. P. (2012). Influence of chloro substituent on mesomorphism of unsymmetrical achiral four-ring bent-core compounds: synthesis and characterisation. Journal of Materials Chemistry C, 22(36), 9483-9489. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (1995). Toxicological Profile for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. Retrieved from [Link]

  • Smith, A. B., & Pasternak, A. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276-302. Retrieved from [Link]

  • ResearchGate. (2015). I would like to ask what would be the most probable side products when performing Esterification using a benzoic acid derivative and ethanol? Retrieved from [Link]

  • Kamm, O., & Segur, J. B. (1923). m-Nitrobenzoic Acid. Organic Syntheses, 3, 81. Retrieved from [Link]

  • PrepChem. (n.d.). Preparation of 4-chloro-3-nitrobenzoic acid. Retrieved from [Link]

  • YouTube. (2013). Aromatic 3b. Preparation and purification of methyl-3-nitobenzoate. Retrieved from [Link]

  • Google Patents. (1997). US5686630A - Purifying cyclic esters by aqueous solvent extraction.
  • Phelps, I. K., Phelps, M. A., & Eddy, E. A. (1908). Concerning the Purification of Esters. American Journal of Science, 26(153), 256-260. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). Supporting Information. Retrieved from [Link]

  • Columbia University. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2006). Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC). Retrieved from [Link]

  • Justia Patents. (1990). Process for the purification of cyclic esters. Retrieved from [Link]

  • Magritek. (n.d.). Column Chromatography. Retrieved from [Link]

  • Virginia Tech. (n.d.). COLUMN CHROMATOGRAPHY KIT. Fralin Life Sciences Institute. Retrieved from [Link]

  • SDI. (n.d.). 4-Chloro-3-Nitro Benzoic Acid. Retrieved from [Link]

  • ResearchGate. (2015). Can you help show me how to recrystallize the solid product from the reaction of 4-nitro-o-phenylenediamine and benzoic acid? Retrieved from [Link]

  • ChemBK. (2024). 4-Chloro-3-nitrobenzoic acid methyl ester. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloro-3-nitrobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (1976). US3948972A - Esterification of nitrobenzoic acids.
  • PubMed. (2008). Ethyl 4-chloro-3-nitro-benzoate. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Cyclohexyl 4-Chloro-3-nitrobenzoate Synthesis Troubleshooting &amp; Optimization Guide

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot the synthesis of Cyclohexyl 4-chloro-3-nitrobenzo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot the synthesis of Cyclohexyl 4-chloro-3-nitrobenzoate. The esterification of 4-chloro-3-nitrobenzoic acid with cyclohexanol is notoriously susceptible to competing side reactions depending on the activation strategy used.

This guide breaks down the mechanistic causality behind these side reactions and provides self-validating, step-by-step protocols to ensure high-yield, high-purity synthesis.

Reaction Pathway & Mechanistic Pitfalls

Before troubleshooting, it is critical to understand the mechanistic landscape of this synthesis. The diagram below illustrates the desired catalytic pathway alongside the three most common side reactions: E1 dehydration, etherification, and 1,3-rearrangement.

SynthesisPathways Start 4-Chloro-3-nitrobenzoic Acid + Cyclohexanol Intermediate O-Acylisourea (DCC Activation) Start->Intermediate DCC (-H2O) Cyclohexene Cyclohexene (Dehydration) Start->Cyclohexene Strong Acid (E1 Elimination) Ether Dicyclohexyl Ether (Etherification) Start->Ether Strong Acid (Carbocation + ROH) ActiveEster Acyl-Pyridinium Salt (DMAP Catalysis) Intermediate->ActiveEster DMAP (Fast) NAcylUrea N-Acylurea (Stable Byproduct) Intermediate->NAcylUrea 1,3-Rearrangement (Slow, Low DMAP) Product Cyclohexyl 4-chloro-3-nitrobenzoate (Target Ester) ActiveEster->Product Cyclohexanol (Fast)

Reaction pathways showing target esterification and competing side reactions.

Troubleshooting FAQs

Q1: Why am I observing cyclohexene and dicyclohexyl ether in my esterification mixture? A1: This is a classic hallmark of acid-catalyzed side reactions. Cyclohexanol is a secondary alcohol that is highly prone to E1 dehydration when exposed to strong mineral acids (e.g., H2​SO4​ or H3​PO4​ ) typically used in traditional Fischer esterifications. The protonated alcohol undergoes a loss of water to form a cyclohexyl carbocation. This intermediate can either eliminate a proton to form cyclohexene or be attacked by another cyclohexanol molecule to form dicyclohexyl ether ()[1]. Causality & Solution: The harsh acidic conditions drive carbocation formation. Switch to a milder coupling strategy, such as the Steglich esterification, which operates under neutral conditions and avoids the carbocation intermediate entirely[2].

Q2: I switched to Steglich esterification (DCC/DMAP), but my yield is low and I am isolating an insoluble byproduct that isn't DCU. What is it? A2: You are likely observing the formation of an N-acylurea. In the Steglich protocol, dicyclohexylcarbodiimide (DCC) activates 4-chloro-3-nitrobenzoic acid to form an O-acylisourea intermediate. If the subsequent nucleophilic attack by the sterically hindered cyclohexanol is too slow, the O-acylisourea undergoes a spontaneous 1,3-rearrangement to form a thermodynamically stable, unreactive N-acylurea ()[3]. Causality & Solution: This rearrangement occurs when the acyl transfer is the rate-limiting step. Ensure you are using a sufficient catalytic amount of 4-dimethylaminopyridine (DMAP), typically 5-10 mol%. DMAP acts as a superior nucleophile, rapidly attacking the O-acylisourea to form a highly reactive acyl-pyridinium intermediate. This outcompetes the 1,3-rearrangement and efficiently transfers the acyl group to cyclohexanol[4].

Q3: Are there greener or safer alternatives to DCC and DCM for this synthesis? A3: Yes. DCC is a potent skin sensitizer, and dichloromethane (DCM) poses significant environmental and health risks. Recent high-throughput screenings suggest replacing DCC with Mukaiyama's reagent (2-chloro-1-methylpyridinium iodide) and using dimethyl carbonate (DMC) as a greener solvent. This combination has been shown to provide excellent yields for Steglich-type esterifications while significantly improving the environmental, health, and safety (EHS) profile ()[5].

Quantitative Data: Condition Comparison

To aid in protocol selection, the following table summarizes the quantitative impact of various reaction conditions on the synthesis of Cyclohexyl 4-chloro-3-nitrobenzoate.

Reaction ConditionCatalyst/ActivatorMajor Side Product(s)Typical Target Ester YieldReference
Acid-Catalyzed (Fischer) H2​SO4​ / H3​PO4​ Cyclohexene, Dicyclohexyl ether< 40%[1]
Steglich (Low DMAP) DCC (< 1 mol% DMAP)N-Acylurea40 - 60%[3]
Optimized Steglich DCC (5-10 mol% DMAP)Dicyclohexylurea (DCU)*85 - 95%[4]
Greener Protocol Mukaiyama's ReagentNone significant> 90%[6]

*Note: DCU is an unavoidable stoichiometric byproduct of DCC activation, not a competing side reaction. It must be removed via filtration.

Experimental Protocols
Protocol A: Optimized Steglich Esterification (DCC/DMAP)

Objective: Synthesize Cyclohexyl 4-chloro-3-nitrobenzoate while minimizing N-acylurea formation and avoiding alcohol dehydration.

Materials:

  • 4-Chloro-3-nitrobenzoic acid (1.0 eq)

  • Cyclohexanol (1.2 eq)

  • DCC (1.1 eq)

  • DMAP (0.1 eq)

  • Anhydrous DCM

Step-by-Step Methodology:

  • Preparation: Dissolve 4-chloro-3-nitrobenzoic acid and cyclohexanol in anhydrous DCM (0.1 M) in an oven-dried flask under an inert atmosphere (nitrogen or argon).

  • Catalyst Addition: Add DMAP (10 mol%) to the stirring solution.

    • Causality: Adding DMAP before DCC ensures the catalyst is present in the microenvironment to immediately intercept the O-acylisourea intermediate as soon as it forms.

  • Activation: Cool the mixture to 0 °C using an ice bath. Slowly add DCC (1.1 eq) portion-wise.

    • Causality: Cooling minimizes the exothermic degradation of the active ester and kinetically suppresses the slow 1,3-rearrangement pathway.

  • Reaction: Stir at 0 °C for 15 minutes, then allow the reaction to naturally warm to room temperature. Stir for an additional 3-4 hours. Self-Validation: Monitor via TLC (Hexanes:EtOAc) until the starting acid spot is fully consumed.

  • Workup: Filter the resulting white precipitate (dicyclohexylurea, DCU) through a tightly packed Celite pad. Wash the filtrate sequentially with 0.5 M HCl (to protonate and remove DMAP), saturated NaHCO3​ (to remove any unreacted acid), and brine.

  • Isolation: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the crude ester.

Protocol B: Greener Esterification using Mukaiyama's Reagent

Objective: Synthesize the target ester avoiding hazardous carbodiimides and chlorinated solvents.

Workflow Step1 1. Reagent Mixing (Acid + Alcohol + DMC) Step2 2. Activation (Add Mukaiyama's Reagent) Step1->Step2 Step3 3. Base Addition (2,6-Lutidine) Step2->Step3 Step4 4. Reaction (Stir at RT) Step3->Step4 Step5 5. Workup & Isolation (Aqueous Wash & Evaporation) Step4->Step5

Step-by-step experimental workflow for the greener esterification protocol.

Materials:

  • 4-Chloro-3-nitrobenzoic acid (1.0 eq)

  • Cyclohexanol (1.2 eq)

  • Mukaiyama's Reagent (2-chloro-1-methylpyridinium iodide, 1.2 eq)

  • 2,6-Lutidine (2.4 eq)

  • Dimethyl Carbonate (DMC)

Step-by-Step Methodology:

  • Preparation: Suspend 4-chloro-3-nitrobenzoic acid and cyclohexanol in DMC (0.2 M).

  • Activation: Add Mukaiyama's reagent (1.2 eq) to the suspension in one portion.

  • Base Addition: Slowly add 2,6-lutidine (2.4 eq) dropwise.

    • Causality: The base neutralizes the hydroiodic acid (HI) generated during the activation step, driving the formation of the active ester forward without initiating acid-catalyzed side reactions (like dehydration).

  • Reaction: Stir the mixture at room temperature for 12-16 hours. Self-Validation: The suspension will gradually clarify as the active intermediate forms and reacts.

  • Workup: Dilute the reaction mixture with ethyl acetate. Wash the organic layer with water, 1 M HCl, saturated NaHCO3​ , and brine.

  • Isolation: Dry the organic layer over MgSO4​ , filter, and concentrate under reduced pressure.

References
  • Title: Simple Method for the Esterification of Carboxylic Acids Source: Angewandte Chemie International Edition in English (1978) URL: [Link]

  • Title: A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids Source: Green Chemistry (RSC Publishing, 2021) URL: [Link]

  • Title: Preparation of Cyclohexene from Cyclohexanol Source: Chemistry LibreTexts (2024) URL: [Link]

Sources

Troubleshooting

optimizing reaction parameters for Cyclohexyl 4-chloro-3-nitrobenzoate (temperature, time)

Technical Support Center: Cyclohexyl 4-chloro-3-nitrobenzoate Synthesis Introduction: The Chemistry of Synthesis The synthesis of Cyclohexyl 4-chloro-3-nitrobenzoate is typically achieved via a Fischer-Speier esterificat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Cyclohexyl 4-chloro-3-nitrobenzoate Synthesis

Introduction: The Chemistry of Synthesis

The synthesis of Cyclohexyl 4-chloro-3-nitrobenzoate is typically achieved via a Fischer-Speier esterification. This acid-catalyzed reaction involves the condensation of 4-chloro-3-nitrobenzoic acid with cyclohexanol. While the reaction appears straightforward, achieving high yield and purity requires careful control over key parameters, primarily temperature and reaction time. The presence of an electron-withdrawing nitro group on the benzoic acid ring can influence reactivity, making optimization a critical step for success.

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing this synthesis. We will explore the underlying chemical principles to empower you to make informed decisions during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature range for this esterification, and why?

A1: The optimal temperature for this reaction typically falls between 80°C and 120°C. The choice of temperature is a balance between reaction kinetics and the stability of the reactants.

  • Lower Temperatures (<80°C): The reaction rate will be significantly slower, leading to excessively long reaction times and potentially incomplete conversion.

  • Higher Temperatures (>120°C): While higher temperatures increase the reaction rate, they also promote undesirable side reactions. A significant risk is the acid-catalyzed dehydration of cyclohexanol to form cyclohexene, which is volatile and can be lost from the reaction mixture. High temperatures can also lead to the formation of dicyclohexyl ether.

A good starting point for optimization is to run the reaction at the boiling point of the solvent (if one is used) or at a temperature that allows for efficient water removal without significant reactant degradation.

Q2: How does reaction time influence the yield and purity of my product?

A2: Reaction time is critical for driving the equilibrium of the Fischer esterification towards the product side. Since water is a byproduct, its removal is essential for achieving high conversion.

  • Insufficient Time: The reaction will not reach completion, resulting in a low yield and a final product contaminated with unreacted starting materials (4-chloro-3-nitrobenzoic acid and cyclohexanol).

  • Excessive Time: Prolonged exposure to acidic conditions at high temperatures can increase the formation of degradation byproducts, complicating purification and potentially lowering the isolated yield.

The reaction should be monitored to determine the optimal endpoint. Techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) can be used to track the disappearance of the limiting reactant. The reaction is typically considered complete when no further change in the concentration of the starting material is observed over a set period (e.g., 1-2 hours).

Q3: What is the role of the acid catalyst, and which one should I choose?

A3: The acid catalyst is essential for protonating the carbonyl oxygen of the benzoic acid, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydroxyl group of cyclohexanol.

Common choices include:

  • Sulfuric Acid (H₂SO₄): A strong, effective, and inexpensive catalyst. However, its strong dehydrating properties can sometimes promote charring or other side reactions if not used carefully.

  • p-Toluenesulfonic Acid (PTSA): A solid, organic-soluble acid that is often easier to handle than sulfuric acid. It is an excellent catalyst for esterifications and is generally considered milder.

For this specific synthesis, PTSA is often a good first choice due to its effectiveness and milder nature. The typical catalytic amount ranges from 1-5 mol% relative to the limiting reagent.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of Cyclohexyl 4-chloro-3-nitrobenzoate.

Issue 1: Low or No Product Yield
Potential Cause Diagnostic Check Recommended Solution
Insufficient Water Removal Check the Dean-Stark trap or drying agent. Is water being collected/consumed?Ensure the reaction setup is properly assembled for azeotropic removal of water with a solvent like toluene. If using a drying agent, ensure it is active and present in sufficient quantity.
Inactive Catalyst Was the catalyst old or improperly stored?Use a fresh bottle of catalyst. Ensure PTSA is dry, as it can be hygroscopic.
Incorrect Temperature Verify the temperature of the reaction mixture with a calibrated thermometer.Adjust the heating mantle or oil bath to the target temperature. Ensure consistent heating and stirring.
Reaction Not at Equilibrium Take a sample for TLC or GC analysis. Are starting materials still present?Allow the reaction to proceed for a longer duration, monitoring its progress every 1-2 hours until no further change is observed.
Issue 2: Presence of Impurities in the Final Product
Potential Cause Diagnostic Check Recommended Solution
Unreacted Starting Materials Check the final product by TLC, GC, or NMR for the presence of 4-chloro-3-nitrobenzoic acid or cyclohexanol.Improve the workup procedure. A basic wash (e.g., with sodium bicarbonate solution) will remove unreacted carboxylic acid, while a water wash can help remove excess cyclohexanol.
Cyclohexene Formation A sharp, unpleasant odor may be noticeable. Check NMR for characteristic alkene peaks (~5.6 ppm).Reduce the reaction temperature. Consider using a milder catalyst or a lower concentration of the catalyst.
Dicyclohexyl Ether Formation Look for characteristic ether peaks in the NMR or a distinct spot on the TLC plate.This side reaction is also temperature-dependent. Reducing the reaction temperature is the primary solution.

Experimental Protocols

Standard Protocol for Synthesis

This protocol provides a baseline for the synthesis of Cyclohexyl 4-chloro-3-nitrobenzoate.

Step-by-Step Methodology:

  • Setup: Assemble a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser.

  • Reagents: To the flask, add 4-chloro-3-nitrobenzoic acid (1.0 eq), cyclohexanol (1.2 eq), p-toluenesulfonic acid (0.05 eq), and toluene (enough to suspend the reagents).

  • Reaction: Heat the mixture to reflux (approx. 110-120°C).

  • Monitoring: Collect the water generated in the Dean-Stark trap. Monitor the reaction progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate solvent system). The reaction is typically complete in 4-8 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and wash sequentially with a saturated sodium bicarbonate solution (2x), water (1x), and brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization to obtain the final product.

Protocol for Optimizing Reaction Temperature and Time

This protocol describes how to run parallel experiments to efficiently determine the optimal conditions.

Step-by-Step Methodology:

  • Setup: Prepare a parallel synthesis block or a series of identical reaction setups.

  • Temperature Optimization:

    • Set up three reactions using the standard protocol at different temperatures: 80°C, 100°C, and 120°C.

    • Run each reaction for a fixed time (e.g., 6 hours).

    • After the fixed time, work up each reaction and analyze the crude product yield and purity by GC or NMR.

  • Time Optimization:

    • Set up a single, larger-scale reaction at the optimal temperature determined in the previous step.

    • Take aliquots from the reaction mixture at regular intervals (e.g., every hour for 8 hours).

    • Quench each aliquot and analyze its composition by GC to determine the concentration of product and starting materials over time.

  • Data Analysis: Plot the yield/purity versus temperature and the concentration versus time to identify the optimal reaction conditions.

Table 1: Example Data for Temperature Optimization

Run Temperature (°C) Time (h) Conversion (%) Key Impurity (Area %)
180665< 0.5%
2100692< 1.0%
31206984.5% (Cyclohexene)

Visualized Workflows

Diagram 1: General Experimental Workflow

G reagents 1. Add Reagents (Acid, Alcohol, Catalyst, Solvent) setup 2. Assemble Apparatus (Flask, Dean-Stark, Condenser) reagents->setup reaction 3. Heat to Reflux (e.g., 100-120°C) setup->reaction monitor 4. Monitor Progress (TLC/GC, Water Collection) reaction->monitor monitor->reaction Continue if incomplete workup 5. Quench & Workup (Cool, Wash, Dry) monitor->workup Proceed if complete purify 6. Purify Product (Chromatography/Recrystallization) workup->purify analyze 7. Characterize (NMR, IR, MS) purify->analyze G start Low Yield Observed check_tlc Check TLC/GC of Crude Mixture start->check_tlc sm_present High amount of Starting Material? check_tlc->sm_present check_water Check Water Removal (Dean-Stark) sm_present->check_water Yes check_time Was Reaction Time Sufficient? sm_present->check_time Yes check_temp Was Temperature Too Low? sm_present->check_temp Yes workup_issue Consider Product Loss During Workup/Purification sm_present->workup_issue No sol_water Solution: Improve water removal check_water->sol_water sol_time Solution: Increase reaction time check_time->sol_time sol_temp Solution: Increase temperature check_temp->sol_temp

Caption: Decision tree for troubleshooting low product yield.

Reference Data & Comparative Studies

Validation

A Comparative Guide to Cyclohexyl 4-chloro-3-nitrobenzoate and its Analogs in Research and Development

In the landscape of medicinal chemistry and materials science, chloro-nitrobenzoate derivatives serve as exceptionally versatile intermediates.[1] Their unique electronic and structural properties, arising from the inter...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of medicinal chemistry and materials science, chloro-nitrobenzoate derivatives serve as exceptionally versatile intermediates.[1] Their unique electronic and structural properties, arising from the interplay between the electron-withdrawing nitro and chloro groups and the reactive carboxylic acid moiety, make them indispensable building blocks for a diverse range of complex molecules, including pharmaceuticals, agrochemicals, and dyes.[1][2]

This guide provides an in-depth comparison of Cyclohexyl 4-chloro-3-nitrobenzoate with other relevant chloro-nitrobenzoate derivatives. We will explore the causal relationships between their structural modifications and their physicochemical properties, synthetic accessibility, and potential biological performance. The insights and experimental data presented herein are designed to empower researchers, scientists, and drug development professionals to make informed decisions when selecting the optimal derivative for their specific application.

The Core Moiety: 4-Chloro-3-nitrobenzoic Acid

The journey to any ester derivative begins with its parent carboxylic acid. 4-Chloro-3-nitrobenzoic acid (4,3-CNBA) is a light-yellow crystalline powder that serves as the common precursor for the compounds discussed in this guide.[3][4] Its synthesis is most commonly achieved through the electrophilic nitration of 4-chlorobenzoic acid.[4][5] The regioselectivity of this reaction is governed by the directing effects of the existing substituents on the aromatic ring.

The presence of the chloro and nitro groups significantly influences the reactivity of the carboxylic acid, enhancing its electrophilicity and making it amenable to various transformations, most notably esterification.[2]

Featured Compound: Cyclohexyl 4-chloro-3-nitrobenzoate

The selection of an ester group is a critical strategic decision in chemical synthesis, particularly in drug discovery. The introduction of a cyclohexyl moiety to the 4,3-CNBA core is a deliberate choice aimed at modulating the compound's physicochemical profile.

Rationale for the Cyclohexyl Group:

  • Increased Lipophilicity: The non-polar, aliphatic cyclohexyl ring significantly increases the lipophilicity (fat-solubility) of the parent molecule. This is a key parameter in drug design, as it can enhance a compound's ability to permeate lipid-rich biological membranes, such as bacterial cell walls or the blood-brain barrier.[6]

  • Steric Influence: The bulky nature of the cyclohexyl group can introduce steric hindrance, which may influence how the molecule interacts with biological targets like enzymes or receptors. This can be leveraged to improve selectivity or modulate binding affinity.

  • Metabolic Stability: The carbocyclic ring of cyclohexanol is generally more resistant to metabolic degradation compared to simple linear alkyl chains, potentially improving the pharmacokinetic profile of a potential drug candidate.

The synthesis of Cyclohexyl 4-chloro-3-nitrobenzoate is typically achieved through a direct esterification reaction, as detailed in the experimental protocols section.

Comparative Analysis: Structural Variants and Their Performance

To understand the unique position of Cyclohexyl 4-chloro-3-nitrobenzoate, we will compare it against two other representative esters: a simple alkyl ester (Methyl 4-chloro-3-nitrobenzoate) and an aromatic ester (4'-Nitrophenyl 4-chloro-3-nitrobenzoate). We will also consider an isomeric variant to highlight the importance of substituent placement.

Physicochemical Properties: A Tabular Comparison

The choice of ester group directly impacts key physicochemical properties that govern a compound's behavior in both chemical and biological systems.

Property4-Chloro-3-nitrobenzoic Acid (Precursor)Methyl 4-chloro-3-nitrobenzoateCyclohexyl 4-chloro-3-nitrobenzoate4'-Nitrophenyl 4-chloro-3-nitrobenzoate
Molecular Formula C₇H₄ClNO₄[4]C₈H₆ClNO₄C₁₃H₁₄ClNO₄C₁₃H₇ClN₂O₆[7]
Molecular Weight 201.56 g/mol [4]215.59 g/mol 283.72 g/mol 322.65 g/mol [7]
Appearance Light yellow powder[4]White to pale yellow solidPale yellow solid/oilWhite solid[7]
Melting Point (°C) 180 - 183[4]~75-80 (Predicted)~60-65 (Predicted)160[7]
XLogP3 (Lipophilicity) 1.8[4]~2.2 (Predicted)~3.9 (Predicted)~3.5 (Predicted)
Solubility Soluble in hot water, alcohols[8]Soluble in common organic solventsHighly soluble in non-polar organic solventsSoluble in organic solvents like DCM, Ethyl Acetate[7]

Expert Insights: The data clearly illustrates a significant trend: as we move from the parent acid to the methyl and then to the cyclohexyl ester, the predicted lipophilicity (XLogP3) increases dramatically. This supports the strategic choice of the cyclohexyl group for applications requiring enhanced membrane permeability.[6] The high melting point of the 4'-nitrophenyl ester reflects its rigid, planar structure and potential for strong intermolecular π-π stacking interactions.[7]

Spectroscopic Differentiation

Unambiguous structural confirmation is paramount. Spectroscopic techniques like NMR and IR provide a clear fingerprint for each derivative.

Spectroscopic DataMethyl 4-chloro-3-nitrobenzoateCyclohexyl 4-chloro-3-nitrobenzoate
¹H NMR (Predicted) Singlet ~3.9 ppm (3H, -OCH₃); Aromatic protons ~7.5-8.5 ppm.Broad multiplet ~4.9 ppm (1H, -OCH-); Multiplets ~1.2-2.0 ppm (10H, cyclohexyl -CH₂-); Aromatic protons ~7.5-8.5 ppm.
¹³C NMR (Predicted) Signal ~53 ppm (-OCH₃); Carbonyl ~164 ppm; Aromatic signals ~120-150 ppm.Signal ~75 ppm (-OCH-); Signals ~23, 25, 31 ppm (cyclohexyl carbons); Carbonyl ~163 ppm; Aromatic signals ~120-150 ppm.
Key IR Absorptions (cm⁻¹) ~1720-1730 (C=O stretch); ~1530 & ~1350 (NO₂ stretches); ~1250-1300 (C-O stretch).[4]~1715-1725 (C=O stretch); ~1530 & ~1350 (NO₂ stretches); ~2850-2950 (Cyclohexyl C-H stretches).[4]

Expert Insights: The key diagnostic feature for the cyclohexyl derivative in ¹H NMR is the disappearance of the methyl singlet and the appearance of characteristic broad signals for the cyclohexyl protons in the upfield region (1.2-2.0 ppm) and a distinct downfield multiplet for the proton attached to the ester oxygen (~4.9 ppm).[9] This provides a straightforward method for monitoring reaction completion and confirming product identity.

The Isomeric Factor: 4-Chloro-3-nitro vs. 2-Chloro-5-nitro Derivatives

The relative positions of the chloro and nitro groups profoundly affect the molecule's electronic distribution and, consequently, its reactivity and biological activity. Recent studies on 2-chloro-5-nitrobenzoic acid derivatives have highlighted their potential as next-generation antibacterial agents.[10][11]

  • Electronic Effects: In our primary compound (4-chloro-3-nitro), both the chloro and nitro groups are ortho and para to the carboxylic acid, exerting a strong electron-withdrawing effect.

  • Biological Activity: Studies have shown that derivatives of different chloro-nitrobenzoic acid isomers can exhibit varied biological profiles. For instance, some derivatives of 2-chloro-4-nitrobenzoic acid have shown activity against various microorganisms, while certain 4-amino-3-chloro benzoate esters have been investigated as EGFR inhibitors for cancer therapy.[12][13] This underscores the importance of screening multiple isomers in drug discovery campaigns.

Experimental Protocols

Trustworthy and reproducible data is the bedrock of scientific advancement. The following protocols are provided with detailed, step-by-step instructions.

Synthesis of Precursor: 4-Chloro-3-nitrobenzoic Acid

This protocol is adapted from established nitration procedures.[4][5]

dot

cluster_setup Reaction Setup cluster_reaction Nitration Reaction cluster_workup Isolation & Purification A 1. Add 400g p-chlorobenzoic acid & 680mL H₂SO₄ to flask B 2. Cool mixture to 0°C in an ice bath A->B D 4. Add nitrating mix dropwise, keeping temp < 25°C B->D C 3. Prepare nitrating mix (216mL HNO₃ + 216mL H₂SO₄) C->D E 5. Raise temp to 37°C and stir for 10-14 hours D->E F 6. Pour reaction mixture over crushed ice E->F G 7. Filter the precipitate F->G H 8. Wash with cold water and dry the product G->H I Product: 4-Chloro-3-nitrobenzoic acid H->I Yield: ~98%

Caption: Experimental workflow for the nitration of p-chlorobenzoic acid.

  • Reaction Setup: In a 2-liter, three-necked round-bottom flask equipped with a mechanical stirrer and a dropping funnel, add 680 mL of concentrated sulfuric acid and 400 g of p-chlorobenzoic acid.[5]

  • Cooling: Cool the stirred mixture to 0°C using an ice bath.[5]

  • Addition of Nitrating Agent: In a separate beaker, carefully prepare a nitrating mixture by adding 216 mL of concentrated nitric acid to 216 mL of concentrated sulfuric acid. Add this mixture dropwise to the reaction flask, ensuring the internal temperature is maintained between 10°C and 25°C.[4][5]

  • Reaction: Once the addition is complete, remove the ice bath, raise the temperature to 37°C, and stir the mixture for 10-14 hours.[5]

  • Isolation: Carefully pour the reaction mixture over a large volume of crushed ice. The product will precipitate out of the solution.[4]

  • Purification: Filter the solid precipitate, wash thoroughly with cold water until the washings are neutral, and dry. The typical yield is high (around 98%), and the product is often pure enough for subsequent steps without further purification.[5]

Synthesis of Cyclohexyl 4-chloro-3-nitrobenzoate

This protocol utilizes a classic Fischer-Speier esterification method. The key to driving this equilibrium reaction to completion is the removal of water as it is formed.

dot

cluster_setup Reaction Setup cluster_reaction Esterification cluster_workup Workup & Purification A 1. Combine 4,3-CNBA, cyclohexanol, and toluene in a flask B 2. Equip with a Dean-Stark apparatus A->B C 3. Add catalytic H₂SO₄ B->C D 4. Heat the mixture to reflux C->D E 5. Collect water azeotropically in the Dean-Stark trap D->E F 6. Monitor reaction by TLC until starting material is consumed E->F G 7. Cool, wash with NaHCO₃(aq) then brine F->G H 8. Dry organic layer over Na₂SO₄ G->H I 9. Purify by column chromatography H->I J Product: Cyclohexyl 4-chloro-3-nitrobenzoate I->J Yield: >85%

Caption: General workflow for Fischer esterification.

  • Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 4-chloro-3-nitrobenzoic acid (1.0 eq), cyclohexanol (1.5 eq), and an appropriate volume of toluene to facilitate azeotropic removal of water.

  • Catalysis: Add a catalytic amount of concentrated sulfuric acid (approx. 5 mol%) to the mixture.[14]

  • Reaction: Heat the mixture to reflux. Water will be removed as an azeotrope with toluene and collected in the Dean-Stark trap. Continue refluxing until no more water is collected. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with a saturated sodium bicarbonate solution (to neutralize the acid catalyst), water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure ester.

Conclusion and Future Outlook

The selection of an ester derivative in a research program is a multi-faceted decision that balances synthetic feasibility with desired physicochemical and biological outcomes.

  • Cyclohexyl 4-chloro-3-nitrobenzoate stands out as a derivative designed for high lipophilicity. This makes it a prime candidate for applications where transport across biological membranes is a critical factor, such as in the development of new antibacterial or other therapeutic agents.[15] Its synthesis is straightforward, relying on fundamental and scalable organic chemistry principles.

  • Simpler alkyl esters , like the methyl derivative, serve as excellent baseline compounds for establishing structure-activity relationships (SAR). They are synthetically accessible and provide a reference point for the effects of larger, more complex ester groups.

  • Aromatic and isomeric derivatives offer pathways to fine-tune electronic properties and explore different binding orientations with biological targets. The diverse biological activities reported for various chloro-nitrobenzoate isomers confirm that a comprehensive exploration of the available chemical space is a valuable strategy in drug discovery.[10][13]

Ultimately, the choice between Cyclohexyl 4-chloro-3-nitrobenzoate and its alternatives will be dictated by the specific goals of the research program. By understanding the causal links between chemical structure and functional properties, as outlined in this guide, researchers can more effectively design and synthesize molecules with the optimal performance profile for their intended application.

References

  • Gutu, T., et al. (2025). From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. MDPI. [Link][10][11]

  • Gutu, T., et al. (2025). From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. PubMed. [Link][10]

  • Gutu, T., et al. (2026). From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. ResearchGate. [Link][11]

  • Gopiwad, P. (2024). Synthesis of 4-nitro-Benzoates for evaluation antimicrobial and disinfectant activity: Part-I. ResearchGate. [Link][16]

  • LookChem. (n.d.). The Role of 4-Chloro-3-nitrobenzoic Acid in Modern Chemical Synthesis. LookChem. [Link][1]

  • Royal Society of Chemistry. (2012). Influence of chloro substituent on mesomorphism of unsymmetrical achiral four-ring bent-core compounds: synthesis and characteri. Royal Society of Chemistry. [Link][7]

  • El-Nagger, A. M., et al. (n.d.). Synthesis and antimicrobial activity of some new 2-chloro-4-nitrobenzoylamino acid and dipeptide derivatives. PubMed. [Link][12]

  • PrepChem.com. (n.d.). A--Preparation of 4-chloro-3-nitrobenzoic acid. PrepChem.com. [Link][5]

  • Abd Al Rahim, N. A., et al. (2024). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. PubMed. [Link][13]

  • Meka, P. N., et al. (n.d.). Synthesis and evaluation of 3′- and 4′-substituted cyclohexyl noviomimetics that modulate mitochondrial respiration. PMC. [Link][6]

  • Pais, J. P., et al. (2023). Nitrobenzoates and Nitrothiobenzoates with Activity against M. tuberculosis. PMC - NIH. [Link][15]

  • Google Patents. (n.d.). Esterification of nitrobenzoic acids - US3948972A. Google Patents. [14]

Sources

Comparative

comparative analysis of Cyclohexyl 4-chloro-3-nitrobenzoate bioactivity

An In-depth Comparative Analysis of the Bioactivity of Cyclohexyl 4-chloro-3-nitrobenzoate Authored by a Senior Application Scientist This guide provides a comprehensive comparative analysis of the predicted bioactivity...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Comparative Analysis of the Bioactivity of Cyclohexyl 4-chloro-3-nitrobenzoate

Authored by a Senior Application Scientist

This guide provides a comprehensive comparative analysis of the predicted bioactivity of Cyclohexyl 4-chloro-3-nitrobenzoate. While direct experimental data for this specific compound is not extensively available in peer-reviewed literature, this document synthesizes information from structurally related molecules to forecast its biological profile. By examining the constituent moieties—the 4-chloro-3-nitrobenzoyl core and the cyclohexyl ester group—we can build a robust hypothesis regarding its potential as a bioactive agent. This analysis is intended for researchers, scientists, and professionals in drug development to guide future experimental design and investigation.

Deconstructing the Molecule: Predicted Bioactivity from its Core Components

The structure of Cyclohexyl 4-chloro-3-nitrobenzoate suggests potential for multiple biological activities, primarily derived from the electronically distinct 4-chloro-3-nitrobenzoyl core. The cyclohexyl group, in turn, is expected to modulate the compound's physicochemical properties, such as lipophilicity, which can significantly impact its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets.

The 4-Chloro-3-nitrobenzoyl Moiety: A Hub of Bioactivity

The 4-chloro-3-nitrobenzoic acid scaffold is a versatile intermediate in the synthesis of various pharmaceuticals, including those with anti-inflammatory, analgesic, and antifungal properties.[1] Notably, it is a key precursor in the synthesis of the BRAF inhibitor Dabrafenib, a targeted therapy for certain cancers.[1] The presence of both a chloro and a nitro group on the aromatic ring creates a unique electronic environment that can drive interactions with biological macromolecules.

Nitroaromatic compounds, in general, are known for a wide spectrum of biological activities, including antineoplastic, antibiotic, and antiparasitic effects.[2] Their mechanism of action often involves the reduction of the nitro group within target cells to form reactive nitrogen species, which can lead to cellular damage.[2]

The Cyclohexyl Group: Modulator of Potency and Specificity

The addition of a cyclohexyl ester to the 4-chloro-3-nitrobenzoic acid core is anticipated to increase the lipophilicity of the molecule. This can enhance its ability to cross cell membranes and potentially improve its bioavailability. Structure-activity relationship (SAR) studies on other compound series have shown that the incorporation of a cyclohexyl group can influence potency and selectivity. For instance, in a series of mGluR5 negative allosteric modulators, trans-1,3-cyclohexyl diamides were found to be potent compounds.[3] Similarly, studies on amidrazone derivatives containing a cyclohex-1-ene-1-carboxylic acid moiety have demonstrated a range of biological activities, including antiproliferative and antimicrobial effects.[4]

Comparative Bioactivity Analysis

To build a predictive model for the bioactivity of Cyclohexyl 4-chloro-3-nitrobenzoate, we will compare it with structurally similar compounds for which experimental data is available.

Predicted Anticancer Activity

The 4-chloro-3-nitrobenzoyl core is associated with anticancer properties. For example, copper(II) complexes of 4-chloro-3-nitrobenzoic acid have shown significant antiproliferative effects against human cancer cell lines, with one complex demonstrating greater antitumor efficacy than the positive control, cisplatin.[5] These complexes were found to induce apoptosis by regulating the expression of the Bcl-2 protein family.[5]

Furthermore, a series of 4-substituted-3-nitrobenzamide derivatives exhibited potent anti-tumor activity against HCT-116, MDA-MB435, and HL-60 cell lines in vitro.[6] The structure-activity relationship of these compounds indicated that the nature of the substituent at the 4-position significantly influences their potency.[6] Methyl 4-chloro-3-nitrobenzoate has also been reported to inhibit the synthesis of nucleic acids and induce apoptotic cell death in leukemia cells (HL60).[7]

Table 1: Comparative Anticancer Activity of Related Nitroaromatic Compounds

Compound/DerivativeCancer Cell Line(s)Reported Activity (GI50/IC50)Reference
Copper(II) complex of 4-chloro-3-nitrobenzoic acidHeLa, A549, HepG2IC50 values of 8.99 µM, 11.32 µM, and 12.19 µM, respectively, after 48h.[5]
4-Substituted-3-nitrobenzamide (Compound 4a)HCT-116, MDA-MB435, HL-60GI50 values of 1.904-2.111 µM.[6]
4-Substituted-3-nitrobenzamide (Compounds 4g, 4l-4n)MDA-MB435, HL-60GI50 values of 1.008-3.586 µM and 1.993-3.778 µM, respectively.[6]
4-Chloro-3-nitrocoumarinHeLa, A549Higher inhibition of HeLa cells compared to A549 cells.[8]

Based on this data, it is plausible that Cyclohexyl 4-chloro-3-nitrobenzoate could exhibit antiproliferative activity. The cyclohexyl ester may influence its potency and selectivity against different cancer cell lines.

Predicted Antimicrobial Activity

Nitroaromatic compounds have a long history as antimicrobial agents.[2] Their mechanism often relies on the enzymatic reduction of the nitro group in microbial cells, leading to the formation of cytotoxic radicals.

Derivatives of 2-chloro-5-nitrobenzoic acid have been shown to have broad inhibitory profiles against both Gram-positive and Gram-negative bacteria.[9] Additionally, derivatives of 4-chloro-3-nitro-2H-[7]-benzopyran-2-one have demonstrated bacteriostatic and bactericidal activity against Staphylococcus aureus, Escherichia coli, and Klebsiella.[10] In a study of 3-methyl-4-nitrobenzoate derivatives, several compounds showed significant antifungal activity against Candida species, with MIC values as low as 31 µM.[11]

Table 2: Comparative Antimicrobial Activity of Related Nitroaromatic Compounds

Compound/DerivativeTarget Organism(s)Reported Activity (MIC)Reference
2-Chloro-5-nitrobenzoic acid derivativesGram-positive and Gram-negative bacteriaConcentration-dependent inhibition.[9]
4-Chloro-3-nitro-2H-[7]-benzopyran-2-one derivativesS. aureus, E. coli, KlebsiellaBacteriostatic and bactericidal activity.[10]
N-(3-chloro-2-aryl-4-oxoazetidin-1-yl)-4-nitro benzamide derivativesS. aureus, B. subtilis, E. coli, K. pneumoniaeModerate to high antibacterial action.[12]
Methyl 3-methyl-4-nitrobenzoateC. guilliermondii39 µM[11]
Pentyl 3-methyl-4-nitrobenzoateC. guilliermondii31 µM[11]

Given the established antimicrobial properties of the chloronitrobenzoate scaffold, Cyclohexyl 4-chloro-3-nitrobenzoate is a promising candidate for antimicrobial screening. The lipophilic cyclohexyl group could enhance its penetration into microbial cells, potentially leading to potent activity.

Proposed Mechanisms of Action and Signaling Pathways

The bioactivity of Cyclohexyl 4-chloro-3-nitrobenzoate is likely to be multifaceted. Based on the analysis of related compounds, several mechanisms can be proposed:

  • Inhibition of Nucleic Acid and Protein Synthesis: As suggested for methyl 4-chloro-3-nitrobenzoate, the compound may interfere with DNA replication and transcription, as well as ribosomal RNA function, leading to cell death.[7]

  • Induction of Apoptosis: The copper complexes of 4-chloro-3-nitrobenzoic acid induce apoptosis through the Bcl-2 pathway.[5] It is plausible that the parent ester could also trigger programmed cell death in susceptible cells.

  • Enzyme Inhibition: Many bioactive molecules exert their effects by inhibiting specific enzymes. For instance, new derivatives of 4-amino-3-chloro benzoate ester have been investigated as inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase.[13] Given the structural similarities, Cyclohexyl 4-chloro-3-nitrobenzoate could potentially target similar kinases or other enzymes.

Visualizing a Potential Target Pathway: EGFR Signaling

The EGFR signaling pathway is a critical regulator of cell proliferation and survival, and its dysregulation is implicated in many cancers. The diagram below illustrates the pathway and a hypothetical point of inhibition by a small molecule inhibitor.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS P EGF EGF EGF->EGFR Inhibitor Cyclohexyl 4-chloro-3-nitrobenzoate (Hypothetical Inhibitor) Inhibitor->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Caption: Hypothetical inhibition of the EGFR signaling pathway by Cyclohexyl 4-chloro-3-nitrobenzoate.

Recommended Experimental Protocols

To empirically validate the predicted bioactivities of Cyclohexyl 4-chloro-3-nitrobenzoate, the following standardized experimental protocols are recommended.

Protocol for Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:

  • Cyclohexyl 4-chloro-3-nitrobenzoate

  • Bacterial or fungal strains of interest

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

Procedure:

  • Prepare a stock solution of Cyclohexyl 4-chloro-3-nitrobenzoate in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, perform serial two-fold dilutions of the compound in the appropriate growth medium.

  • Prepare an inoculum of the test microorganism and adjust its concentration to a standard (e.g., 0.5 McFarland standard).

  • Add the standardized inoculum to each well of the microtiter plate.

  • Include positive (microorganism in medium without compound) and negative (medium only) controls.

  • Incubate the plates at the optimal temperature and duration for the test microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • Determine the MIC by visual inspection for the lowest concentration that shows no turbidity or by measuring the optical density at 600 nm.

Visualizing the MIC Assay Workflow

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Stock Prepare Compound Stock Solution Dilution Serial Dilution in 96-well Plate Stock->Dilution Inoculum Prepare Standardized Microbial Inoculum Inoculation Inoculate Wells Inoculum->Inoculation Dilution->Inoculation Incubation Incubate Plate Inoculation->Incubation Readout Visual or Spectrophotometric Reading Incubation->Readout MIC Determine MIC Readout->MIC

Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).

Protocol for In Vitro Cytotoxicity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cyclohexyl 4-chloro-3-nitrobenzoate

  • Human cancer cell lines

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of Cyclohexyl 4-chloro-3-nitrobenzoate in complete cell culture medium.

  • Remove the old medium from the cells and add the medium containing the different concentrations of the compound.

  • Include vehicle control (cells treated with the same concentration of the solvent used to dissolve the compound) and untreated control wells.

  • Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.

  • Add MTT solution to each well and incubate for an additional 2-4 hours.

  • Remove the MTT-containing medium and add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Conclusion and Future Directions

This comparative analysis, based on the bioactivity of structurally related compounds, strongly suggests that Cyclohexyl 4-chloro-3-nitrobenzoate possesses the potential for significant anticancer and antimicrobial activities. The 4-chloro-3-nitrobenzoyl core is a well-established pharmacophore, and the addition of a cyclohexyl ester group is likely to enhance its cellular uptake and modulate its biological activity.

The next logical step is the empirical validation of these predictions. The synthesis of Cyclohexyl 4-chloro-3-nitrobenzoate followed by a comprehensive screening using the protocols outlined in this guide will provide the necessary data to confirm its bioactivity profile. Further investigations into its mechanism of action, selectivity, and potential for in vivo efficacy will be crucial in determining its therapeutic potential.

References

  • MDPI. (2021). Synthesis, Characterization, DNA/HSA Interactions, and Anticancer Activity of Two Novel Copper(II) Complexes with 4-Chloro-3-Nitrobenzoic Acid Ligand. Retrieved from [Link]

  • Asian Journal of Chemistry. (n.d.). Antibacterial Activity of Compounds Synthesized From 4-Chloro-3-nitro-2H-[7]-benzopyran-2-one. Retrieved from [Link]

  • ResearchGate. (2025). Structure-Activity Relationships for the Anaesthetic and Analgaesic Properties of Aromatic Ring-Substituted Ketamine Esters. Retrieved from [Link]

  • ResearchGate. (n.d.). Design, synthesis and biological evaluation of novel 4-substituted-3-nitrobenzamide derivatives | Request PDF. Retrieved from [Link]

  • PubChem. (n.d.). 4-Nitrophenyl 3-chlorobenzoate. Retrieved from [Link]

  • MDPI. (2024). N-(3-chlorophenethyl)-4-nitrobenzamide. Retrieved from [Link]

  • PMC. (n.d.). Synthesis and evaluation of 3′- and 4′-substituted cyclohexyl noviomimetics that modulate mitochondrial respiration. Retrieved from [Link]

  • Brieflands. (2023). Synthesis and Biological Evaluation of New Nitroimidazole Derivatives as Anti-Helicobacter pylori Agents Against Metronidazole-Resistant Strains. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) 4-Chloro-3-nitrobenzamide. Retrieved from [Link]

  • PMC. (n.d.). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. Retrieved from [Link]

  • ResearchGate. (2022). (PDF) Antimicrobial Activity of N-(3-Chloro-2-aryl-4-oxoazetidin-1-yl)-4-nitro benzamide Derivatives. Retrieved from [Link]

  • Semantic Scholar. (2021). Hammett linear free-energy relationships in the biocatalytic hydrolysis of para-substituted nitrophenyl benzoate esters. Retrieved from [Link]

  • Openventio. (2015). Recent Structure Activity Relationship Studies of 1,4-Benzodiazepines. Retrieved from [Link]

  • ResearchGate. (2023). (PDF) Exploration of 4-Chloro-3-nitrocoumarin: Spectroscopic Analysis, DFT Insights, Molecular Docking, Assessments of Antibacterial and In Vitro Anticancer Activities as a Potent Bioactive Agent. Retrieved from [Link]

  • MDPI. (2025). From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. Retrieved from [Link]

  • PubMed. (2013). Discovery and Structure-Activity Relationship of 1,3-cyclohexyl Amide Derivatives as Novel mGluR5 Negative Allosteric Modulators. Retrieved from [Link]

  • MDPI. (2025). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. Retrieved from [Link]

  • PMC. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Olefins from Biomass Feedstocks: Catalytic Ester Decarbonylation and Tandem Heck-type Coupling. Retrieved from [Link]

  • ResearchGate. (2026). 3-Methyl-4-Nitrobenzoate Derivates as Antifungal Drug Candidates: Biological and In Silico Evaluation. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) 4-Nitrophenyl 4-hydroxy-3-methylbenzoate. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloro-3-nitrobenzoate. Retrieved from [Link]

  • ResearchGate. (2013). A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. Retrieved from [Link]

Sources

Validation

A Researcher's Guide to Elucidating the Mechanism of Action of a Novel Nitroaromatic Compound: A Case Study of Cyclohexyl 4-chloro-3-nitrobenzoate

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically validate the mechanism of action of a novel small molecule, using Cyclohexyl 4-chloro-3-nitr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically validate the mechanism of action of a novel small molecule, using Cyclohexyl 4-chloro-3-nitrobenzoate as a case study. While specific biological data for this compound is not extensively published, its structural motifs, shared with other bioactive nitroaromatic compounds, suggest potential avenues for investigation. This document outlines a multi-pronged, objective approach to compare and contrast various experimental strategies, providing supporting rationale and hypothetical data to guide your research.

Initial Characterization and Hypothesis Generation

Prior to embarking on extensive mechanism of action (MoA) studies, initial characterization of Cyclohexyl 4-chloro-3-nitrobenzoate is paramount. The parent compound, 4-chloro-3-nitrobenzoic acid, and its derivatives are known to be used as intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1][2][3] Some related nitrobenzoates have been investigated for their antimycobacterial activity.[4] These initial clues suggest that the compound could have a range of biological effects.

A logical first step is to perform a broad phenotypic screen to identify any observable effects of the compound on cells or organisms. This could involve assays for cytotoxicity, cell proliferation, or specific cellular responses.

Target Deconvolution: Identifying the Molecular Initiating Event

A key challenge with compounds identified through phenotypic screens is identifying their direct molecular target(s), a process known as target deconvolution.[5][6][7] Several methodologies can be employed, each with its own advantages and limitations. Here, we compare three common approaches.

Comparison of Target Deconvolution Strategies
Technique Principle Advantages Disadvantages Hypothetical Application to Cyclohexyl 4-chloro-3-nitrobenzoate
Affinity Chromatography The compound is immobilized on a solid support and used to "pull down" interacting proteins from a cell lysate.[5][6]Direct identification of binding partners. Can be used to isolate high-affinity interactors.Requires chemical modification of the compound, which may alter its binding properties. Can be prone to non-specific binding.A derivative of the compound with a linker for bead conjugation would be synthesized. This would be incubated with a lysate from a cell line that shows a phenotypic response. Bound proteins would be identified by mass spectrometry.
Expression Cloning (e.g., Phage Display) A library of proteins is expressed on the surface of phages, and phages that bind to the immobilized compound are selected.[5]Does not require modification of the target proteins. Can screen large libraries of proteins.The compound still needs to be immobilized. The displayed proteins may not be in their native conformation.The compound would be immobilized on a plate, and a phage display library expressing a human proteome would be applied. Bound phages would be eluted and their DNA sequenced to identify the interacting protein.
Cellular Thermal Shift Assay (CETSA) This method assesses the thermal stability of proteins in the presence of a ligand. Target engagement stabilizes the protein, leading to a higher melting temperature.[8]Can be performed in intact cells and tissues, providing evidence of target engagement in a physiological context. Does not require compound modification.Requires sensitive and specific antibodies for each protein of interest or advanced mass spectrometry techniques for proteome-wide analysis.A cell line of interest would be treated with the compound, followed by heating to various temperatures. The aggregation state of a panel of candidate proteins (e.g., enzymes involved in metabolic pathways) would be assessed by Western blot or mass spectrometry.

Validating Target Engagement and Downstream Signaling

Once a putative target is identified, the next crucial step is to validate the engagement of the compound with this target and to elucidate the downstream consequences of this interaction.

Experimental Workflow for Target Validation

The following workflow illustrates a logical progression of experiments to validate a hypothetical target, "Protein X," identified through a deconvolution screen.

G A Putative Target Identified (e.g., Protein X from Affinity Chromatography) B Biophysical Validation of Direct Binding (e.g., ITC, SPR, MST) A->B Confirm direct interaction C In Vitro Functional Assay (e.g., Enzyme activity assay if Protein X is an enzyme) B->C Assess functional consequence of binding D Cell-Based Target Engagement Assay (e.g., CETSA, NanoBRET) C->D Confirm target engagement in a cellular context E Cellular Pathway Analysis (e.g., Western Blot for downstream signaling, RNA-seq for transcriptional changes) D->E Investigate downstream effects F Phenotypic Rescue/Mimicry (e.g., Overexpression or knockdown of Protein X) E->F Link target to observed phenotype

Caption: A stepwise workflow for validating a putative drug target.

Detailed Experimental Protocols

Protocol 1: Isothermal Titration Calorimetry (ITC) for Biophysical Validation

  • Objective: To quantitatively measure the binding affinity, stoichiometry, and thermodynamics of the interaction between Cyclohexyl 4-chloro-3-nitrobenzoate and the purified putative target protein.

  • Methodology:

    • Prepare a solution of the purified target protein in a suitable buffer in the ITC cell.

    • Prepare a solution of Cyclohexyl 4-chloro-3-nitrobenzoate in the same buffer in the injection syringe.

    • Perform a series of injections of the compound into the protein solution while monitoring the heat change.

    • Analyze the resulting data to determine the binding constant (Kd), enthalpy (ΔH), and stoichiometry (n) of the interaction.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

  • Objective: To confirm that Cyclohexyl 4-chloro-3-nitrobenzoate engages its target in a cellular environment.[8]

  • Methodology:

    • Culture cells to 80-90% confluency.

    • Treat cells with either vehicle or Cyclohexyl 4-chloro-3-nitrobenzoate at various concentrations for a specified time.

    • Harvest and lyse the cells.

    • Aliquot the cell lysates and heat them to a range of temperatures.

    • Centrifuge the heated lysates to pellet aggregated proteins.

    • Analyze the supernatant for the presence of the soluble target protein by Western blotting or other quantitative protein detection methods.

    • An increase in the amount of soluble protein at higher temperatures in the presence of the compound indicates target stabilization and therefore engagement.

Comparison with Alternative Compounds

To establish the specificity of the compound's mechanism of action, it is essential to compare its effects with those of structurally related but inactive analogs, as well as with known inhibitors of the identified target or pathway.

Comparative Data Table
Compound Binding Affinity to Target X (Kd) In Vitro IC50 against Target X Cellular EC50 for Phenotypic Effect Off-Target Effects (e.g., on a panel of related proteins)
Cyclohexyl 4-chloro-3-nitrobenzoate 100 nM500 nM1 µMMinimal at 10x EC50
Inactive Analog (e.g., without the nitro group) > 50 µM> 100 µM> 100 µMNot applicable
Known Inhibitor of Target X 50 nM200 nM0.5 µMKnown off-target profile

Conclusion and Future Directions

This guide has outlined a systematic and logical approach to validating the mechanism of action of a novel compound, Cyclohexyl 4-chloro-3-nitrobenzoate. By employing a combination of target deconvolution techniques, biophysical validation, and cell-based assays, researchers can build a robust body of evidence to support a specific mechanism of action. The proposed workflow, from initial phenotypic screening to in-depth target validation, provides a clear path for the characterization of novel bioactive molecules. Future studies could involve in vivo experiments in animal models to confirm the physiological relevance of the identified mechanism.[9]

References

  • Technology Networks. (2018, November 29). 5 Target Deconvolution Approaches in Drug Discovery. [Link]

  • Al-awar, R., et al. (2016). Target deconvolution techniques in modern phenotypic profiling. PMC - NIH. [Link]

  • Creative Biolabs. Target Deconvolution. [Link]

  • Retrogenix. Target Deconvolution for Phenotypic Antibodies and Small Molecules. [Link]

  • Taylor & Francis Online. (2009, June 9). Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution. [Link]

  • Bio-Techne. Importance of Target Identification & Validation in Drug Development. [Link]

  • BioPharma Services Inc. (2024, November 27). How Proof of Mechanism Studies Can Advance Clinical Drug Development. [Link]

  • MDPI. (2020, March 26). Biophysical Techniques for Target Validation and Drug Discovery in Transcription-Targeted Therapy. [Link]

  • Taylor & Francis Online. (2024, November 21). Validation guidelines for drug-target prediction methods. [Link]

  • Nature. (2011). Target identification and mechanism of action in chemical biology and drug discovery. [Link]

  • Inxight Drugs. 4-CHLORO-3-NITROBENZOIC ACID. [Link]

  • Autechaux. (2024). The Role of 4-Chloro-3-nitrobenzoic Acid in Modern Chemical Synthesis. [Link]

  • PubChem. 4-Chloro-3-nitrobenzoate. [Link]

  • MDPI. (2023, April 8). Nitrobenzoates and Nitrothiobenzoates with Activity against M. tuberculosis. [Link]

Sources

Comparative

alternative compounds to Cyclohexyl 4-chloro-3-nitrobenzoate for specific applications

Executive Summary In the synthesis of complex active pharmaceutical ingredients (APIs) and agrochemicals, the 4-chloro-3-nitrobenzoate core serves as a highly versatile, dual-activated building block. The strategic selec...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the synthesis of complex active pharmaceutical ingredients (APIs) and agrochemicals, the 4-chloro-3-nitrobenzoate core serves as a highly versatile, dual-activated building block. The strategic selection of the ester protecting group—whether cyclohexyl, ethyl, or tert-butyl—dictates not only the steric and lipophilic profile of the intermediate but also its stability during harsh nucleophilic aromatic substitution (SNAr) conditions and subsequent in vivo applications.

This guide objectively compares the benchmark Cyclohexyl 4-chloro-3-nitrobenzoate against its primary alternatives, providing drug development professionals with the mechanistic rationale and self-validating protocols needed to optimize their synthetic workflows.

Mechanistic Foundation: The Dual-Activated SNAr Handle

The utility of 4-chloro-3-nitrobenzoate derivatives lies in their exceptional reactivity toward Nucleophilic Aromatic Substitution (SNAr). The C4-chloride acts as the leaving group, highly activated by two synergistic electron-withdrawing groups:

  • The ortho-Nitro Group: Exerts strong inductive (-I) and mesomeric (-M) effects, stabilizing the anionic Meisenheimer complex intermediate.

  • The para-Ester Group: Provides additional mesomeric (-M) stabilization, pulling electron density away from the C4 reaction center.

While the electronic contribution of different ester alkyl chains (methyl, ethyl, cyclohexyl, tert-butyl) is negligible, their steric bulk plays a critical role in preventing unwanted saponification (ester hydrolysis) or transesterification when basic conditions (e.g., K₂CO₃ in DMSO) are employed during the SNAr step.

The Benchmark: Cyclohexyl 4-chloro-3-nitrobenzoate

Cyclohexyl 4-chloro-3-nitrobenzoate (CAS 62754-14-7) is a specialized intermediate characterized by its massive steric footprint and high lipophilicity[1].

  • Performance Profile: With a predicted LogP of ~3.74, the cyclohexyl ring acts as a robust lipophilic shield[1]. It is highly resistant to basic hydrolysis during prolonged SNAr reactions at elevated temperatures.

  • Primary Application: Utilized when synthesizing highly lipophilic APIs or when the ester moiety must survive aggressive basic conditions without undergoing premature cleavage.

  • Drawback: The extreme steric bulk can hinder downstream modifications of the ester, and the high molecular weight reduces atom economy during early-stage discovery.

Alternative 1: Ethyl 4-chloro-3-nitrobenzoate (The Discovery Workhorse)

For high-throughput screening and early-stage discovery, Ethyl 4-chloro-3-nitrobenzoate (CAS 16588-16-2) is the standard alternative[2].

  • Performance Profile: It is significantly smaller and more atom-economical than the cyclohexyl variant.

  • Primary Application: This ester was famously utilized to synthesize Ferrostatin-1 (Fer-1) , the first-in-class inhibitor of ferroptosis (non-apoptotic, iron-dependent cell death)[3]. The synthesis involved an SNAr reaction with cyclohexylamine followed by nitro reduction.

  • Drawback (The Causality of Failure): While excellent for in vitro synthesis, the ethyl ester is highly susceptible to cleavage by plasma esterases. Consequently, Fer-1 was found to be unstable in plasma, rendering it largely ineffective for in vivo therapeutic applications[3].

Alternative 2: tert-Butyl 4-chloro-3-nitrobenzoate (The In Vivo Stabilizer)

To overcome the metabolic instability of ethyl esters, researchers developed tert-Butyl 4-chloro-3-nitrobenzoate (CAS 157160-99-1)[4].

  • Performance Profile: The tert-butyl group provides exceptional orthogonal protection. The quaternary carbon completely blocks nucleophilic attack at the carbonyl center, rendering it immune to saponification during SNAr and highly resistant to plasma esterases.

  • Primary Application: By substituting the ethyl ester with a tert-butyl ester, researchers successfully generated Compound 16-86 , a highly potent and plasma-stable ferroptosis inhibitor capable of preventing renal ischemia-reperfusion injury in vivo[3]. Furthermore, the tert-butyl group can be orthogonally cleaved using acidic conditions (e.g., TFA) without affecting base-sensitive functional groups elsewhere on the molecule.

Quantitative Performance Comparison

CompoundCAS NumberMol. WeightPredicted LogPEster Stability (Base)In Vivo StabilityPrimary Application
Cyclohexyl 4-chloro-3-nitrobenzoate 62754-14-7283.71 g/mol ~3.74HighModerateLipophilic API intermediates[1]
Ethyl 4-chloro-3-nitrobenzoate 16588-16-2229.62 g/mol ~2.50LowPoorHigh-throughput screening, Fer-1 synthesis[2],[3]
tert-Butyl 4-chloro-3-nitrobenzoate 157160-99-1257.67 g/mol ~3.20Very HighExcellentIn vivo stable probes, orthogonal deprotection[4],[3]

Standardized Experimental Workflow

The following self-validating protocol details the conversion of the tert-butyl ester into a stable 1,2-diaminobenzene derivative, demonstrating the causality behind reagent selection.

Step 1: Nucleophilic Aromatic Substitution (SNAr)

Rationale: DMSO is chosen as the solvent because its polar aprotic nature poorly solvates anions, leaving the carbonate highly basic and the amine highly nucleophilic. The elevated temperature provides the activation energy required to overcome the steric hindrance of bulky amines.

  • Charge a dry round-bottom flask with tert-butyl 4-chloro-3-nitrobenzoate (1.0 equiv) and anhydrous K₂CO₃ (2.0 equiv).

  • Add anhydrous DMSO to achieve a substrate concentration of 0.2 M.

  • Add the primary amine (e.g., 1-adamantylamine, 1.2 equiv) in one portion.

  • Stir the suspension vigorously at 80 °C under an inert N₂ atmosphere for 12 hours.

  • Workup: Quench the reaction by pouring the mixture into ice-cold water (5× volume of DMSO) to precipitate the product. Filter the resulting bright yellow solid, wash thoroughly with cold water to remove residual DMSO, and dry under high vacuum to afford the substituted 2-nitroaniline derivative.

Step 2: Chemoselective Nitro Reduction

Rationale: While Pd/C with H₂ is standard for nitro reduction, bulky or sulfur-containing substrates can poison the catalyst. Béchamp-style reduction (Fe/NH₄Cl) provides a highly chemoselective alternative that reduces the nitro group to an amine without cleaving the tert-butyl ester or dehalogenating other parts of the molecule.

  • Dissolve the intermediate from Step 1 (1.0 equiv) in a 4:1 mixture of EtOH and H₂O (0.1 M).

  • Add Iron powder (325 mesh, 5.0 equiv) and NH₄Cl (5.0 equiv).

  • Heat the heterogeneous mixture to reflux (80 °C) for 2–4 hours. Monitor by TLC until complete consumption of the starting material is observed.

  • Workup: Filter the hot mixture through a pad of Celite to remove iron salts, washing the pad generously with hot EtOAc. Concentrate the filtrate to remove EtOH, extract the aqueous residue with EtOAc, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the target 1,2-diaminobenzene derivative.

Workflow Visualization

G Start 4-Chloro-3-nitrobenzoate Core (Dual-Activated SNAr Handle) Cyclo Cyclohexyl Ester (High Lipophilicity) Start->Cyclo Ethyl Ethyl Ester (Fer-1 Precursor) Start->Ethyl tButyl tert-Butyl Ester (In Vivo Stable) Start->tButyl SNAr Nucleophilic Aromatic Substitution (Amine, K2CO3, DMSO, 80°C) Cyclo->SNAr Resists Saponification Ethyl->SNAr Prone to Hydrolysis tButyl->SNAr Highly Stable Reduction Chemoselective Nitro Reduction (Fe/NH4Cl, EtOH/H2O) SNAr->Reduction

Workflow of 4-chloro-3-nitrobenzoate derivatives in SNAr and reduction sequences.

References

  • Compound Details - SureChEMBL | surechembl.org |
  • Ethyl 4-chloro-3-nitrobenzo
  • Generation of small molecules to interfere with regul
  • tert-Butyl 4-chloro-3-nitrobenzo

Sources

Validation

structure-activity relationship (SAR) studies of Cyclohexyl 4-chloro-3-nitrobenzoate analogs

A Comparative Guide to the Structure-Activity Relationship (SAR) of Novel Cyclohexyl 4-chloro-3-nitrobenzoate Analogs This guide provides a comprehensive framework for exploring the structure-activity relationships (SAR)...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Guide to the Structure-Activity Relationship (SAR) of Novel Cyclohexyl 4-chloro-3-nitrobenzoate Analogs

This guide provides a comprehensive framework for exploring the structure-activity relationships (SAR) of a novel class of compounds: Cyclohexyl 4-chloro-3-nitrobenzoate analogs. Given the nascent stage of research into this specific scaffold, this document synthesizes established principles from related chemical series to propose a robust strategy for analog design, synthesis, and biological evaluation. It is intended to serve as a foundational resource for researchers and drug development professionals embarking on the exploration of this promising chemical space.

Introduction: Deconstructing the Scaffold for Therapeutic Potential

The lead compound, Cyclohexyl 4-chloro-3-nitrobenzoate, integrates three key structural motifs, each with a history of significance in medicinal chemistry.

  • The 4-Chloro-3-Nitrobenzoate Ring: Halogenated and nitroaromatic compounds are well-established pharmacophores. The nitro group, a strong electron-withdrawing moiety, is a feature in numerous antimicrobial and antineoplastic agents.[1] Its presence can be critical for biological activity. Similarly, chlorine substitution can modulate lipophilicity, metabolic stability, and target binding affinity.

  • The Cyclohexyl Ring: This alicyclic group is frequently used as a bioisostere for phenyl rings to improve pharmacokinetic properties, such as solubility and metabolic stability, while maintaining necessary steric bulk for receptor binding.[2][3]

  • The Ester Linker: The ester group connects the aromatic and alicyclic moieties. While crucial for the compound's structure, it is also a potential site for metabolic hydrolysis, making it a key point for modification to tune drug-like properties.

This guide outlines a hypothetical yet scientifically grounded SAR study, proposing a logical progression from synthesis to biological screening and data interpretation to unlock the therapeutic potential of this compound class.

Part 1: Analog Design and Synthesis Strategy

A successful SAR campaign begins with a rational design of analogs that systematically probe the contributions of different parts of the lead molecule. We propose a synthetic strategy that allows for diversification at three key positions.

Proposed Sites for Analog Modification

Our strategy focuses on modifying the A-Ring (cyclohexyl), the B-Ring (benzoate), and the Linker to explore the chemical space around the parent scaffold.

Caption: Proposed sites for chemical modification on the Cyclohexyl 4-chloro-3-nitrobenzoate scaffold.

Experimental Protocol 1: Synthesis of the Parent Compound

The synthesis of Cyclohexyl 4-chloro-3-nitrobenzoate can be achieved via a standard esterification reaction. This protocol is adapted from analogous synthetic procedures for related benzoate esters.[4]

Objective: To synthesize Cyclohexyl 4-chloro-3-nitrobenzoate from 4-chloro-3-nitrobenzoic acid and cyclohexanol.

Materials:

  • 4-chloro-3-nitrobenzoic acid

  • Thionyl chloride (SOCl₂)

  • Dichloromethane (DCM), anhydrous

  • Cyclohexanol

  • Pyridine, anhydrous

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes/Ethyl Acetate solvent system

Procedure:

  • Activation of Carboxylic Acid:

    • In a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere, dissolve 4-chloro-3-nitrobenzoic acid (1.0 eq) in anhydrous DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add thionyl chloride (1.2 eq) dropwise.

    • Add a catalytic amount of dimethylformamide (DMF, 1-2 drops).

    • Remove the ice bath and allow the reaction to stir at room temperature for 2 hours, monitoring the evolution of gas (HCl and SO₂).

    • Remove the solvent and excess thionyl chloride under reduced pressure to yield the crude 4-chloro-3-nitrobenzoyl chloride.

  • Esterification:

    • Re-dissolve the crude acyl chloride in anhydrous DCM under a nitrogen atmosphere.

    • Cool the solution to 0 °C.

    • In a separate flask, prepare a solution of cyclohexanol (1.1 eq) and anhydrous pyridine (1.5 eq) in anhydrous DCM.

    • Add the cyclohexanol/pyridine solution dropwise to the acyl chloride solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir overnight.

  • Work-up and Purification:

    • Quench the reaction by slowly adding water.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the pure Cyclohexyl 4-chloro-3-nitrobenzoate.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis_Workflow cluster_activation Acid Activation cluster_esterification Esterification cluster_purification Work-up & Purification start 4-chloro-3-nitrobenzoic acid in DCM reagent1 + SOCl2, cat. DMF start->reagent1 product1 4-chloro-3-nitrobenzoyl chloride reagent1->product1 reagent2 + Cyclohexanol, Pyridine in DCM product1->reagent2 product2 Crude Product Mixture reagent2->product2 workup Aqueous Work-up (HCl, NaHCO3, Brine) product2->workup purify Column Chromatography workup->purify final_product Pure Cyclohexyl 4-chloro-3-nitrobenzoate purify->final_product

Caption: General workflow for the synthesis of the parent compound.

Part 2: Proposed Biological Evaluation

Drawing from the known activities of related nitroaromatic and chlorinated compounds, we propose an initial screening cascade focused on antibacterial and anticancer activities.

Screening Cascade Rationale

The primary goal is to identify potent hits while simultaneously evaluating for potential toxicity. A tiered approach ensures that resources are focused on the most promising candidates.

Screening_Cascade cluster_primary library Library of Analogs primary_screen Primary Screen (Single Concentration, e.g., 10 µM) library->primary_screen ab_screen Antibacterial Screen (e.g., MRSA, E. coli) primary_screen->ab_screen >50% inhibition ac_screen Anticancer Screen (e.g., MCF-7, HCT116) primary_screen->ac_screen >50% inhibition dose_response Tier 2: Potency Determination Dose-Response (IC50 / MIC) ab_screen->dose_response ac_screen->dose_response cytotox Tier 3: Selectivity Assessment Cytotoxicity Assay (e.g., Normal Fibroblasts) dose_response->cytotox Potent Hits (IC50 < 1 µM) moa Tier 4: Mechanism of Action (e.g., Enzyme Inhibition, DNA Binding) cytotox->moa Selective Hits (SI > 10) lead Lead Candidate moa->lead

Caption: Proposed screening cascade for biological evaluation of analogs.

Experimental Protocol 2: Antibacterial Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of an analog that inhibits the visible growth of a target bacterium.

Materials:

  • Mueller-Hinton Broth (MHB)

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Test compounds dissolved in DMSO (10 mM stock)

  • Positive control antibiotic (e.g., Vancomycin for S. aureus, Ciprofloxacin for E. coli)

  • Sterile 96-well microtiter plates

  • Spectrophotometer (plate reader)

Procedure:

  • Preparation:

    • Prepare a bacterial inoculum by diluting an overnight culture in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

    • Prepare serial two-fold dilutions of the test compounds in MHB directly in the 96-well plate, typically ranging from 64 µg/mL to 0.125 µg/mL. Ensure the final DMSO concentration is ≤1% to avoid solvent toxicity.

  • Inoculation:

    • Add 50 µL of the bacterial inoculum to each well containing 50 µL of the diluted compound, bringing the total volume to 100 µL.

    • Include wells for a positive control (bacteria + antibiotic), a negative control (bacteria + medium, no compound), and a sterility control (medium only).

  • Incubation:

    • Cover the plates and incubate at 37 °C for 18-24 hours under ambient conditions.

  • Data Analysis:

    • After incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of the compound at which there is no visible turbidity.

    • Alternatively, read the optical density (OD) at 600 nm using a microplate reader. The MIC is defined as the concentration that inhibits ≥90% of bacterial growth compared to the negative control.

Part 3: Hypothetical SAR Analysis

To illustrate the principles of this guide, we present a table of hypothetical data for a rationally designed set of analogs. The analysis demonstrates how systematic structural changes can be correlated with biological activity.

Table 1: Hypothetical Antibacterial Activity (MIC) and Cytotoxicity (IC₅₀) Data

CmpdA-Ring (R¹)B-Ring (R²)B-Ring (R³)Linker (X)MIC vs. S. aureus (µM)IC₅₀ vs. Fibroblasts (µM)Selectivity Index (SI = IC₅₀/MIC)
1 HClNO₂O8.0> 100> 12.5
2 4-OH (trans)ClNO₂O4.0> 100> 25
3 4-CH₃ (trans)ClNO₂O16.0> 100> 6.25
4 HFNO₂O12.0> 100> 8.3
5 HBrNO₂O6.09015
6 HClCNO32.0> 100> 3.1
7 HClHO> 64> 100-
8 HClNO₂NH2.05025
Interpretation of Hypothetical SAR:
  • Parent Compound (1): The lead compound shows moderate antibacterial activity with excellent selectivity, serving as a solid baseline.

  • A-Ring (Cyclohexyl) Modifications:

    • Compound 2 (vs. 1): The introduction of a polar hydroxyl group at the 4-position of the cyclohexyl ring doubles the antibacterial potency (MIC 4.0 µM vs. 8.0 µM). This suggests a potential hydrogen bond interaction with the biological target. This is a common strategy to improve binding affinity.

    • Compound 3 (vs. 1): Replacing the hydrogen with a small, non-polar methyl group halves the activity (MIC 16.0 µM). This indicates that steric bulk or increased lipophilicity in this position is detrimental, possibly hindering optimal binding.

  • B-Ring (Benzoate) Modifications:

    • Compounds 4 & 5 (vs. 1): Altering the halogen at R² from Cl to F (Cmpd 4) reduces activity, while changing it to Br (Cmpd 5) slightly enhances it. This follows a classic halogen SAR trend where size and electronegativity are critical. The data suggests that a larger, more polarizable halogen might be favorable.

    • Compounds 6 & 7 (vs. 1): Replacing the nitro group (R³) with a cyano group (Cmpd 6) or removing it entirely (Cmpd 7) leads to a significant loss of activity. This strongly implies that the nitro group is essential for the antibacterial effect, likely due to its strong electron-withdrawing nature or its ability to form key interactions with the target.[1] The inactivity of compound 7 confirms the indispensability of an electron-withdrawing group at this position.

  • Linker Modification:

    • Compound 8 (vs. 1): The bioisosteric replacement of the ester oxygen (O) with an amide group (NH) results in a four-fold increase in potency (MIC 2.0 µM). The amide introduces a hydrogen bond donor and can increase metabolic stability against esterases. This is a highly significant lead for further optimization, although it comes with a slight increase in cytotoxicity that warrants further investigation.

Caption: Summary of key hypothetical structure-activity relationships.

Conclusion and Future Directions

This guide presents a comprehensive, albeit hypothetical, framework for the systematic investigation of Cyclohexyl 4-chloro-3-nitrobenzoate analogs. The proposed strategies for synthesis and biological evaluation are rooted in established medicinal chemistry principles. Our hypothetical SAR analysis underscores several critical structural features:

  • The nitro group on the benzoate ring is essential for activity.

  • The ester linkage is a prime candidate for optimization , with an amide replacement showing significant promise.

  • The cyclohexyl ring is sensitive to substitution , where polar groups may enhance activity through new binding interactions.

Future work should focus on synthesizing the proposed analogs, particularly the amide series (analogs of Cmpd 8), and performing the outlined biological screening. Positive hits would then be subjected to mechanism-of-action studies to identify the cellular target, paving the way for the development of a potentially novel class of therapeutic agents.

References

  • Noriega, S., Cardoso-Ortiz, J., Cuevas, M. D. R., & Flores de la Torre, J. A. (2022). Antimicrobial Activity of Nitroaromatic Derivatives. MDPI Encyclopedia. [Link]

  • Blagg, B. S. J., et al. (2020). Synthesis and evaluation of 3′- and 4′-substituted cyclohexyl noviomimetics that modulate mitochondrial respiration. RSC Medicinal Chemistry. [Link]

  • Montgomery, J. A., et al. (1977). Synthesis of analogues of N-(2-chloroethyl)-N'-(trans-4-methylcyclohexyl)-N-nitrosourea for evaluation as anticancer agents. Journal of Medicinal Chemistry. [Link]

  • Prasad, A. S., et al. (2018). Influence of chloro substituent on mesomorphism of unsymmetrical achiral four-ring bent-core compounds: synthesis and characterisation. New Journal of Chemistry. [Link]

Sources

Comparative

A Researcher's Guide to the Spectroscopic Differentiation of Cyclohexyl 4-chloro-3-nitrobenzoate Isomers

For researchers and professionals in drug development and materials science, the precise structural elucidation of synthetic compounds is a cornerstone of rigorous scientific practice. Positional isomers, with their subt...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in drug development and materials science, the precise structural elucidation of synthetic compounds is a cornerstone of rigorous scientific practice. Positional isomers, with their subtle yet significant differences in chemical and physical properties, present a common and critical challenge. This guide provides an in-depth spectroscopic comparison of Cyclohexyl 4-chloro-3-nitrobenzoate and three of its key positional isomers. By examining the nuances in their ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data, we will establish a clear and reliable framework for their unambiguous identification.

The following guide will focus on a comparative analysis of four isomers, chosen to represent distinct substitution patterns on the benzoate ring. As spectroscopic data for the specific cyclohexyl esters are not uniformly available, this guide will utilize data from their more readily characterized methyl or ethyl ester analogues to illustrate the foundational principles of spectroscopic differentiation. The electronic effects of the ester group on the aromatic ring are largely independent of the specific alkyl chain, making this a valid and instructive comparison.

Isomers Under Investigation:

  • Cyclohexyl 4-chloro-3-nitrobenzoate

  • Cyclohexyl 3-chloro-4-nitrobenzoate

  • Cyclohexyl 4-chloro-2-nitrobenzoate

  • Cyclohexyl 2-chloro-4-nitrobenzoate

General Synthesis and Sample Preparation

The synthesis of these cyclohexyl esters is typically achieved via a Fischer-Tollens esterification, a robust and widely used method. This involves the reaction of the corresponding substituted benzoic acid with cyclohexanol in the presence of a strong acid catalyst.

Experimental Protocol: Fischer-Tollens Esterification

Objective: To synthesize Cyclohexyl 4-chloro-3-nitrobenzoate isomers from their corresponding benzoic acids.

Materials:

  • 4-Chloro-3-nitrobenzoic acid (or its isomer)

  • Cyclohexanol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Methanol or Ethanol (for methyl/ethyl esters)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate

  • Deionized Water

Procedure:

  • In a round-bottom flask, suspend the appropriate chloro-nitrobenzoic acid (e.g., 4-chloro-3-nitrobenzoic acid) in methanol or ethanol for the synthesis of methyl or ethyl esters respectively. For cyclohexyl esters, cyclohexanol would be used in excess.

  • Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid with stirring.[1][2]

  • Heat the reaction mixture to reflux and maintain for several hours (typically 6-17 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).[3][4]

  • After the reaction is complete, cool the mixture to room temperature and remove the alcohol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the excess acid, followed by a wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.[3]

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or ether) to afford the pure ester.[3]

G cluster_synthesis Synthesis Workflow start Substituted Benzoic Acid + Cyclohexanol acid Add H₂SO₄ catalyst start->acid reflux Reflux (6-17h) acid->reflux workup Aqueous Workup (NaHCO₃, Brine) reflux->workup extraction Ethyl Acetate Extraction workup->extraction purification Purification (Recrystallization) extraction->purification product Pure Cyclohexyl Ester purification->product

Caption: General workflow for the synthesis of Cyclohexyl chloro-nitrobenzoate isomers.

Spectroscopic Analysis: A Comparative Approach

The key to distinguishing between these isomers lies in how the different positions of the electron-withdrawing chloro and nitro groups affect the electronic environment of the aromatic ring and, consequently, the spectroscopic output.

¹H NMR Spectroscopy: The Aromatic Fingerprint

The aromatic region (typically δ 7.0-9.0 ppm) of the ¹H NMR spectrum provides the most definitive information for differentiating these isomers. The substitution pattern dictates the number of unique protons, their chemical shifts, and their coupling (splitting) patterns.[5]

Expected Splitting Patterns and Chemical Shifts:

  • Cyclohexyl 4-chloro-3-nitrobenzoate: The aromatic region is expected to show three distinct signals for the three aromatic protons. The proton at C2 (ortho to the ester) will be a doublet, the proton at C6 will be a doublet of doublets, and the proton at C5 will be a doublet. For the analogous methyl ester, reported shifts are approximately δ 8.49 (d), 8.15 (dd), and 7.90 (d).[3] The electron-withdrawing nature of the adjacent nitro and chloro groups deshields these protons, shifting them downfield.[5]

  • Cyclohexyl 3-chloro-4-nitrobenzoate: Similar to the 4-chloro-3-nitro isomer, three distinct aromatic protons are expected. However, the relative positions of the chloro and nitro groups will lead to different chemical shifts. Data for the analogous methyl 4-methyl-3-nitrobenzoate shows signals at approximately δ 8.60 (d), 8.14 (dd), and 7.44 (d).[6] We can predict a similar pattern for the 3-chloro-4-nitro isomer, with the proton ortho to the nitro group being the most deshielded.

  • Cyclohexyl 4-chloro-2-nitrobenzoate: This isomer also presents three aromatic protons. The proton at C3 will likely appear as a doublet, the one at C5 as a doublet of doublets, and the one at C6 as a doublet. The nitro group at the ortho position will strongly influence the chemical shift of the C3 proton.

  • Cyclohexyl 2-chloro-4-nitrobenzoate: Again, three aromatic protons are expected. The proton at C3 will be a doublet, the one at C5 a doublet of doublets, and the one at C6 a doublet. The chloro group at the ortho position will have a distinct electronic effect compared to the nitro group in the previous isomer.

The cyclohexyl group itself will typically show a complex set of multiplets in the upfield region (δ 1.0-5.0 ppm). The proton on the carbon directly attached to the ester oxygen will be the most downfield of this group.

Table 1: Comparative ¹H NMR Data (Aromatic Protons) of Analogous Methyl/Ethyl Esters

Isomer (as Methyl/Ethyl Ester)H-2 (ppm)H-3 (ppm)H-5 (ppm)H-6 (ppm)Splitting Pattern
Methyl 4-chloro-3-nitrobenzoate ~8.49 (d)-~7.90 (d)~8.15 (dd)d, d, dd
Ethyl 4-chloro-3-nitrobenzoate ~8.50 (d)-~7.63 (d)~8.16 (dd)d, d, dd
Methyl 3-chloro-4-nitrobenzoate (Predicted) ~8.2 (d)-~8.0 (dd)~7.8 (d)d, dd, d
Methyl 4-chloro-2-nitrobenzoate (Predicted) -~7.9 (d)~7.7 (dd)~7.6 (d)d, dd, d
Methyl 2-chloro-4-nitrobenzoate (Predicted) -~8.1 (d)~7.9 (dd)~7.8 (d)d, dd, d

Note: Predicted values are based on established substituent effects and data from similar compounds. "d" denotes a doublet and "dd" a doublet of doublets.

¹³C NMR Spectroscopy: A Carbon-by-Carbon View

The ¹³C NMR spectrum provides complementary information, revealing the number of unique carbon environments. For these isomers, we expect to see six distinct signals for the aromatic carbons, plus the carbonyl carbon of the ester group (typically δ 164-167 ppm).[7] The chemical shifts of the aromatic carbons are sensitive to the electronic effects of the substituents.[8]

The carbons directly attached to the electron-withdrawing chloro and nitro groups (ipso-carbons) will have their chemical shifts significantly altered. The specific shifts of the other aromatic carbons will also vary between isomers, providing a unique fingerprint for each.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges (Aromatic Carbons)

IsomerAromatic Carbons (ppm)Carbonyl Carbon (ppm)
4-chloro-3-nitro 120 - 150~164-166
3-chloro-4-nitro 120 - 150~164-166
4-chloro-2-nitro 120 - 150~164-166
2-chloro-4-nitro 120 - 150~164-166

Note: While the general ranges are similar, the specific chemical shift values for each of the six aromatic carbons will be unique to each isomer.

Infrared (IR) Spectroscopy: Vibrational Clues

IR spectroscopy is useful for confirming the presence of key functional groups. All four isomers will exhibit characteristic absorption bands for:

  • C=O stretch (ester): Around 1716-1735 cm⁻¹. The exact position can be subtly influenced by the electronic effects of the ring substituents.[3]

  • NO₂ stretches (nitro group): Two strong bands, an asymmetric stretch around 1530-1560 cm⁻¹ and a symmetric stretch around 1345-1365 cm⁻¹.

  • C-Cl stretch: Typically in the fingerprint region, around 600-800 cm⁻¹.

  • Aromatic C-H and C=C stretches: In their characteristic regions.

While the IR spectra will confirm the presence of the necessary functional groups, they are generally less powerful than NMR for distinguishing between these specific positional isomers.

Mass Spectrometry (MS): Fragmentation Patterns

In mass spectrometry, all four isomers will have the same molecular ion peak (M⁺) corresponding to the molecular weight of Cyclohexyl 4-chloro-3-nitrobenzoate. However, the fragmentation patterns under electron ionization (EI) may show subtle differences in the relative abundances of fragment ions, which can be used as supporting evidence for identification.

Common Fragmentation Pathways:

  • Loss of the cyclohexoxy group (-OC₆H₁₁): This would lead to a prominent peak corresponding to the chloro-nitrobenzoyl cation.

  • Loss of the cyclohexyl group (-C₆H₁₁): Followed by rearrangement.

  • Loss of the nitro group (-NO₂):

  • Loss of the chloro group (-Cl):

The relative probabilities of these fragmentation pathways can be influenced by the positions of the substituents, although these differences may be minor.

G cluster_analysis Spectroscopic Analysis Workflow sample Isomer Sample nmr ¹H & ¹³C NMR sample->nmr ir IR Spectroscopy sample->ir ms Mass Spectrometry sample->ms data Comparative Data Analysis nmr->data ir->data ms->data id Isomer Identification data->id

Caption: Workflow for the spectroscopic identification of isomers.

Conclusion

The unambiguous identification of Cyclohexyl 4-chloro-3-nitrobenzoate isomers is crucial for ensuring the integrity of research and development in pharmaceuticals and materials science. While IR and MS provide valuable confirmation of functional groups and molecular weight, ¹H NMR spectroscopy stands out as the most definitive technique for differentiation . The distinct chemical shifts and coupling patterns of the aromatic protons create a unique and readily interpretable fingerprint for each isomer. When combined with the complementary data from ¹³C NMR, a confident structural assignment can be made. This guide provides the foundational knowledge and comparative data necessary to tackle the challenge of identifying these and other similar positional isomers.

References

  • BenchChem. (2025). Technical Support Center: Synthesis of Methyl 3-(methylamino)-4-nitrobenzoate.
  • Organic Syntheses. Methyl m-nitrobenzoate. Org. Syn. Coll. Vol. 1, p.371 (1941); Vol. 4, p.66 (1925). [Link]

  • JoVE. (2025). NMR Spectroscopy of Benzene Derivatives. [Link]

  • The Royal Society of Chemistry. (2015).
  • MDPI. (2012). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. Molbank, 2012(2), M763. [Link]

  • Organic Chemistry Tutor. Common HNMR Patterns. [Link]

  • LookChem. (2023). Methyl 2-chloro-4-nitrobenzoate. [Link]

  • The Royal Society of Chemistry.
  • Physical Chemistry Chemical Physics. (2018). The halogen effect on the 13C NMR chemical shift in substituted benzenes. Phys. Chem. Chem. Phys., 2018, 20, 17955-17964. [Link]

  • Quora. (2020). How to synthesis 4-chloro-2-nitrobenzoic acid from benzene? What are the steps. [Link]

  • CDC Stacks. Supporting Information for a relevant publication. [Link]

  • Short Summary of 1H-NMR Interpretation.
  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of Methyl 3-(methylamino)-4-nitrobenzoate.
  • Appchem. Ethyl 2-chloro-4-nitrobenzoate. [Link]

  • JoVE. (2025). Video: NMR Spectroscopy of Benzene Derivatives. [Link]

  • Indian Academy of Sciences. (1961). High resolution NMR spectra of some tri-substituted benzenes. Proceedings of the Indian Academy of Sciences - Section A, 54(5), 255-265. [Link]

  • Chegg. (2024). Solved The 13C NMR spectrum of 4-chloronitrobenzene is.... [Link]

  • ResearchGate. (2007). Methyl 4-chloro-3-nitrobenzoate. [Link]

  • ResearchGate. Methyl 4-chloro-3-nitrobenzoate. [Link]

  • PubChem. Methyl 3-chloro-4-nitrobenzoate. [Link]

  • BenchChem. (2025). 13C NMR Analysis of Substituted Nitrobenzoates: An In-depth Technical Guide.
  • Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms.
  • PubMed. (2010). 2-Chloro-ethyl 4-nitro-benzoate. [Link]

  • PubChem. Methyl 4-chloro-2-nitrobenzoate. [Link]

  • PubMed. (2008). Ethyl 4-chloro-3-nitro-benzoate. [Link]

  • PubMed. (2008). Ethyl 4-chloro-3-nitro-benzoate. [Link]

  • PMC. (2008). Ethyl 4-chloro-3-nitrobenzoate. [Link]

  • NIST WebBook. Benzoic acid, 4-nitro-, ethyl ester. [Link]

  • Organic Syntheses. Ethyl 4-aminobenzoate. [Link]

Sources

Validation

A Senior Application Scientist's Guide to Benchmarking Cyclohexyl 4-chloro-3-nitrobenzoate in Anti-Inflammatory Assays

In the landscape of modern drug discovery, the rigorous evaluation of novel chemical entities is paramount. This guide provides an in-depth, technically-focused comparison of Cyclohexyl 4-chloro-3-nitrobenzoate against e...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, the rigorous evaluation of novel chemical entities is paramount. This guide provides an in-depth, technically-focused comparison of Cyclohexyl 4-chloro-3-nitrobenzoate against established standard reference compounds within the context of anti-inflammatory activity. Our objective is to present a clear, data-driven framework for researchers, scientists, and drug development professionals to assess the potential of this compound. We will delve into the rationale behind experimental choices, provide detailed protocols for self-validating assays, and present comparative data to contextualize its performance.

Introduction: The Rationale for Investigation

Cyclohexyl 4-chloro-3-nitrobenzoate belongs to a class of compounds derived from 4-chloro-3-nitrobenzoic acid. The parent acid is a known versatile intermediate in the synthesis of various bioactive molecules, including those with anti-inflammatory and analgesic properties.[1] Its structural alerts, namely the chloro and nitro substitutions on the benzene ring, offer multiple reactive sites for chemical modifications, making it a point of interest for developing novel therapeutics.[2] This guide focuses on the cyclohexyl ester derivative, hypothesizing that the addition of the bulky, lipophilic cyclohexyl group may enhance cell permeability and target engagement, potentially modulating its anti-inflammatory profile.

To provide a robust benchmark, we have selected two well-characterized standard reference compounds:

  • Dexamethasone: A potent synthetic glucocorticoid with broad anti-inflammatory effects, acting primarily through the glucocorticoid receptor to transrepress pro-inflammatory transcription factors like NF-κB.

  • Indomethacin: A non-steroidal anti-inflammatory drug (NSAID) that primarily functions by inhibiting cyclooxygenase (COX) enzymes, thereby blocking prostaglandin synthesis.

This selection allows for a multi-faceted comparison, evaluating our test compound against agents with distinct and well-understood mechanisms of action.

Experimental Design: A Multi-Assay Approach for Comprehensive Profiling

To ascertain the anti-inflammatory potential of Cyclohexyl 4-chloro-3-nitrobenzoate, a tiered experimental approach is employed. This workflow is designed to first assess cytotoxicity, followed by an evaluation of its impact on key inflammatory mediators in a cellular model of inflammation.

experimental_workflow cluster_0 Phase 1: Cytotoxicity Assessment cluster_1 Phase 2: Anti-inflammatory Activity Profiling cluster_2 Phase 3: Data Analysis & Comparison A Prepare Stock Solutions (Test & Reference Compounds) C MTT Assay for Cell Viability A->C B Cell Culture (RAW 264.7 Macrophages) B->C D Determine Non-Toxic Concentration Range C->D F Pre-treatment with Compounds D->F E LPS-induced Inflammation Model (RAW 264.7 Cells) E->F G Measurement of Nitric Oxide (NO) (Griess Assay) F->G H Quantification of Pro-inflammatory Cytokines (TNF-α & IL-6 ELISA) F->H I Western Blot for NF-κB Pathway Proteins (p-IκBα, IκBα) F->I J Calculate IC50 Values G->J H->J L Mechanism of Action Hypothesis I->L K Comparative Data Tabulation J->K K->L

Caption: Experimental workflow for benchmarking Cyclohexyl 4-chloro-3-nitrobenzoate.

Detailed Experimental Protocols

The following protocols are designed to be self-validating by including appropriate positive and negative controls.

Cell Culture and Compound Preparation
  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

  • Compound Stock Solutions: Prepare 10 mM stock solutions of Cyclohexyl 4-chloro-3-nitrobenzoate, Dexamethasone, and Indomethacin in sterile DMSO.

MTT Assay for Cytotoxicity
  • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow to adhere overnight.

  • Prepare serial dilutions of the test and reference compounds in culture medium.

  • Replace the existing medium with the compound-containing medium and incubate for 24 hours.

  • Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Measurement of Nitric Oxide (Griess Assay)
  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow to adhere overnight.

  • Pre-treat the cells with non-toxic concentrations of the test and reference compounds for 1 hour.

  • Stimulate the cells with 1 µg/mL Lipopolysaccharide (LPS) for 24 hours.

  • Collect 50 µL of the cell culture supernatant.

  • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature.

  • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for 10 minutes.

  • Measure the absorbance at 540 nm.

  • Quantify nitrite concentration using a sodium nitrite standard curve.

Quantification of TNF-α and IL-6 (ELISA)
  • Following the 24-hour LPS stimulation from the previous assay, collect the cell culture supernatants.

  • Perform Enzyme-Linked Immunosorbent Assays (ELISAs) for TNF-α and IL-6 according to the manufacturer's instructions.

  • Measure the absorbance and calculate cytokine concentrations based on the standard curves.

Comparative Data and Interpretation

The following table summarizes the hypothetical data obtained from the described assays.

CompoundCytotoxicity (CC50, µM)NO Inhibition (IC50, µM)TNF-α Inhibition (IC50, µM)IL-6 Inhibition (IC50, µM)
Cyclohexyl 4-chloro-3-nitrobenzoate > 10012.518.225.7
Dexamethasone > 1000.80.50.3
Indomethacin > 100> 50> 50> 50

Interpretation of Results:

From this hypothetical data, Cyclohexyl 4-chloro-3-nitrobenzoate demonstrates moderate inhibitory activity against the production of nitric oxide and pro-inflammatory cytokines (TNF-α and IL-6) with minimal cytotoxicity. Its potency is less than that of the broad-spectrum anti-inflammatory agent, Dexamethasone. Notably, Indomethacin shows little to no effect on these particular inflammatory mediators in this assay system, which is expected as its primary mechanism is COX inhibition, a pathway not directly measured here. This highlights the importance of using multiple reference standards with different mechanisms of action. The activity of Cyclohexyl 4-chloro-3-nitrobenzoate suggests that its mechanism of action may involve the modulation of inflammatory signaling pathways, such as the NF-κB pathway, which is a key regulator of NO, TNF-α, and IL-6 production.

Mechanistic Insights: The NF-κB Signaling Pathway

The production of many pro-inflammatory mediators is transcriptionally regulated by the Nuclear Factor-kappa B (NF-κB) pathway. In its inactive state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by LPS, IκBα is phosphorylated, ubiquitinated, and subsequently degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.

nfkB_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 IKK IKK Complex TLR4->IKK Activates LPS LPS LPS->TLR4 Binds IkBa_NFkB IκBα-NF-κB (Inactive) IKK->IkBa_NFkB Phosphorylates IκBα p_IkBa p-IκBα IkBa_NFkB->p_IkBa NFkB NF-κB (Active) IkBa_NFkB->NFkB Releases Proteasome Proteasome p_IkBa->Proteasome Degradation DNA DNA NFkB->DNA Translocates & Binds to Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) DNA->Genes Promotes Transcription Test_Compound Cyclohexyl 4-chloro-3-nitrobenzoate Test_Compound->IKK Potential Inhibition?

Caption: The NF-κB signaling pathway and a potential point of inhibition.

Further investigation using techniques like Western blotting to assess the phosphorylation status of IκBα could validate whether Cyclohexyl 4-chloro-3-nitrobenzoate exerts its effects through the inhibition of the NF-κB pathway.

Conclusion and Future Directions

This guide outlines a systematic approach to benchmarking Cyclohexyl 4-chloro-3-nitrobenzoate against standard anti-inflammatory compounds. The hypothetical data suggests that this compound possesses moderate anti-inflammatory properties, potentially mediated through the inhibition of pro-inflammatory gene expression.

Future studies should aim to:

  • Confirm the inhibition of the NF-κB pathway through Western blot analysis.

  • Evaluate its activity in other cell types, such as primary immune cells.

  • Assess its inhibitory effects on other inflammatory pathways, such as the MAPK and JAK-STAT pathways.

  • Conduct in vivo studies in animal models of inflammation to determine its efficacy and safety profile.

By following a logical and rigorous benchmarking process, the therapeutic potential of novel compounds like Cyclohexyl 4-chloro-3-nitrobenzoate can be effectively evaluated, paving the way for the development of next-generation anti-inflammatory drugs.

References

  • Autech. The Role of 4-Chloro-3-nitrobenzoic Acid in Modern Chemical Synthesis. [Link]

  • MDPI. Antioxidant–Anti-Inflammatory Evaluation of a Polyherbal Formula. [Link]

  • Manasa Life Sciences. Methyl 4-chloro-3-nitrobenzoate. [Link]

  • PharmaCompass. 4-Chloro-3-nitro-benzoic acid methyl ester. [Link]

  • Inxight Drugs. 4-CHLORO-3-NITROBENZOIC ACID. [Link]

  • PMC. Anticancer Drug Discovery Based on Natural Products: From Computational Approaches to Clinical Studies. [Link]

  • MDPI. Bioassay-Guided Assessment of Antioxidative, Anti-Inflammatory and Antimicrobial Activities of Extracts from Medicinal Plants via High-Performance Thin-Layer Chromatography. [Link]

  • National Cancer Institute. Obtaining Vialed and Plated Compounds from the NCI open collection. [Link]

  • PubChem. 4-Chloro-3-nitrobenzoate. [Link]

  • MDPI. Nitrobenzoates and Nitrothiobenzoates with Activity against M. tuberculosis. [Link]

  • PubMed. 4-Nitrobenzoate inhibits coenzyme Q biosynthesis in mammalian cell cultures. [Link]

  • Frontiers. Advanced Computational Methodologies Used in the Discovery of New Natural Anticancer Compounds. [Link]

  • Anasazi Instruments. Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Handling of Cyclohexyl 4-chloro-3-nitrobenzoate

As a Senior Application Scientist, it is imperative to approach every chemical, regardless of its novelty, with a robust framework of safety and operational excellence. This guide provides essential, immediate safety and...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, it is imperative to approach every chemical, regardless of its novelty, with a robust framework of safety and operational excellence. This guide provides essential, immediate safety and logistical information for handling Cyclohexyl 4-chloro-3-nitrobenzoate, a compound that, due to its chlorinated and nitrated aromatic structure, requires meticulous handling protocols. This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and reproducibility in your laboratory.

Hazard Assessment and Triage

Cyclohexyl 4-chloro-3-nitrobenzoate belongs to the family of chlorinated nitroaromatic compounds. While specific toxicological data for this exact molecule may not be readily available, the hazards can be inferred from structurally similar compounds. Analogous chemicals are known to cause skin and eye irritation, and may cause respiratory irritation.[1][2][3] Some related compounds are also suspected of causing genetic defects, cancer, or reproductive harm. Therefore, it is prudent to handle this compound with a high degree of caution.

Key Potential Hazards:

  • Skin and Eye Irritation: Direct contact can cause irritation.[1][2][3]

  • Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory tract.[1][2]

  • Harmful if Swallowed: Ingestion may be harmful.[2]

  • Chronic Effects: Due to the nitroaromatic and chlorinated functionalities, there is a potential for long-term health effects.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE regimen is non-negotiable when handling Cyclohexyl 4-chloro-3-nitrobenzoate. The following table outlines the minimum required PPE, with specifications drawn from safety data sheets of analogous compounds.

Body PartEquipmentSpecification
Eyes/Face Safety Goggles with Side-ShieldsConforming to OSHA's 29 CFR 1910.133 (US) or European Standard EN166.[4]
Skin Chemical-Resistant, Impervious GlovesNitrile gloves are a common recommendation for handling nitro compounds.[5] Always inspect gloves before use and dispose of them immediately if contaminated.[5][6]
Body Protective Clothing/Lab CoatA flame-resistant lab coat is recommended, especially when working with flammable substances.[7]
Respiratory NIOSH (US) or CEN (EU) Approved RespiratorUse a dust respirator if there is a risk of generating dust. For higher-level protection, use appropriate respirator cartridges.[4][6]
Operational Workflow for Safe Handling

The following workflow provides a step-by-step guide for the safe handling of Cyclohexyl 4-chloro-3-nitrobenzoate, from initial preparation to the final disposal of waste.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_area Designate a well-ventilated work area (fume hood). gather_ppe Assemble and inspect all required PPE. prep_area->gather_ppe gather_materials Gather all necessary equipment and reagents. gather_ppe->gather_materials don_ppe Don appropriate PPE. gather_materials->don_ppe Proceed to handling weigh_transfer Carefully weigh and transfer the compound, avoiding dust generation. don_ppe->weigh_transfer dissolution Dissolve the compound in the chosen solvent within the fume hood. weigh_transfer->dissolution reaction Perform the experimental procedure. dissolution->reaction decontaminate Decontaminate all surfaces and equipment. reaction->decontaminate Proceed to cleanup waste_segregation Segregate waste into appropriate, labeled containers. decontaminate->waste_segregation doff_ppe Doff PPE in the correct order to avoid contamination. waste_segregation->doff_ppe hand_wash Wash hands thoroughly with soap and water. doff_ppe->hand_wash

Caption: A workflow diagram illustrating the key stages of safe handling for Cyclohexyl 4-chloro-3-nitrobenzoate.

  • Preparation:

    • Work exclusively in a well-ventilated chemical fume hood.[8]

    • Ensure that an eyewash station and safety shower are readily accessible.

    • Before starting, ensure you have all necessary equipment, including spill cleanup materials.

  • Handling:

    • Wear all prescribed PPE as detailed in the table above.[1][4]

    • When weighing and transferring the solid compound, do so carefully to minimize the generation of dust.[6]

    • If the compound needs to be dissolved, add it slowly to the solvent in the fume hood.

    • Keep containers tightly closed when not in use.[2]

  • In Case of a Spill:

    • Evacuate non-essential personnel from the area.[4]

    • Wearing appropriate PPE, contain the spill with an inert absorbent material like sand or vermiculite.[7]

    • Sweep up the spilled material and place it in a sealed, labeled container for hazardous waste disposal.[4][6] Do not create dust.[4][6]

    • Decontaminate the spill area with soap and water.[7]

Disposal Plan: A Cradle-to-Grave Responsibility

The disposal of Cyclohexyl 4-chloro-3-nitrobenzoate and any contaminated materials must be handled with the utmost care to prevent environmental contamination.

  • Waste Segregation: All waste containing this compound, including contaminated gloves, absorbent materials, and empty containers, should be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Regulatory Compliance: Dispose of all waste in accordance with local, state, and federal regulations.[2][5] Chlorinated aromatic compounds often have specific disposal requirements.[9]

  • Empty Containers: Even empty containers may retain hazardous residues and should be disposed of as hazardous waste.

Emergency Procedures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[1][2]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1][2]

By adhering to these rigorous safety protocols, you can confidently and safely incorporate Cyclohexyl 4-chloro-3-nitrobenzoate into your research endeavors, ensuring the well-being of yourself, your colleagues, and the environment.

References

  • Capot Chemical. (2026, February 12). material safety data sheet. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Investigation of Selected Potential Environmental Contaminants: Nitroaromatics - Final Report. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Retrieved from [Link]

  • University of California, Santa Barbara. (2012, December 14). Nitrates - Standard Operating Procedure. Retrieved from [Link]

  • American Chemical Society. (2017, March 6). Safety in Academic Chemistry Laboratories. Retrieved from [Link]

  • Euro Chlor. (n.d.). Guidance on Storage and Handling of Chlorinated Solvents. Retrieved from [Link]

  • Hitchman, M. L., Spackman, R. A., Ross, N. C., & Agra, C. (1995). Disposal methods for chlorinated aromatic waste. Chemical Society Reviews, 24(6), 423-430. [Link]

  • Arora, P. K., & Jain, R. K. (2012). Degradation of chlorinated nitroaromatic compounds. Environmental Science and Pollution Research, 19(8), 3058-3071. [Link]

  • Arora, P. K., & Jain, R. K. (2012). Degradation of chlorinated nitroaromatic compounds. PubMed. Retrieved from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.